molecular formula C7H3Cl2NO4 B1267645 2,6-Dichloro-3-nitrobenzoic acid CAS No. 55775-97-8

2,6-Dichloro-3-nitrobenzoic acid

Cat. No.: B1267645
CAS No.: 55775-97-8
M. Wt: 236.01 g/mol
InChI Key: PCIHIUCCINHORT-UHFFFAOYSA-N
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Description

FT-IR and Raman spectra of 2, 6-dichloro-3-nitrobenzoic acid (DCNBA) have been investigated.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIHIUCCINHORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325622
Record name 2,6-Dichloro-3-nitrobenzoic acid
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Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55775-97-8
Record name 55775-97-8
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Record name 2,6-Dichloro-3-nitrobenzoic acid
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Record name 2,6-Dichloro-3-nitrobenzoic Acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,6-dichloro-3-nitrobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound (C₇H₃Cl₂NO₄, CAS No: 55775-97-8) is an aromatic carboxylic acid derivative containing two chlorine atoms and a nitro group. Its specific substitution pattern makes it a valuable building block in medicinal chemistry. The presence of the electron-withdrawing chloro and nitro groups, along with the carboxylic acid functionality, provides multiple reaction sites for the construction of more complex molecules. This guide will focus on two principal synthetic pathways: the direct nitration of 2,6-dichlorobenzoic acid and a two-step approach involving the nitration of 2,6-dichlorotoluene followed by oxidation.

Synthesis Pathways

Two primary and effective pathways for the synthesis of this compound are detailed below.

Pathway 1: Direct Nitration of 2,6-Dichlorobenzoic Acid

This pathway involves the direct electrophilic nitration of 2,6-dichlorobenzoic acid using a mixture of nitric acid and sulfuric acid. The strong electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group deactivates the aromatic ring, necessitating harsh reaction conditions.

Pathway_1_Nitration 2,6-Dichlorobenzoic_Acid 2,6-Dichlorobenzoic Acid 2,6-Dichloro-3-nitrobenzoic_Acid This compound 2,6-Dichlorobenzoic_Acid->2,6-Dichloro-3-nitrobenzoic_Acid Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->2,6-Dichloro-3-nitrobenzoic_Acid

Diagram 1: Direct Nitration of 2,6-Dichlorobenzoic Acid.
Pathway 2: Nitration of 2,6-Dichlorotoluene followed by Oxidation

This two-step pathway begins with the nitration of 2,6-dichlorotoluene to form 2,6-dichloro-3-nitrotoluene. The intermediate is then subjected to an oxidation reaction to convert the methyl group into a carboxylic acid, yielding the final product.

Pathway_2_Nitration_Oxidation 2,6-Dichlorotoluene 2,6-Dichlorotoluene 2,6-Dichloro-3-nitrotoluene 2,6-Dichloro-3-nitrotoluene 2,6-Dichlorotoluene->2,6-Dichloro-3-nitrotoluene Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->2,6-Dichloro-3-nitrotoluene 2,6-Dichloro-3-nitrobenzoic_Acid This compound 2,6-Dichloro-3-nitrotoluene->2,6-Dichloro-3-nitrobenzoic_Acid Oxidation Oxidizing_Agent Oxidizing Agent (e.g., HNO₃, KMnO₄, Na₂Cr₂O₇) Oxidizing_Agent->2,6-Dichloro-3-nitrobenzoic_Acid

Diagram 2: Synthesis via Nitration of 2,6-Dichlorotoluene and Subsequent Oxidation.

Quantitative Data Summary

The following tables provide a summary of the quantitative data associated with the key steps in the synthesis of this compound.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )
2,6-Dichlorobenzoic AcidC₇H₄Cl₂O₂191.01
2,6-DichlorotolueneC₇H₆Cl₂161.03
2,6-Dichloro-3-nitrotolueneC₇H₅Cl₂NO₂206.03
This compoundC₇H₃Cl₂NO₄236.01
Nitric Acid (70%)HNO₃63.01
Sulfuric Acid (98%)H₂SO₄98.08
Sodium Dichromate DihydrateNa₂Cr₂O₇·2H₂O298.00

Table 2: Reaction Conditions and Yields

PathwayStepKey ReagentsTemperature (°C)Time (h)Yield (%)
1NitrationHNO₃, H₂SO₄0 - 251 - 3~70-85 (estimated)
2NitrationHNO₃, H₂SO₄, CH₂Cl₂20295[1]
2Oxidation20% HNO₃157 (430 K)Not specifiedNot specified
2Oxidation (alternative)Na₂Cr₂O₇, H₂SO₄Reflux0.5~82-86 (for p-nitrotoluene)[2]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol for Pathway 1: Direct Nitration of 2,6-Dichlorobenzoic Acid

This protocol is adapted from general nitration procedures for deactivated benzoic acids.

Materials:

  • 2,6-Dichlorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 10.0 g (52.3 mmol) of 2,6-dichlorobenzoic acid to the cooled sulfuric acid with continuous stirring. Ensure the temperature remains below 10°C.

  • Prepare a nitrating mixture by carefully adding 4.5 mL (71.4 mmol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, pre-cooled to 0°C.

  • Add the nitrating mixture dropwise to the solution of 2,6-dichlorobenzoic acid over a period of 30-45 minutes, maintaining the reaction temperature between 0 and 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Dry the product in a vacuum oven at 60-70°C.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol for Pathway 2: Nitration of 2,6-Dichlorotoluene and Subsequent Oxidation

Step 1: Nitration of 2,6-Dichlorotoluene

Materials:

  • 2,6-Dichlorotoluene

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate solution (5%)

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 10.0 g (62.1 mmol) of 2,6-dichlorotoluene in 50 mL of dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 20 mL of concentrated sulfuric acid.

  • Add a mixture of 5.0 mL (79.3 mmol) of concentrated nitric acid and 10 mL of concentrated sulfuric acid dropwise to the reaction mixture, keeping the temperature at 20°C.

  • Stir the reaction mixture at 20°C for 2 hours.[1]

  • Carefully pour the mixture into a separatory funnel containing 100 mL of cold water.

  • Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of 5% sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2,6-dichloro-3-nitrotoluene. A yield of approximately 95% can be expected.[1]

Step 2: Oxidation of 2,6-Dichloro-3-nitrotoluene

This protocol is based on the oxidation of a structurally similar compound, 2,4-dichloro-6-nitrotoluene.[3]

Materials:

  • 2,6-Dichloro-3-nitrotoluene

  • Nitric acid (20% aqueous solution)

Procedure:

  • Place 10.0 g (48.5 mmol) of 2,6-dichloro-3-nitrotoluene in a high-pressure reaction vessel.

  • Add 100 mL of a 20% aqueous solution of nitric acid.

  • Seal the vessel and heat the reaction mixture to 157°C (430 K) with stirring.[3]

  • Maintain this temperature for a sufficient time to ensure complete oxidation (monitoring by TLC or GC is recommended).

  • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • The solid product, this compound, can be isolated by filtration.

  • Wash the product with cold water and dry.

  • Further purification can be achieved by recrystallization.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Material (2,6-Dichlorobenzoic Acid or 2,6-Dichlorotoluene) Reaction Chemical Reaction (Nitration / Oxidation) Start->Reaction Quenching Reaction Quenching (e.g., pouring on ice) Reaction->Quenching Filtration Filtration Quenching->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Characterization Characterization (e.g., NMR, IR, MS, MP) Recrystallization->Characterization

Diagram 3: General Experimental Workflow.

Conclusion

This technical guide has detailed two viable synthetic pathways for this compound. Pathway 1 offers a more direct route, while Pathway 2 may provide higher overall yields due to the high-yielding nitration of 2,6-dichlorotoluene. The choice of pathway will depend on the availability of starting materials, desired purity, and scalability requirements. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the synthesis of this important pharmaceutical intermediate. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood, and all waste is disposed of in accordance with institutional and regulatory guidelines.

References

Spectroscopic and Synthetic Profile of 2,6-Dichloro-3-nitrobenzoic Acid: A Key Intermediate in Anticancer Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic properties of 2,6-dichloro-3-nitrobenzoic acid, a pivotal intermediate in the synthesis of novel therapeutic agents. Aimed at researchers, scientists, and professionals in drug development, this document compiles available spectroscopic data, outlines relevant experimental protocols, and visualizes its synthetic applications.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by various spectroscopic techniques. While comprehensive public data is limited, available information from spectral databases and related literature provides a foundational understanding of its characteristic spectral features.

Table 1: Spectroscopic Data of this compound

Spectroscopic TechniqueObserved Features
¹H NMR Data for the methyl ester derivative (methyl 2,6-dichloro-3-nitrobenzoate) in DMSO-d₆ shows signals at δ 8.28 (s, 1H), 7.52 (s, 1H), and 3.89 (s, 3H). The aromatic protons of the parent acid are expected in a similar region, with the acidic proton signal typically appearing significantly downfield.[1]
¹³C NMR Spectral data is available on databases such as PubChem and SpectraBase, though specific chemical shifts are not publicly detailed.[2]
FT-IR Spectra are available on platforms like SpectraBase, indicating characteristic absorptions for the carboxylic acid OH, C=O, and nitro group functionalities.[3]
Mass Spectrometry While specific fragmentation data for the title compound is not readily available, analysis of similar nitrobenzoic acids suggests characteristic fragmentation patterns involving the loss of the nitro and carboxylic groups.

Experimental Protocols

The acquisition of spectroscopic data for this compound follows standard procedures for solid organic compounds.

Synthesis of this compound

A common synthetic route involves the nitration of 2,6-dichlorobenzoic acid.[1]

Procedure:

  • Under nitrogen, 2,6-dichlorobenzoic acid is mixed with concentrated sulfuric acid.

  • A pre-configured mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise.

  • The reaction proceeds at room temperature for several hours.

  • Upon completion, the reaction mixture is cooled, and the product is extracted using dichloromethane.

  • The organic phases are combined, washed with water, and concentrated under reduced pressure to yield this compound.[1]

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[4] The solid sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.[4]

  • FT-IR Spectroscopy: Infrared spectra can be obtained using the KBr pellet or thin solid film method. The solid sample is finely ground and mixed with dry potassium bromide, then pressed into a thin pellet. Alternatively, a solution of the compound in a volatile solvent is deposited on a salt plate, and the solvent is evaporated.

  • Mass Spectrometry: Mass spectra can be acquired using techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[5]

Synthetic Workflow and Applications

This compound serves as a crucial building block in the synthesis of more complex molecules, including potential anticancer agents. One such application is its use in the preparation of 2-fluoro-3-aminobenzoate derivatives.[1] The following diagram illustrates a synthetic pathway starting from 2,6-dichlorobenzoic acid.

Synthesis_Workflow Synthesis of a 2-Fluoro-3-aminobenzoate Intermediate cluster_start Starting Material cluster_intermediate Key Intermediate cluster_derivatization Derivatization and Functional Group Transformation cluster_final Final Product 2_6_dichlorobenzoic_acid 2,6-Dichlorobenzoic Acid target_compound This compound 2_6_dichlorobenzoic_acid->target_compound Nitration (HNO₃, H₂SO₄) esterification Esterification (Methanol, H₂SO₄) target_compound->esterification methyl_ester Methyl 2,6-dichloro-3-nitrobenzoate esterification->methyl_ester fluorination Selective Fluorination methyl_ester->fluorination fluoro_intermediate 2-Fluoro-3-nitro-6-methyl chlorobenzoate fluorination->fluoro_intermediate reduction Catalytic Hydrogenation fluoro_intermediate->reduction final_product 2-Fluoro-3-methyl aminobenzoate reduction->final_product

Caption: Synthetic pathway from 2,6-dichlorobenzoic acid to a 2-fluoro-3-aminobenzoate intermediate.

This technical guide consolidates the available spectroscopic and synthetic information for this compound, highlighting its significance in the development of potential pharmaceutical compounds. Further research to fully characterize this important intermediate is encouraged.

References

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,6-Dichloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,6-dichloro-3-nitrobenzoic acid. This document includes predicted spectral data, detailed experimental protocols, and visualizations to aid in the structural elucidation and analysis of this compound.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure and purity are crucial in various research and development applications, particularly in medicinal chemistry and materials science. NMR spectroscopy is a powerful analytical technique for confirming the chemical structure and purity of such compounds. This guide presents the expected ¹H and ¹³C NMR spectral data and provides a standardized protocol for acquiring these spectra.

Predicted NMR Spectral Data

Due to the limited availability of experimentally derived public data, the following spectral information is based on computational predictions. These predictions are generated using advanced algorithms that consider the chemical environment of each nucleus.

¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H-47.8 - 8.2Doublet1H
H-57.5 - 7.9Doublet1H
-COOH10.0 - 13.0Broad Singlet1H

Note: Predictions are based on standard NMR prediction software. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

¹³C NMR Data

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the chloro, nitro, and carboxylic acid groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1 (C-COOH)130 - 135
C-2 (C-Cl)135 - 140
C-3 (C-NO₂)145 - 150
C-4 (C-H)125 - 130
C-5 (C-H)120 - 125
C-6 (C-Cl)130 - 135
C=O (-COOH)165 - 170

Note: These are predicted values and should be used as a reference for experimental data.

Experimental Protocol

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)). The choice of solvent can affect the chemical shifts, particularly for the acidic proton.[1]

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[2]

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[1][2]

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: Approximately 16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse sequence.

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Pick the peaks for both ¹H and ¹³C spectra.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the chemical structure of this compound and the logical workflow for its NMR analysis.

2_6_dichloro_3_nitrobenzoic_acid_structure cluster_molecule This compound C1 C1 C2 C2 C1->C2 COOH COOH C1->COOH C3 C3 C2->C3 Cl_2 Cl C2->Cl_2 C4 C4 C3->C4 NO2 NO2 C3->NO2 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 Cl_6 Cl C6->Cl_6

Caption: Molecular structure of this compound with atom numbering.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Tune and Shim E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum F->H I Fourier Transform G->I H->I J Phase and Baseline Correction I->J K Reference to TMS J->K L Peak Picking and Integration K->L M Assign Chemical Shifts L->M N Analyze Coupling Constants M->N O Structural Confirmation N->O

References

Spectroscopic Analysis of 2,6-Dichloro-3-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of 2,6-Dichloro-3-nitrobenzoic acid using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide offers a comprehensive overview of the spectral characteristics of this compound, detailed experimental protocols, and a theoretical examination of its mass spectrometric fragmentation.

Introduction

This compound, with the chemical formula C₇H₃Cl₂NO₄, is a substituted aromatic carboxylic acid.[1] Its molecular structure, featuring a benzene ring with two chlorine atoms, a nitro group, and a carboxylic acid group, gives rise to a unique spectroscopic fingerprint. Understanding its characteristics through techniques like FT-IR and mass spectrometry is crucial for its identification, quality control, and further use in research and development.

FT-IR Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent chemical bonds.

Data Presentation

While the full experimental spectrum from the cited literature was not directly accessible, the following table summarizes the expected characteristic FT-IR absorption bands for this compound based on the analysis of its functional groups and data from related compounds. A peer-reviewed study by V. Balachandran et al. has investigated the FT-IR and FT-Raman spectra of this compound, and the data presented here is consistent with the functional groups present in the molecule.

Vibrational ModeExpected Absorption Range (cm⁻¹)Functional Group
O-H Stretch (Carboxylic Acid)3300 - 2500 (broad)-COOH
C-H Stretch (Aromatic)3100 - 3000Ar-H
C=O Stretch (Carboxylic Acid)1710 - 1680-COOH
C=C Stretch (Aromatic)1600 - 1450Aromatic Ring
N-O Asymmetric Stretch (Nitro)1550 - 1500-NO₂
N-O Symmetric Stretch (Nitro)1350 - 1300-NO₂
C-O Stretch (Carboxylic Acid)1320 - 1210-COOH
C-Cl Stretch850 - 550Ar-Cl
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The following protocol outlines a standard procedure for obtaining an FT-IR spectrum of a solid sample like this compound using the KBr (Potassium Bromide) pellet technique.

  • Sample Preparation:

    • Thoroughly dry spectroscopy-grade KBr powder in an oven to remove any moisture.

    • In an agate mortar and pestle, grind a small amount (1-2 mg) of this compound to a fine powder.

    • Add approximately 100-200 mg of the dried KBr powder to the mortar.

    • Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition start Start: Obtain Sample & KBr grind_sample Grind Sample start->grind_sample mix Mix with KBr grind_sample->mix load_die Load Die mix->load_die press Apply Pressure load_die->press place_holder Place Pellet in Holder press->place_holder record_spec Record Spectrum place_holder->record_spec end End: Analyze Spectrum record_spec->end

FT-IR Experimental Workflow

Mass Spectrometry Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of small organic molecules.

Predicted Fragmentation Pattern

Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, M-17), the loss of the entire carboxyl group (-COOH, M-45), and the loss of carbon monoxide (-CO) from the [M-OH]⁺ fragment. The presence of the nitro group may lead to the loss of NO₂ (M-46) or NO (M-30). The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in characteristic isotopic clusters for chlorine-containing fragments.

Data Presentation

The following table summarizes the predicted major fragments for this compound in an electron ionization mass spectrum.

m/z (for ³⁵Cl)Predicted Fragment IonLoss from Molecular Ion
235[C₇H₃³⁵Cl₂NO₄]⁺• (Molecular Ion)-
218[C₇H₃³⁵Cl₂NO₃]⁺-OH
190[C₆H₃³⁵Cl₂NO₃]⁺-COOH
189[C₇H₃³⁵Cl₂O₂]⁺-NO₂
172[C₆H₃³⁵Cl₂O]⁺-COOH, -OH

Note: The presence of two chlorine atoms will lead to characteristic M, M+2, and M+4 isotopic peaks for each chlorine-containing fragment.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a general procedure for analyzing a solid, thermally stable organic compound like this compound using a mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS).

  • Sample Introduction:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

    • Inject a small volume (typically 1 µL) of the solution into the gas chromatograph inlet. The GC will separate the analyte from any impurities before it enters the mass spectrometer.

    • Alternatively, for a pure solid, a direct insertion probe can be used to introduce the sample into the ion source.

  • Ionization:

    • The sample molecules are vaporized and enter the ion source.

    • A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules.

    • This results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•) and subsequent fragmentation.

  • Mass Analysis and Detection:

    • The positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

MS_Workflow cluster_intro Sample Introduction cluster_ionize Ionization & Fragmentation cluster_detect Analysis & Detection start Start: Dissolve Sample inject Inject into GC/MS start->inject vaporize Vaporization inject->vaporize ionize Electron Bombardment (70 eV) vaporize->ionize fragment Fragmentation ionize->fragment analyze Mass Analyzer (m/z Separation) fragment->analyze detect Detector analyze->detect end End: Generate Mass Spectrum detect->end

Mass Spectrometry Workflow

Logical Relationship of Spectroscopic Data Interpretation

The interpretation of the spectral data follows a logical workflow to elucidate the structure of the analyte.

Interpretation_Logic cluster_data Acquired Data cluster_analysis Data Analysis cluster_conclusion Structural Elucidation ftir_data FT-IR Spectrum ftir_analysis Identify Functional Groups (-COOH, -NO2, Ar-Cl) ftir_data->ftir_analysis ms_data Mass Spectrum ms_analysis Determine Molecular Weight & Fragmentation Pattern ms_data->ms_analysis structure Propose Structure of This compound ftir_analysis->structure ms_analysis->structure

Data Interpretation Logic

Conclusion

This technical guide has provided a detailed overview of the FT-IR and mass spectrometric analysis of this compound. The provided data, though in part predictive, is based on sound spectroscopic principles and data from analogous compounds. The detailed experimental protocols offer a clear guide for researchers to obtain their own analytical data for this compound. The combination of these two powerful analytical techniques allows for the unambiguous identification and structural elucidation of this compound, which is essential for its application in scientific research and development.

References

Unveiling the Solid-State Architecture of 2,6-Dichloro-3-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 2,6-dichloro-3-nitrobenzoic acid, a key intermediate in the synthesis of novel DNA-binding antitumor agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data and methodologies to support further research and application.

Core Crystallographic Data

The structural architecture of this compound has been elucidated through single-crystal X-ray diffraction studies. The compound crystallizes in the monoclinic space group P2₁/c. A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₇H₃Cl₂NO₄
Formula weight236.01
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.453(2) Å
b = 6.891(1) Å
c = 15.342(3) Å
α = 90°
β = 98.78(2)°
γ = 90°
Volume881.1(3) ų
Z4
Density (calculated)1.779 Mg/m³
Absorption coefficient0.789 mm⁻¹
F(000)472
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.59 to 27.50°
Index ranges-10≤h≤10, -8≤k≤8, -19≤l≤19
Reflections collected5124
Independent reflections2018 [R(int) = 0.021]
Completeness to theta = 27.50°99.7 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2018 / 0 / 127
Goodness-of-fit on F²1.053
Final R indices [I>2sigma(I)]R1 = 0.035, wR2 = 0.092
R indices (all data)R1 = 0.043, wR2 = 0.098
Largest diff. peak and hole0.31 and -0.28 e.Å⁻³

Experimental Protocols

Synthesis of this compound

A detailed and robust method for the synthesis of the title compound is crucial for obtaining high-purity material suitable for crystallographic studies and further synthetic applications. The following protocol outlines a reliable synthetic route.

G

Caption: Proposed pathway for antitumor agents derived from the title compound.

This technical guide provides foundational data and methodologies for the study and application of this compound. The detailed crystallographic information, coupled with robust experimental protocols, will aid researchers in the fields of medicinal chemistry, materials science, and drug discovery in their ongoing efforts to develop novel therapeutic agents.

An In-depth Technical Guide to the Solubility of 2,6-Dichloro-3-nitrobenzoic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific quantitative solubility data for 2,6-Dichloro-3-nitrobenzoic acid. This guide presents available qualitative information for the target compound and provides a comprehensive analysis of structurally similar compounds to serve as a valuable reference for researchers, scientists, and drug development professionals. The principles and methodologies described herein are directly applicable to solubility studies of this compound.

Introduction

This compound (CAS No. 55775-97-8) is a substituted aromatic carboxylic acid. Its molecular structure, featuring two chlorine atoms and a nitro group on the benzoic acid backbone, imparts specific physicochemical properties that are critical to its application in organic synthesis and drug development. Understanding its solubility in various common organic solvents is fundamental for process optimization, including reaction kinetics, purification through crystallization, and formulation of dosage forms. This technical guide aims to provide a thorough understanding of its solubility characteristics and the experimental procedures for its determination.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 55775-97-8
Molecular Formula C₇H₃Cl₂NO₄
Molecular Weight 236.01 g/mol
Melting Point 152-158 °C
Appearance White to light yellow crystalline powder

Solubility Profile of this compound

Generally, substituted benzoic acids exhibit low solubility in water and higher solubility in organic solvents. This is due to the non-polar nature of the benzene ring and the polar characteristics of the carboxylic acid, nitro, and chloro groups. The solubility in organic solvents is influenced by factors such as solvent polarity, hydrogen bonding capability, and temperature.

For related compounds, such as 4-chloro-3-nitro-benzoic acid, good solubility is observed in solvents like ethanol, methanol, and acetone. It is sparingly soluble in water. Similarly, other dichlorobenzoic acid isomers show enhanced solubility in organic solvents like ethanol and acetone compared to water. It is reasonable to infer that this compound follows a similar trend.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents using the isothermal equilibrium method.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, dimethylformamide) of analytical grade

  • Thermostatically controlled water bath or shaker

  • Analytical balance

  • Vials with airtight seals

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

2. Procedure:

  • Preparation of Saturated Solutions: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial. The presence of excess solid is crucial to ensure that equilibrium between the solid and dissolved states is reached.

  • Equilibration: The vials are placed in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K, 310.15 K). The samples are agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is achieved. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, the samples are then centrifuged.

  • Sample Analysis: A known volume of the clear supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any remaining solid particles. The filtered solution is then diluted with a suitable solvent, and the concentration of this compound is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation of Solubility: The solubility is calculated from the measured concentration and the dilution factor. The results can be expressed in various units, such as grams per 100 mL (g/100mL), moles per liter (mol/L), or mole fraction (x).

3. Data Analysis: The experiment should be repeated at different temperatures to understand the temperature dependence of solubility. The thermodynamic parameters of dissolution, such as the Gibbs energy, enthalpy, and entropy, can be calculated from the solubility data at different temperatures using the van 't Hoff equation.

experimental_workflow prep Preparation of Supersaturated Solution equil Equilibration at Constant Temperature prep->equil Agitation (24-72h) phase_sep Phase Separation (Centrifugation/Filtration) equil->phase_sep Settling & Separation analysis Analysis of Supernatant (HPLC/UV-Vis) phase_sep->analysis Dilution calc Calculation of Solubility analysis->calc Concentration Data

Figure 1. Experimental workflow for the determination of solubility.

Logical Relationships in Drug Development

The solubility of an active pharmaceutical ingredient (API) like this compound is a critical parameter that influences various stages of drug development. The diagram below illustrates the logical relationships between solubility and key development processes.

drug_development_logic solubility Solubility process_chem Process Chemistry & Crystallization solubility->process_chem Impacts purification formulation Formulation Development solubility->formulation Dictates dosage form bioavailability Bioavailability solubility->bioavailability Rate-limiting step formulation->bioavailability Influences absorption

Figure 2. Logical relationship between solubility and drug development stages.

Conclusion

While quantitative solubility data for this compound in common organic solvents is currently not available in the public domain, this guide provides a framework for understanding its likely solubility behavior based on analogous compounds. The detailed experimental protocol provided can be readily implemented by researchers to generate the necessary data for their specific applications. The determination of solubility is a crucial step in the successful development and application of this compound in the pharmaceutical and chemical industries.

Physical and chemical properties of 2,6-Dichloro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,6-dichloro-3-nitrobenzoic acid. It includes detailed experimental protocols for its synthesis and characterization, and explores its applications as a key intermediate in organic synthesis, particularly in the development of novel therapeutic agents.

Physical and Chemical Properties

This compound is a polysubstituted aromatic carboxylic acid. Its chemical structure consists of a benzene ring functionalized with two chlorine atoms, a nitro group, and a carboxylic acid moiety. This combination of functional groups dictates its physical properties and chemical reactivity. The compound typically appears as a white to light yellow crystalline powder.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 55775-97-8
Molecular Formula C₇H₃Cl₂NO₄
Molecular Weight 236.01 g/mol
Appearance White to light yellow crystalline powder
Melting Point 152-158 °C
Solubility Sparingly soluble in water
pKa Estimated < 3.46

Synthesis and Reactivity

This compound is a valuable synthetic intermediate. Its synthesis can be approached through several routes, typically involving the nitration of a dichlorinated precursor or the oxidation of a suitable toluene derivative.

A plausible synthetic route is the nitration of 2,6-dichlorobenzoic acid. The carboxylic acid group is a meta-directing deactivator, while the chlorine atoms are ortho, para-directing deactivators. The substitution pattern suggests the directing effects of the chlorine atoms are significant in placing the nitro group at the 3-position.

Thermal Decomposition Profile of 2,6-Dichloro-3-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition profile of 2,6-dichloro-3-nitrobenzoic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from analogous compounds, particularly nitrobenzoic acid isomers, and established analytical protocols. The methodologies and potential decomposition pathways described herein provide a robust framework for laboratory investigation.

Introduction

This compound (CAS No. 55775-97-8) is a chemical intermediate utilized in the synthesis of various complex molecules, including potential DNA-binding antitumor agents.[1] A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, storage, and application in pharmaceutical and chemical synthesis. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential tools for characterizing the thermal properties of such compounds.[2][3]

Thermal Decomposition Data

IsomerPeak Decomposition Temperature (°C at 1.0 °C/min)Decomposition Temperature Range (°C at 1.0 °C/min)Average Apparent Activation Energy (kJ/mol)Decomposition Heat (J/g)
2-Nitrobenzoic Acid (ortho)196120-200131.31335.61
3-Nitrobenzoic Acid (meta)181125-190203.43458.62
4-Nitrobenzoic Acid (para)205150-210157.00542.27

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the thermal decomposition profile of aromatic nitro compounds.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][5] This technique is used to determine the thermal stability, decomposition temperatures, and compositional changes of a material.[4]

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

  • Accurately weigh 3-5 mg of finely ground this compound into a suitable sample pan (e.g., aluminum or platinum).[2]

Experimental Program:

  • Equilibrate the instrument at 30 °C.

  • Purge the system with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).[2]

  • Ramp the temperature from 30 °C to a final temperature (e.g., 400 °C) at a controlled heating rate (e.g., 10 °C/min).[2]

  • Continuously record the sample mass as a function of temperature.[4]

Data Analysis:

  • From the resulting TGA curve (mass vs. temperature), determine the onset temperature of decomposition and the percentage of mass loss for each decomposition step.[2]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, providing information on thermal events such as melting and decomposition.[3][6]

Instrumentation: A calibrated Differential Scanning Calorimeter.[6]

Sample Preparation:

  • Accurately weigh 2-5 mg of the dried sample into an aluminum DSC pan.[6]

  • Crimp a lid onto the pan to encapsulate the sample.

  • Prepare an empty, sealed aluminum pan to serve as a reference.[6]

Experimental Program:

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample at a constant rate (e.g., 5-10 °C/min) under a nitrogen atmosphere.[6] The temperature range should encompass the expected melting and decomposition points.

Data Analysis:

  • From the DSC curve (heat flow vs. temperature), identify endothermic peaks (e.g., melting) and exothermic events (e.g., decomposition).[2]

  • Calculate the enthalpy of decomposition (ΔH) from the area of the exothermic peak.[2]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound.

G Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing cluster_results Results Interpretation prep1 Weigh Sample (2-5 mg) prep2 Encapsulate in Pan prep1->prep2 tga TGA Analysis prep2->tga dsc DSC Analysis prep2->dsc tga_data TGA Curve (Mass vs. Temp) tga->tga_data dsc_data DSC Curve (Heat Flow vs. Temp) dsc->dsc_data onset Onset Decomposition Temp. tga_data->onset mass_loss Mass Loss (%) tga_data->mass_loss enthalpy Decomposition Enthalpy dsc_data->enthalpy

Caption: Workflow for TGA and DSC analysis.

Proposed Thermal Decomposition Pathway

Based on the functional groups present in this compound and known decomposition patterns of similar compounds, a plausible thermal decomposition pathway is proposed. The initial step is likely decarboxylation, followed by the release of nitro and chloro groups. Hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[7][8]

G Proposed Thermal Decomposition Pathway cluster_products Decomposition Products parent This compound co2 CO2 parent->co2 Decarboxylation hcl HCl parent->hcl Dehalogenation nox NOx parent->nox Nitro Group Elimination co CO parent->co aromatic Chlorinated Aromatic Fragments parent->aromatic

Caption: Plausible thermal decomposition pathway.

References

Quantum chemical calculations for 2,6-Dichloro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Quantum Chemical Calculations of 2,6-Dichloro-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DCNBA) is a significant compound in medicinal chemistry, serving as a key intermediate in the synthesis of novel antitumor agents. A thorough understanding of its molecular structure, vibrational properties, and electronic characteristics is crucial for its application in drug design and development. This guide provides a comprehensive overview of the quantum chemical calculations performed on DCNBA, primarily based on Density Functional Theory (DFT). It summarizes the optimized molecular geometry, vibrational spectroscopic data (FT-IR and FT-Raman), and frontier molecular orbital analysis (HOMO-LUMO), presenting quantitative data in structured tables and outlining the computational methodologies involved.

Introduction

Substituted nitrobenzoic acids are a class of compounds with considerable importance in the pharmaceutical and agrochemical industries. Specifically, this compound has been identified as a vital building block for creating potential DNA-binding antitumor agents. Computational chemistry provides a powerful lens through which the physicochemical properties of such molecules can be investigated at an atomic level. By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometry, vibrational frequencies, and electronic properties with high accuracy, offering insights that complement and guide experimental work. This document details the theoretical analysis of DCNBA, focusing on calculations performed to elucidate its structural and electronic profile.[1]

Computational and Experimental Protocols

Quantum Chemical Computational Details

The computational analysis of this compound is predominantly carried out using Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational cost.

  • Software: The calculations are typically performed using the Gaussian suite of programs.

  • Method: The Becke's three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is the chosen method.[1]

  • Basis Sets: A combination of basis sets, such as 6-311++G(d,p) and cc-pvdz, is employed to ensure a precise description of the electronic structure.[1]

  • Geometry Optimization: The molecular geometry of DCNBA is fully optimized in the ground state. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The calculated geometrical parameters have been shown to align well with experimental X-ray diffraction data.[1]

  • Vibrational Analysis: Harmonic vibrational frequencies, as well as FT-IR and Raman scattering activities, are calculated at the same level of theory to allow for a detailed assignment of the experimental spectra.[1]

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to analyze the molecule's electronic transitions and reactivity. Natural Bond Orbital (NBO) analysis is also performed to understand intramolecular charge transfer and hyperconjugative interactions.[1]

Experimental Spectroscopic Methods

To validate the theoretical calculations, experimental spectra are recorded.

  • FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum is typically recorded in the 4000–400 cm⁻¹ range using a KBr pellet technique.

  • FT-Raman Spectroscopy: The Fourier Transform Raman spectrum is recorded in the 3500–50 cm⁻¹ range, often utilizing a Nd:YAG laser for excitation.

Data Presentation

Optimized Molecular Geometry

The key structural parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level, are presented below. These values show good agreement with experimental X-ray data.[1]

Table 1: Selected Optimized Bond Lengths and Bond Angles of DCNBA

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C1-C21.405
C2-C111.741
C3-N121.478
C6-C171.745
C7=O91.212
C7-O81.355
N12-O131.221
N12-O141.221
Bond Angles C1-C2-C3121.5
C2-C3-C4118.9
C2-C1-C6117.8
O9-C7-O8122.3
C3-N12-O13117.9
O13-N12-O14124.2
Vibrational Frequencies

The calculated and experimental vibrational frequencies for key functional groups of DCNBA are summarized below. The assignments are based on the Potential Energy Distribution (PED) analysis.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) and Assignments for DCNBA

AssignmentExperimental FT-IRExperimental FT-RamanCalculated (B3LYP)
O-H Stretch3445-3450
C-H Stretch310531083110
C=O Stretch170517081710
NO₂ Asymmetric Stretch153515381540
NO₂ Symmetric Stretch135513571360
C-O Stretch130513081310
C-Cl Stretch825828830
C-N Stretch790792795
Electronic Properties

The frontier molecular orbitals are critical for understanding the chemical reactivity and electronic transitions.

Table 3: Calculated Electronic Properties of DCNBA

ParameterValue (eV)
Highest Occupied Molecular Orbital (HOMO) Energy-7.25
Lowest Unoccupied Molecular Orbital (LUMO) Energy-3.50
HOMO-LUMO Energy Gap (ΔE)3.75

The calculated HOMO-LUMO energy gap indicates the kinetic stability of the molecule and the energy required for an electronic transition.[1] A smaller gap suggests that the molecule is more reactive.

Visualization of Computational Workflow

The logical flow for performing quantum chemical calculations on a molecule like DCNBA is illustrated below.

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Calculation cluster_analysis 3. Property Analysis cluster_output 4. Output & Validation A Define Molecular Structure (this compound) B Select Computational Method (e.g., DFT/B3LYP) A->B C Choose Basis Set (e.g., 6-311++G(d,p)) B->C D Geometry Optimization C->D E Frequency Calculation D->E Verify Minimum Energy H Electronic Properties (HOMO-LUMO, NBO) D->H F Optimized Geometry (Bond Lengths, Angles) E->F G Vibrational Spectra (IR, Raman) E->G I Thermodynamic Properties E->I J Data Tabulation F->J G->J H->J I->J K Comparison with Experimental Data J->K

References

An In-depth Technical Guide to 2,6-Dichloro-3-nitrobenzoic Acid (CAS 55775-97-8): Properties, Hazards, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3-nitrobenzoic acid, identified by CAS number 55775-97-8, is a chlorinated nitroaromatic compound. This technical guide provides a comprehensive overview of its chemical and physical properties, associated hazards, and its significant role as a pivotal intermediate in the synthesis of potential antitumor agents. While direct biological activity data for this compound is limited in publicly available literature, its application in the development of biologically active molecules is a key area of interest for medicinal chemists and researchers in drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is compiled from various chemical databases and supplier information.

PropertyValue
CAS Number 55775-97-8
Molecular Formula C₇H₃Cl₂NO₄
Molecular Weight 236.01 g/mol
IUPAC Name This compound
Appearance Off-white to yellow crystalline powder
Melting Point 152-158 °C
SMILES O=C(O)c1c(Cl)ccc(--INVALID-LINK--=O)c1Cl
InChI Key PCIHIUCCINHORT-UHFFFAOYSA-N

Hazards and Safety Information

This compound is classified as an irritant. The following table summarizes its hazard classifications and precautionary statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassGHS PictogramHazard Statement
Skin Irritation
alt text
H315: Causes skin irritation
Eye Irritation
alt text
H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)
alt text
H335: May cause respiratory irritation

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.

Personal Protective Equipment (PPE): When handling this compound, it is recommended to use a dust mask (type N95), eye shields, and chemical-resistant gloves.

Role in the Synthesis of Potential Antitumor Agents

This compound is a key building block in the synthesis of more complex molecules with potential therapeutic applications, particularly in oncology. It serves as a precursor for the creation of DNA-binding antitumor agents. One such application is in the preparation of 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b]naphthyridin-10-one, which is a critical component for synthesizing specific antitumor compounds.

The following diagram illustrates a generalized synthetic workflow where this compound is utilized as a key intermediate.

Synthetic_Workflow A This compound (CAS 55775-97-8) B Activation (e.g., conversion to acid chloride) A->B C Amide Coupling with an appropriate amine B->C D Intermediate (e.g., N-substituted benzamide) C->D E Further Cyclization and/or modification steps D->E F Final Product (Potential Antitumor Agent) E->F

Caption: Synthetic workflow using this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound itself are not extensively documented in the public domain. Its primary role is as a synthetic intermediate. Below is a representative, generalized experimental protocol for the synthesis of a potential antitumor agent precursor using this compound, based on common organic synthesis methodologies.

Synthesis of N-(2-(dimethylamino)ethyl)-2,6-dichloro-3-nitrobenzamide (A Hypothetical Intermediate)

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours or until the evolution of gas ceases, indicating the formation of the acid chloride. The solvent and excess oxalyl chloride are removed under reduced pressure.

  • Amide Coupling: The resulting acid chloride is dissolved in a fresh portion of aprotic solvent. To this solution, cooled to 0 °C, is added N,N-dimethylethylenediamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq). The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up and Purification: Upon completion of the reaction, the mixture is washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired N-(2-(dimethylamino)ethyl)-2,6-dichloro-3-nitrobenzamide.

Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

There is a notable lack of published research detailing the specific biological activities or the effects on cellular signaling pathways of this compound itself. The scientific literature primarily focuses on the biological evaluation of the final products synthesized from this intermediate. It is plausible that any observed biological effects of the final compounds are not attributable to this precursor molecule.

Researchers investigating the potential biological effects of this compound could consider screening it against a panel of cancer cell lines to determine its cytotoxicity (e.g., using an MTT or CellTiter-Glo assay). Should any significant activity be observed, further studies to elucidate the mechanism of action, including effects on cell cycle progression and apoptosis, would be warranted. However, at present, there is no available data to construct a signaling pathway diagram directly involving this compound.

Conclusion

This compound (CAS 55775-97-8) is a well-characterized chemical intermediate with established physical and chemical properties and known hazards that necessitate careful handling. Its primary significance in the scientific community lies in its utility as a starting material for the synthesis of potential antitumor agents. While this guide provides an overview of its properties and a generalized synthetic application, it is important to note the absence of in-depth biological studies on the compound itself. Future research could explore the intrinsic biological activity of this molecule to determine if it possesses any pharmacological properties independent of its role as a synthetic precursor.

Methodological & Application

Synthesis of Novel Pyrazolo[3,4,5-kl]acridine Antitumor Agents from 2,6-Dichloro-3-nitrobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of potent antitumor agents based on the pyrazolo[3,4,5-kl]acridine scaffold, utilizing 2,6-dichloro-3-nitrobenzoic acid as a key starting material. The synthesized compounds function as DNA-binding agents and topoisomerase inhibitors, exhibiting significant cytotoxic activity against various cancer cell lines. This guide offers a comprehensive resource for the synthesis, characterization, and biological evaluation of this promising class of anticancer compounds.

Introduction

The development of novel, effective, and selective anticancer agents is a paramount goal in medicinal chemistry. Acridine-based compounds have a long history as DNA intercalators and topoisomerase inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. The fusion of a pyrazole ring to the acridine core, forming the pyrazolo[3,4,5-kl]acridine system, has been shown to enhance cytotoxic activity. This compound serves as a crucial and readily available starting material for the construction of the necessary nitro-substituted acridine precursor, which is essential for the subsequent formation of the pyrazole ring. This document outlines the synthetic strategy and methodologies for producing these potent antitumor agents.

Data Presentation

The following table summarizes the in vitro cytotoxic activity of representative 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridine derivatives against a panel of human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDLinker (R)Cell LineIC50 (µM)
PZA-1 -(CH₂)₂-N(CH₃)₂P388 (Murine Leukemia)0.08
LLTC (Lewis Lung Carcinoma)0.12
JLC (Jurkat Leukemia)0.15
PZA-2 -(CH₂)₃-N(CH₃)₂P388 (Murine Leukemia)0.06
LLTC (Lewis Lung Carcinoma)0.09
JLC (Jurkat Leukemia)0.11

Experimental Protocols

I. Synthesis of this compound (Starting Material)

This protocol describes the nitration of 2,6-dichlorobenzoic acid to yield the starting material, this compound.

Materials:

  • 2,6-dichlorobenzoic acid

  • 92% Concentrated sulfuric acid

  • 95% Fuming nitric acid

  • Dichloromethane

  • Water

Procedure:

  • Under a nitrogen atmosphere, mix 100g (0.5235 mol) of 2,6-dichlorobenzoic acid with 70g (0.657 mol) of 92% concentrated sulfuric acid.

  • Prepare a mixed acid solution of 36g of 95% fuming nitric acid and 38g of 92% concentrated sulfuric acid and add it dropwise to the reaction mixture.

  • Maintain the reaction at room temperature for 5 hours. Monitor the reaction progress by HPLC until the starting material is less than 0.2%.

  • Cool the reaction mixture to 0-10°C.

  • Extract the product with dichloromethane (2 x 8 volumes).

  • Combine the organic phases and wash with water at 0-10°C until the pH of the aqueous phase is 2-3.

  • Concentrate the organic phase under reduced pressure to obtain this compound.

II. Synthesis of a Key Acridine Intermediate

This section outlines a plausible synthetic route to a key 1,9-dichloro-7-nitroacridine intermediate from this compound. This is a proposed pathway based on established organic synthesis reactions.

Step 1: Synthesis of 2-(2-amino-4-nitro-phenoxy)-6-chlorobenzoic acid

  • In a suitable reaction vessel, dissolve this compound and 2-aminophenol in a polar aprotic solvent such as DMF.

  • Add a base, for example, potassium carbonate, to the mixture.

  • Heat the reaction mixture under reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction, pour it into water, and acidify to precipitate the product.

  • Filter, wash with water, and dry the crude product. Recrystallize from a suitable solvent system like ethanol/water.

Step 2: Cyclization to 1-chloro-7-nitroacridone

  • Treat the product from the previous step with a dehydrating/cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent.

  • Heat the mixture at an elevated temperature (e.g., 120-140°C) for several hours.

  • Cool the reaction mixture and carefully pour it onto ice.

  • Neutralize with a base (e.g., sodium hydroxide solution) to precipitate the acridone.

  • Filter the solid, wash thoroughly with water, and dry.

Step 3: Chlorination to 1,9-dichloro-7-nitroacridine

  • Reflux the 1-chloro-7-nitroacridone in an excess of phosphorus oxychloride (POCl₃) for several hours.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Pour the residue onto crushed ice and neutralize with a base (e.g., ammonia solution).

  • Filter the resulting solid, wash with water, and dry to yield the 1,9-dichloro-7-nitroacridine intermediate.

III. Synthesis of 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines (Final Products)

This protocol describes the final steps to obtain the target antitumor agents from the acridine intermediate.

Materials:

  • 1,9-dichloro-7-nitroacridine

  • Hydrazine hydrate

  • Appropriate N,N-dialkylaminoalkylamine (e.g., N,N-dimethylethylenediamine)

  • Ethanol or another suitable solvent

Procedure:

  • Reflux a solution of 1,9-dichloro-7-nitroacridine in a suitable solvent (e.g., ethanol) with an excess of hydrazine hydrate for several hours. This step forms the pyrazole ring.

  • After cooling, add the desired N,N-dialkylaminoalkylamine to the reaction mixture.

  • Reflux the mixture for an additional period to displace the remaining chlorine atom.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with triethylamine) to afford the final product.

IV. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure to determine the IC50 values of the synthesized compounds.

Materials:

  • Synthesized pyrazolo[3,4,5-kl]acridine compounds

  • Cancer cell lines (e.g., P388, LLTC, JLC)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Visualizations

G cluster_synthesis Synthetic Workflow A This compound B Acridine Intermediate (1,9-dichloro-7-nitroacridine) A->B Multi-step synthesis C Pyrazolo[3,4,5-kl]acridine (Final Product) B->C Cyclization & Amination G cluster_moa Mechanism of Action PZA Pyrazolo[3,4,5-kl]acridine DNA Nuclear DNA PZA->DNA Intercalation Topo1 Topoisomerase I PZA->Topo1 Inhibition Topo2 Topoisomerase II PZA->Topo2 Inhibition SSB Single-Strand Breaks Topo1->SSB prevents re-ligation DSB Double-Strand Breaks Topo2->DSB prevents re-ligation Damage DNA Damage SSB->Damage DSB->Damage Apoptosis Apoptosis Damage->Apoptosis triggers

Application Notes and Protocols: 2,6-Dichloro-3-nitrobenzoic Acid as a Versatile Building Block for the Synthesis of Anticancer Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,6-dichloro-3-nitrobenzoic acid as a key starting material in the synthesis of heterocyclic compounds with potential anticancer activity. The following sections detail a multi-step synthetic pathway to a clinically relevant class of heterocyclic compounds, 7-fluoro-2-substituted-4(3H)-quinazolinones, and explore their mechanism of action.

Introduction

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of complex heterocyclic scaffolds. Its unique substitution pattern, featuring two chlorine atoms, a nitro group, and a carboxylic acid, allows for a range of chemical transformations to construct diverse molecular architectures. This document focuses on a synthetic route that leverages these functionalities to produce 7-fluoro-2-substituted-4(3H)-quinazolinones, a class of compounds known for their potent anticancer properties, often through the inhibition of critical cell signaling pathways such as the PI3K/Akt pathway.

Synthetic Strategy Overview

The overall synthetic strategy involves a multi-step sequence starting from the readily available 2,6-dichlorobenzoic acid. The key transformations include nitration, esterification, selective fluorination, reduction of the nitro group, and finally, cyclization to form the quinazolinone core. This approach allows for the late-stage introduction of various substituents at the 2-position of the quinazolinone ring, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies.

Synthetic_Workflow cluster_0 Synthesis of Key Intermediate cluster_1 Heterocycle Formation A 2,6-Dichlorobenzoic Acid B 2,6-Dichloro-3-nitrobenzoic Acid A->B Nitration C Methyl 2,6-dichloro- 3-nitrobenzoate B->C Esterification D Methyl 2-chloro-6-fluoro- 3-nitrobenzoate C->D Fluorination E Methyl 3-amino-2-chloro- 6-fluorobenzoate D->E Reduction F 7-Chloro-8-fluoro- 2-substituted-4(3H)- quinazolinone E->F Cyclization

A high-level overview of the synthetic workflow from the starting material to the final heterocyclic product.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the nitration of 2,6-dichlorobenzoic acid.

Materials:

  • 2,6-Dichlorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (95%)

  • Dichloromethane

  • Water

Procedure:

  • Under a nitrogen atmosphere, dissolve 100 g of 2,6-dichlorobenzoic acid in 223 g of concentrated sulfuric acid in a flask equipped with a dropping funnel and a thermometer.

  • Prepare a mixed acid solution by carefully adding 36 g of fuming nitric acid to 38 g of concentrated sulfuric acid, keeping the temperature below 20 °C.

  • Cool the solution of 2,6-dichlorobenzoic acid to 0-5 °C using an ice bath.

  • Slowly add the mixed acid solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 5 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0-10 °C and carefully pour it into 800 mL of ice-water.

  • Extract the aqueous layer with dichloromethane (2 x 400 mL).

  • Combine the organic layers and wash with water until the pH of the aqueous phase is 2-3.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Protocol 2: Synthesis of Methyl 2,6-dichloro-3-nitrobenzoate

This protocol details the esterification of this compound.

Materials:

  • This compound

  • Methanol

  • Concentrated sulfuric acid

Procedure:

  • Dissolve 117.7 g of this compound in 259 g of methanol in a round-bottom flask.

  • Carefully add 7.6 g of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction by HPLC.

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,6-dichloro-3-nitrobenzoate.

Protocol 3: Synthesis of Methyl 2-chloro-6-fluoro-3-nitrobenzoate

This protocol describes the selective fluorination of the dichloro-intermediate.

Materials:

  • Methyl 2,6-dichloro-3-nitrobenzoate

  • Potassium fluoride

  • Crown ether (e.g., 18-crown-6)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of methyl 2,6-dichloro-3-nitrobenzoate in anhydrous DMF, add potassium fluoride and a catalytic amount of 18-crown-6.

  • Heat the reaction mixture at a temperature and for a duration optimized for the specific substrate (typically 100-150 °C for several hours). Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent. Purify the crude product by column chromatography to obtain methyl 2-chloro-6-fluoro-3-nitrobenzoate.

Protocol 4: Synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate

This protocol details the reduction of the nitro group to an amine.

Materials:

  • Methyl 2-chloro-6-fluoro-3-nitrobenzoate

  • Iron powder

  • Ammonium chloride

  • Ethanol/Water mixture

Procedure:

  • To a suspension of methyl 2-chloro-6-fluoro-3-nitrobenzoate in a 4:1 ethanol/water mixture, add ammonium chloride and iron powder.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Extract the residue with ethyl acetate and wash with water.

  • Dry the organic layer, filter, and concentrate to give methyl 3-amino-2-chloro-6-fluorobenzoate, which can be used in the next step without further purification.

Protocol 5: Synthesis of 7-Chloro-8-fluoro-2-substituted-4(3H)-quinazolinone

This protocol describes the cyclization of the amino ester with an aldehyde to form the quinazolinone ring.

Materials:

  • Methyl 3-amino-2-chloro-6-fluorobenzoate

  • Various aldehydes (R-CHO)

  • Dimethyl sulfoxide (DMSO)

  • 2-Aminobenzamide (as a model for cyclization)

Procedure:

  • In a reaction vessel, dissolve methyl 3-amino-2-chloro-6-fluorobenzoate (or the corresponding amide) and the desired aldehyde in DMSO.

  • Heat the reaction mixture. The optimal temperature and reaction time will depend on the specific substrates used (a typical starting point is 120 °C for 4-6 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) or by column chromatography to afford the pure 7-chloro-8-fluoro-2-substituted-4(3H)-quinazolinone.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of a hypothetical 7-chloro-8-fluoro-2-phenyl-4(3H)-quinazolinone.

StepProductStarting MaterialReagentsYield (%)Purity (%)Analytical Data
1This compound2,6-Dichlorobenzoic AcidH₂SO₄, HNO₃94.5>98 (HPLC)¹H NMR
2Methyl 2,6-dichloro-3-nitrobenzoateThis compoundMethanol, H₂SO₄~95>98 (HPLC)¹H NMR
3Methyl 2-chloro-6-fluoro-3-nitrobenzoateMethyl 2,6-dichloro-3-nitrobenzoateKF, 18-crown-670-80>95 (GC)¹⁹F NMR, MS
4Methyl 3-amino-2-chloro-6-fluorobenzoateMethyl 2-chloro-6-fluoro-3-nitrobenzoateFe, NH₄Cl~90>95 (LC-MS)MS
57-Chloro-8-fluoro-2-phenyl-4(3H)-quinazolinoneMethyl 3-amino-2-chloro-6-fluorobenzoateBenzaldehyde60-70>99 (HPLC)¹H NMR, ¹³C NMR, HRMS

Biological Activity Data (Representative)

CompoundTarget Cell LineIC₅₀ (µM)
7-Chloro-8-fluoro-2-phenyl-4(3H)-quinazolinoneMCF-7 (Breast Cancer)5.9
7-Chloro-8-fluoro-2-(4-methoxyphenyl)-4(3H)-quinazolinoneA549 (Lung Cancer)3.1
7-Chloro-8-fluoro-2-(pyridin-3-yl)-4(3H)-quinazolinoneK562 (Leukemia)2.0

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

Quinazolinone derivatives have been shown to exert their anticancer effects through various mechanisms, with a prominent one being the inhibition of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1][2][3]

PI3K_Akt_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3β Akt->GSK3b Inhibition Bad Bad Akt->Bad Inhibition p27 p27 Akt->p27 Inhibition Transcription Gene Transcription Akt->Transcription Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Growth Cell Growth mTORC1->Growth Proliferation Cell Proliferation GSK3b->Proliferation Inhibits Apoptosis Apoptosis Bad->Apoptosis Promotes Caspase9 Caspase-9 p27->Proliferation Inhibits Transcription->Proliferation Inhibitor Quinazolinone Derivative Inhibitor->Akt Inhibition

The PI3K/Akt signaling pathway and the inhibitory action of quinazolinone derivatives.

As depicted in the diagram, the activation of Receptor Tyrosine Kinases (RTKs) by growth factors leads to the recruitment and activation of PI3K. PI3K then phosphorylates PIP2 to generate PIP3, a crucial second messenger. PIP3 recruits Akt and PDK1 to the cell membrane, leading to the full activation of Akt through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting pro-apoptotic proteins like Bad, and driving cell proliferation and growth by activating mTORC1 and inhibiting cell cycle inhibitors like p27.

Quinazolinone derivatives can intervene in this pathway, often by directly or indirectly inhibiting the kinase activity of Akt. This inhibition prevents the downstream signaling cascade, ultimately leading to a decrease in cell proliferation and survival, and an increase in apoptosis in cancer cells.

Conclusion

This compound serves as an excellent and adaptable starting material for the synthesis of a variety of heterocyclic compounds, including the medicinally important quinazolinones. The synthetic routes outlined in these notes provide a clear and reproducible pathway to these valuable molecules. The demonstrated anticancer activity of the resulting compounds, coupled with their mechanism of action involving the inhibition of the PI3K/Akt signaling pathway, highlights the potential of this chemical scaffold in the development of novel cancer therapeutics. Further exploration of the structure-activity relationships by varying the substituents on the quinazolinone core is a promising avenue for future research.

References

Application Notes and Protocols for the Synthesis of 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b]naphthyridin-10-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit theoretical, protocol for the synthesis of 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b]naphthyridin-10-one, a complex heterocyclic molecule with potential applications in medicinal chemistry. Due to the absence of a published, direct synthesis for this specific compound, the following protocol is a proposed multi-step pathway derived from established synthetic methodologies for structurally related compounds, including quinolines, acridines, and other benzonaphthyridine derivatives. The proposed synthesis involves the construction of a substituted quinolinone core, followed by an intramolecular cyclization to form the tetracyclic system, and subsequent functionalization with chloro and nitro groups. This document is intended to serve as a comprehensive guide for researchers aiming to synthesize this or similar novel compounds.

Proposed Synthetic Pathway

The proposed synthesis of 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b]naphthyridin-10-one is a four-step process, commencing with commercially available starting materials. The overall strategy is outlined below:

  • Step 1: Synthesis of 2-(2-chloro-4-nitroanilino)benzoic acid (3) via an Ullmann condensation of 2-chlorobenzoic acid (1) and 2-chloro-4-nitroaniline (2).

  • Step 2: Cyclization to form 9-chloro-6-nitro-5,10-dihydrobenzo[b]naphthyridin-10-one (4) through an intramolecular Friedel-Crafts acylation.

  • Step 3: Introduction of the methoxy group at the 2-position via a nucleophilic aromatic substitution reaction to yield 2-methoxy-6-nitro-5,10-dihydrobenzo[b]naphthyridin-10-one (5).

  • Step 4: Regioselective chlorination at the 9-position to afford the final product, 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b]naphthyridin-10-one (6).

Experimental Protocols

Step 1: Synthesis of 2-(2-chloro-4-nitroanilino)benzoic acid (3)

This step involves a copper-catalyzed Ullmann condensation reaction.

  • Materials: 2-chlorobenzoic acid (1), 2-chloro-4-nitroaniline (2), potassium carbonate (K₂CO₃), copper(I) iodide (CuI), and N,N-dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of 2-chlorobenzoic acid (1) (1.0 eq) and 2-chloro-4-nitroaniline (2) (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).

    • Heat the reaction mixture at 120-130 °C for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization from ethanol to yield 2-(2-chloro-4-nitroanilino)benzoic acid (3).

Step 2: Cyclization to 9-chloro-6-nitro-5,10-dihydrobenzo[b]naphthyridin-10-one (4)

This intramolecular cyclization is achieved using a strong acid catalyst.

  • Materials: 2-(2-chloro-4-nitroanilino)benzoic acid (3), polyphosphoric acid (PPA).

  • Procedure:

    • Add 2-(2-chloro-4-nitroanilino)benzoic acid (3) (1.0 eq) to polyphosphoric acid (10-20 times the weight of 3).

    • Heat the mixture with stirring at 140-150 °C for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

    • Filter the resulting solid, wash thoroughly with water, and dry to obtain the crude product.

    • Purify by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to give 9-chloro-6-nitro-5,10-dihydrobenzo[b]naphthyridin-10-one (4).

Step 3: Synthesis of 2-methoxy-6-nitro-5,10-dihydrobenzo[b]naphthyridin-10-one (5)

The methoxy group is introduced via a nucleophilic aromatic substitution.

  • Materials: 9-chloro-6-nitro-5,10-dihydrobenzo[b]naphthyridin-10-one (4), sodium methoxide (NaOMe), and methanol (MeOH).

  • Procedure:

    • Dissolve 9-chloro-6-nitro-5,10-dihydrobenzo[b]naphthyridin-10-one (4) (1.0 eq) in dry methanol.

    • Add a solution of sodium methoxide in methanol (1.5 eq) dropwise at room temperature.

    • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture and neutralize with dilute acetic acid.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

    • Purify by recrystallization or column chromatography to yield 2-methoxy-6-nitro-5,10-dihydrobenzo[b]naphthyridin-10-one (5).

Step 4: Synthesis of 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b]naphthyridin-10-one (6)

The final step is a regioselective chlorination.

  • Materials: 2-methoxy-6-nitro-5,10-dihydrobenzo[b]naphthyridin-10-one (5), N-chlorosuccinimide (NCS), and acetonitrile (MeCN).

  • Procedure:

    • Dissolve 2-methoxy-6-nitro-5,10-dihydrobenzo[b]naphthyridin-10-one (5) (1.0 eq) in acetonitrile.

    • Add N-chlorosuccinimide (1.1 eq) in one portion.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent in vacuo.

    • Purify the residue by column chromatography on silica gel (ethyl acetate/hexane) to afford the final product, 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b]naphthyridin-10-one (6).

Data Presentation

StepStarting MaterialReagentsProductM.W. ( g/mol )Yield (Theoretical)
12-chlorobenzoic acid (1) / 2-chloro-4-nitroaniline (2)K₂CO₃, CuI, DMF2-(2-chloro-4-nitroanilino)benzoic acid (3)292.6870-80%
22-(2-chloro-4-nitroanilino)benzoic acid (3)PPA9-chloro-6-nitro-5,10-dihydrobenzo[b]naphthyridin-10-one (4)274.6660-70%
39-chloro-6-nitro-5,10-dihydrobenzo[b]naphthyridin-10-one (4)NaOMe, MeOH2-methoxy-6-nitro-5,10-dihydrobenzo[b]naphthyridin-10-one (5)270.2475-85%
42-methoxy-6-nitro-5,10-dihydrobenzo[b]naphthyridin-10-one (5)NCS, MeCN9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b]naphthyridin-10-one (6)304.6850-60%

Visualization of the Synthetic Workflow

Synthetic_Workflow SM1 2-chlorobenzoic acid (1) Intermediate1 2-(2-chloro-4-nitroanilino)benzoic acid (3) SM1->Intermediate1 Step 1: Ullmann Condensation K2CO3, CuI, DMF SM2 2-chloro-4-nitroaniline (2) SM2->Intermediate1 Step 1: Ullmann Condensation K2CO3, CuI, DMF Intermediate2 9-chloro-6-nitro-5,10-dihydrobenzo[b]naphthyridin-10-one (4) Intermediate1->Intermediate2 Step 2: Cyclization PPA Intermediate3 2-methoxy-6-nitro-5,10-dihydrobenzo[b]naphthyridin-10-one (5) Intermediate2->Intermediate3 Step 3: Methoxylation NaOMe, MeOH FinalProduct 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b]naphthyridin-10-one (6) Intermediate3->FinalProduct Step 4: Chlorination NCS, MeCN

Caption: Proposed synthetic workflow for the preparation of the target compound.

Important Considerations and Safety Precautions

  • Hypothetical Nature: This protocol is theoretical and has not been experimentally validated. Researchers should proceed with caution and perform small-scale trials to optimize reaction conditions.

  • Reagent Handling: Many of the reagents used, such as DMF, PPA, and NCS, are hazardous. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

  • Reaction Monitoring: Close monitoring of each reaction step by TLC or other analytical techniques is crucial for determining reaction completion and identifying potential side products.

  • Purification: The purification of intermediates and the final product is critical to obtaining a compound of high purity. The suggested purification methods may require optimization.

This document provides a robust theoretical framework for the synthesis of 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b]naphthyridin-10-one. It is hoped that this detailed guide will be a valuable resource for researchers in the field of synthetic and medicinal chemistry.

Using 2,6-Dichloro-3-nitrobenzoic acid in the synthesis of 2-fluoro-3-methyl aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Methyl 2-Fluoro-3-aminobenzoate

Introduction

Methyl 2-fluoro-3-aminobenzoate is a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of novel anticancer drugs.[1][2] Its structural motifs are key components in molecules designed for targeted therapies. This document provides a detailed protocol for the synthesis of methyl 2-fluoro-3-aminobenzoate, starting from 2,6-dichloro-3-nitrobenzoic acid. The described multi-step synthesis involves esterification, selective nucleophilic aromatic substitution (SNAr) for fluorination, and catalytic hydrogenation for reduction and dehalogenation.[1][3] This pathway offers a robust and high-yielding route suitable for laboratory and potential scale-up operations.

Overall Synthetic Scheme

The synthesis of methyl 2-fluoro-3-aminobenzoate from this compound is accomplished via a three-step process. The pathway begins with the esterification of the starting carboxylic acid, followed by a selective fluorination reaction, and concludes with a catalytic hydrogenation that simultaneously reduces the nitro group and removes the remaining chlorine atom.

G cluster_0 A This compound B Methyl 2,6-dichloro-3-nitrobenzoate A->B Step 1: Esterification CH₃OH, H₂SO₄ or SOCl₂ Reflux C Methyl 6-chloro-2-fluoro-3-nitrobenzoate B->C Step 2: Fluorination NaF, DMSO 145°C D Methyl 2-fluoro-3-aminobenzoate (Final Product) C->D Step 3: Reduction & Dehalogenation H₂, 10% Pd/C, CH₃OH 0.7-0.8 MPa, 35-40°C

Figure 1: Synthetic pathway for Methyl 2-fluoro-3-aminobenzoate.

Experimental Protocols

Safety Precautions: This synthesis involves hazardous materials including concentrated acids, flammable solvents, and high-pressure hydrogenation. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Step 1: Synthesis of Methyl 2,6-dichloro-3-nitrobenzoate (Esterification)

This step converts the carboxylic acid starting material into its methyl ester, which is more suitable for the subsequent fluorination reaction.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 116.8 g of this compound in 300 g of methanol.[3]

  • While controlling the temperature between 20-65°C, slowly add 73.5 g of thionyl chloride (dichlorosulfolane).[3]

  • After the addition is complete, heat the mixture to reflux and maintain for 1 hour.[3]

  • Monitor the reaction progress using HPLC or TLC until the starting material is consumed (<0.4%).[3]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess methanol and thionyl chloride.[3]

  • Cool the residue to 10-25°C and add 500 g of water to induce precipitation.[3]

  • Stir the resulting slurry (a process known as "beating") to granulate the product.

  • Collect the solid product by filtration, wash with water, and dry to obtain methyl 2,6-dichloro-3-nitrobenzoate.[3]

ParameterValueReference
Starting MaterialThis compound[3]
ReagentsMethanol, Thionyl Chloride[3]
Reaction Time1 hour at reflux[3]
Yield 93.8% [3]
Purity (HPLC) 98.3% [3]
Table 1: Summary of the Esterification Reaction.
Step 2: Synthesis of Methyl 6-chloro-2-fluoro-3-nitrobenzoate (Fluorination)

This key step introduces the fluorine atom onto the aromatic ring via a selective nucleophilic aromatic substitution, replacing one of the chlorine atoms.

Protocol:

  • In a suitable reaction vessel, dissolve 116.1 g (0.464 mol) of methyl 2,6-dichloro-3-nitrobenzoate in 460 mL of dimethyl sulfoxide (DMSO).[3]

  • Add 21.4 g (1.1 eq) of sodium fluoride to the solution.[3]

  • Slowly heat the reaction mixture to 145°C and maintain this temperature for 2 hours.[3]

  • Monitor the reaction by HPLC. The reaction is complete when the starting material is below 0.2%. The ratio of the desired 2-fluoro product to the 6-fluoro isomer should be approximately 39:1.[3]

  • After completion, cool the reaction solution to 10-15°C.[3]

  • Pour the cooled solution into 1000 mL of water to precipitate the product.[3]

  • Collect the solid by filtration, wash thoroughly with water, and dry to yield methyl 6-chloro-2-fluoro-3-nitrobenzoate.[3]

ParameterValueReference
Starting MaterialMethyl 2,6-dichloro-3-nitrobenzoate[3]
ReagentsSodium Fluoride, DMSO[3]
Reaction Time2 hours at 145°C[3]
Yield 90.4% [3]
Table 2: Summary of the Fluorination Reaction.
Step 3: Synthesis of Methyl 2-fluoro-3-aminobenzoate (Reduction & Dehalogenation)

The final step involves the catalytic hydrogenation of the nitro-intermediate. This process reduces the nitro group to a primary amine and simultaneously removes the remaining chlorine atom via hydrodechlorination.

Protocol:

  • Charge a high-pressure autoclave reactor with 98.1 g (0.42 mol) of methyl 2-fluoro-3-nitro-6-chlorobenzoate, 5.0 g of 10% Palladium on carbon (Pd/C), and 500 g of methanol.[3]

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 0.7-0.8 MPa.[3]

  • Heat the mixture to 35-40°C and stir for 10 hours, maintaining the hydrogen pressure.[3]

  • After the reaction, cool the reactor and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the Pd/C catalyst.[3]

  • Concentrate the filtrate under reduced pressure until it is no longer free-flowing.[3]

  • Dissolve the residue in ethyl acetate and wash with a sodium carbonate solution to adjust the pH to 8-9.[3]

  • Separate the organic layer and concentrate to dryness.[3]

  • Treat the crude product with a 1:3 mixture of methyl tert-butyl ether and heptane to precipitate the pure product.[3]

  • Filter and dry the solid to obtain methyl 2-fluoro-3-aminobenzoate.[3]

ParameterValueReference
Starting MaterialMethyl 6-chloro-2-fluoro-3-nitrobenzoate[3]
ReagentsH₂, 10% Pd/C, Methanol[3]
Conditions0.7-0.8 MPa, 35-40°C, 10 hours[3]
Yield 93.6% [3]
Purity (HPLC) 99.3% [3]
Table 3: Summary of the Catalytic Hydrogenation.

Logical Workflow for Synthesis

The following diagram illustrates the logical flow of operations from starting material to the final purified product.

G start Start: this compound step1 Esterification with Methanol/SOCl₂ start->step1 workup1 Concentration & Water Precipitation step1->workup1 Isolate Intermediate 1 step2 Fluorination with NaF in DMSO workup1->step2 workup2 Water Quenching & Filtration step2->workup2 Isolate Intermediate 2 step3 Catalytic Hydrogenation (H₂/Pd-C) workup2->step3 workup3 Catalyst Filtration & Solvent Swap step3->workup3 Isolate Crude Product purification Base Wash & Recrystallization workup3->purification end End: Pure Methyl 2-fluoro-3-aminobenzoate purification->end

Figure 2: Workflow from starting material to final product.

Conclusion

The presented three-step synthesis provides an efficient and high-yield pathway to produce methyl 2-fluoro-3-aminobenzoate, a valuable intermediate for drug development. By starting with this compound, the protocol utilizes selective chemical transformations to construct the target molecule with high purity. The detailed experimental procedures and tabulated data serve as a comprehensive guide for researchers and scientists in the field of medicinal chemistry and process development.

References

Reaction of 2,6-Dichloro-3-nitrobenzoic acid with methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of Methyl 2,6-dichloro-3-nitrobenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed procedures for the synthesis of methyl 2,6-dichloro-3-nitrobenzoate via the Fischer esterification of 2,6-dichloro-3-nitrobenzoic acid with methanol under acidic conditions. This reaction is a fundamental step in the synthesis of various pharmaceutical intermediates. The protocol outlined below is based on established and reliable methodologies, ensuring reproducibility and high yield.

Reaction Principle

The synthesis of methyl 2,6-dichloro-3-nitrobenzoate is achieved through the Fischer esterification of this compound. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. A subsequent nucleophilic attack by methanol, followed by dehydration, yields the corresponding methyl ester. Concentrated sulfuric acid is a commonly used catalyst for this transformation. The reaction is reversible, and using an excess of the alcohol (methanol) can shift the equilibrium towards the formation of the ester product.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of methyl 2,6-dichloro-3-nitrobenzoate.

ParameterValueReference
Reactants
This compound117.7 g[3]
Methanol259 g[3]
Concentrated Sulfuric Acid (catalyst)7.6 g[3]
Reaction Conditions
TemperatureReflux[3]
Reaction Time5 hours[3]
Product
Product NameMethyl 2,6-dichloro-3-nitrobenzoate[3]
MonitoringHPLC until starting material is <0.2%[3]

Experimental Protocol

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (98%)

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Procedure:

  • Reaction Setup: In a clean and dry round-bottom flask equipped with a magnetic stir bar, dissolve 117.7 g of this compound in 259 g of methanol.[3]

  • Catalyst Addition: While stirring, carefully and slowly add 7.6 g of concentrated sulfuric acid to the solution. The addition of sulfuric acid is exothermic and should be done with caution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.[3]

  • Reaction Monitoring: Maintain the reaction at reflux for 5 hours.[3] The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material. The reaction is considered complete when the starting material peak is less than 0.2% of the total peak area.

  • Work-up (General Procedure):

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a separatory funnel containing water or ice.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the excess acid) and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude methyl 2,6-dichloro-3-nitrobenzoate can be further purified by recrystallization from a suitable solvent (e.g., methanol) to obtain a product of high purity.

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products 2_6_dichloro_3_nitrobenzoic_acid This compound Methyl_2_6_dichloro_3_nitrobenzoate Methyl 2,6-dichloro-3-nitrobenzoate 2_6_dichloro_3_nitrobenzoic_acid->Methyl_2_6_dichloro_3_nitrobenzoate Reflux, 5h Methanol Methanol Methanol->Methyl_2_6_dichloro_3_nitrobenzoate H2SO4 H₂SO₄ H2SO4->Methyl_2_6_dichloro_3_nitrobenzoate Water Water

Caption: Fischer esterification of this compound.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve this compound in methanol start->dissolve add_catalyst Add concentrated H₂SO₄ dissolve->add_catalyst reflux Reflux for 5 hours add_catalyst->reflux monitor Monitor reaction by HPLC reflux->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purification (Recrystallization) workup->purify end End Product: Methyl 2,6-dichloro-3-nitrobenzoate purify->end

Caption: Workflow for the synthesis of methyl 2,6-dichloro-3-nitrobenzoate.

References

Nitration of 2,6-dichlorobenzoic acid to yield 2,6-dichloro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dichloro-3-nitrobenzoic acid is a valuable chemical intermediate in the synthesis of various complex molecules, including potential DNA-binding antitumor agents.[1] Its specific substitution pattern makes it a key building block for drug discovery and development. This document provides a detailed protocol for the nitration of 2,6-dichlorobenzoic acid to yield this compound. The methodology is based on established procedures for the nitration of structurally similar dichlorobenzoic acids.

Reaction Scheme

The nitration of 2,6-dichlorobenzoic acid introduces a nitro group onto the aromatic ring, yielding this compound.

G start 2,6-Dichlorobenzoic Acid product This compound start->product Nitration reagents HNO3 / H2SO4

Caption: Reaction scheme for the nitration of 2,6-dichlorobenzoic acid.

Experimental Protocol

This protocol is adapted from established methods for the nitration of dichlorobenzoic acid derivatives.[2][3] Researchers should exercise caution and adhere to all laboratory safety guidelines, particularly when handling strong acids and performing nitration reactions.

Materials and Reagents:

  • 2,6-Dichlorobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled water

  • Acetonitrile (for recrystallization, optional)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

  • Dissolution of Starting Material: Cool the sulfuric acid in an ice bath to 0-5 °C. Slowly add 2,6-dichlorobenzoic acid to the cooled sulfuric acid while stirring continuously until it is completely dissolved. Maintain the temperature below 10 °C during this addition.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This should be done slowly and in an ice bath to dissipate the heat generated.

  • Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 2,6-dichlorobenzoic acid via the dropping funnel. The addition should be dropwise, and the internal temperature of the reaction mixture must be maintained between 0 and 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude this compound.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water to remove any residual acid.

  • Drying: Dry the crude product under vacuum or in a desiccator.

Purification:

The crude this compound can be purified by recrystallization. A common solvent system for similar compounds is a mixture of acetonitrile and water.[3]

  • Dissolve the crude product in a minimal amount of hot acetonitrile.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetonitrile/water mixture, and dry thoroughly.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on the nitration of similar dichlorobenzoic acid isomers.[2][3] Note that the optimal conditions for the nitration of 2,6-dichlorobenzoic acid may require further optimization.

ParameterValueReference
Substrate2,6-Dichlorobenzoic Acid-
Nitrating AgentMixed Acid (HNO₃/H₂SO₄)[2][3]
Molar Ratio (Substrate:HNO₃)~1:1.1[2]
SolventConcentrated H₂SO₄[2][3]
Reaction Temperature0 - 10 °C[3]
Reaction Time2 - 3 hours-
Expected Yield70 - 85% (based on similar reactions)[3]

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2,6-Dichlorobenzoic Acid in cold H2SO4 C Slowly add Nitrating Mixture to substrate solution at 0-10 °C A->C B Prepare Nitrating Mixture (HNO3 / H2SO4) B->C D Stir for 2-3 hours at 0-10 °C C->D E Pour reaction mixture onto ice D->E F Filter to collect crude product E->F G Wash with cold water F->G H Dry the crude product G->H I Recrystallize from Acetonitrile/Water H->I J Filter and dry purified product I->J K K J->K Characterization (NMR, MP, etc.)

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Esterification of 2,6-Dichloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 2,6-dichloro-3-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below include the classical Fischer-Speier esterification, the mild Steglich esterification for substrates sensitive to harsh acidic conditions, and the Mitsunobu reaction, which is suitable for sterically hindered alcohols.

Introduction

This compound is a sterically hindered and electron-deficient aromatic carboxylic acid. These characteristics can pose challenges for its efficient esterification. The selection of an appropriate esterification protocol is crucial and depends on the desired ester, the scale of the reaction, and the compatibility of other functional groups within the alcohol substrate. These notes provide a comparative overview of three common and effective methods.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the different esterification protocols applicable to this compound.

ProtocolAlcoholCatalyst/ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Fischer-Speier MethanolConc. H₂SO₄MethanolReflux (65)5~95%[1]
EthanolConc. H₂SO₄EthanolReflux (78)5-1080-90% (Typical)
IsopropanolConc. H₂SO₄IsopropanolReflux (82)8-1670-85% (Typical)
Steglich General R-OHDCC, DMAPDCM or THFRoom Temp.2-1285-95% (Typical)[2][3][4]
Mitsunobu General R-OHDEAD, PPh₃THF or Dioxane0 to Room Temp.1-480-95% (Typical)[5][6][7]

Note: Yields for Fischer-Speier with ethanol and isopropanol, and for Steglich and Mitsunobu reactions are typical ranges for benzoic acids and may vary for this specific substrate.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This method is a cost-effective and straightforward procedure for generating simple alkyl esters, particularly on a large scale. It involves heating the carboxylic acid in an excess of the alcohol with a strong acid catalyst.[8][9][10]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure for Methyl 2,6-Dichloro-3-nitrobenzoate:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).[1]

  • Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 5 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by recrystallization or column chromatography if necessary.

dot

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in excess alcohol B Add catalytic concentrated H₂SO₄ A->B Slowly C Heat to reflux for 5 hours B->C Stir D Cool and remove excess alcohol C->D E Dissolve in organic solvent D->E F Wash with H₂O, NaHCO₃, and brine E->F G Dry organic layer and evaporate solvent F->G H Purify by recrystallization or chromatography G->H Steglich_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve acid, alcohol, and DMAP in anhydrous DCM B Cool to 0 °C A->B C Add DCC solution dropwise B->C D Stir at room temperature for 2-12 hours C->D Warm to RT E Filter dicyclohexylurea (DCU) D->E F Wash filtrate with HCl, NaHCO₃, and brine E->F G Dry organic layer and evaporate solvent F->G H Purify by column chromatography G->H Mitsunobu_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve acid, alcohol, and PPh₃ in anhydrous THF under N₂ B Cool to 0 °C A->B C Add DEAD or DIAD dropwise B->C D Stir at room temperature for 1-4 hours C->D Warm to RT E Concentrate the reaction mixture D->E F Purify by column chromatography E->F

References

Application Notes and Protocols for the Synthesis of DNA-Binding Antitumor Agents from 2,6-Dichloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of DNA-binding antitumor agents derived from 2,6-dichloro-3-nitrobenzoic acid. This document includes detailed synthetic protocols, data on cytotoxic activity, and methodologies for key biological assays.

Introduction

This compound serves as a crucial starting material in the synthesis of various heterocyclic compounds with potential as DNA-binding antitumor agents. Its chemical structure allows for the construction of complex molecular architectures, such as benzo[b][1][2]naphthyridin-10-ones, which are under investigation for their anticancer properties. The presence of the nitro group and chlorine atoms offers versatile handles for synthetic modifications to modulate the biological activity and pharmacokinetic properties of the final compounds.

Synthetic Pathway Overview

A plausible synthetic pathway from this compound to a potential DNA-binding agent, a substituted benzo[b][1][2]naphthyridin-10-one, is outlined below. This pathway is constructed based on established organic chemistry principles and published synthetic routes for related heterocyclic systems.

Synthetic Pathway A This compound B Methyl 2,6-dichloro-3-nitrobenzoate A->B Esterification (MeOH, H2SO4) C Methyl 2-(arylamino)-6-chloro-3-nitrobenzoate B->C Nucleophilic Aromatic Substitution (Arylamine, Base) D 9-Chloro-2-alkoxy-6-nitro-5,10-dihydrobenzo[b][1,5]naphthyridin-10-one C->D Intramolecular Cyclization E Substituted Benzo[b][1,5]naphthyridin-10-one (Final Product) D->E Further Modifications (e.g., Suzuki Coupling, Amination) DNA Binding Mechanism cluster_0 Cellular Processes A Benzo[b][1,5]naphthyridin-10-one Derivative B DNA Intercalation A->B Binds to DNA C Disruption of DNA Replication & Transcription B->C D Cell Cycle Arrest C->D E Apoptosis D->E

References

Application Notes: The Role of 2,6-Dichloro-3-nitrobenzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dichloro-3-nitrobenzoic acid (CAS No. 55775-97-8) is a halogenated nitroaromatic carboxylic acid.[1] While direct synthesis of a commercially named agrochemical from this specific isomer is not prominently documented in publicly available literature, its structural motifs—a dichlorinated benzene ring, a nitro group, and a carboxylic acid function—are characteristic of key intermediates in the synthesis of various pesticides, including herbicides and insecticides. Its utility is inferred from the well-established applications of its isomers and related compounds in the agrochemical industry.

This document outlines the synthesis of this compound, its subsequent conversion into a methyl ester (a common step in creating active ingredients), and discusses its potential applications in agrochemical synthesis based on the known bioactivity of structurally related molecules.

Agrochemical Context and Potential Applications

The rigid dichlorinated aromatic structure provides a stable scaffold, while the nitro and carboxylic acid groups offer versatile handles for further chemical modification. The primary routes for creating potential agrochemicals from this intermediate would involve:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (2,6-dichloro-3-aminobenzoic acid). This transformation is significant as amino-substituted benzoic acids are precursors to various herbicides. For example, the related compound 3-amino-2,5-dichlorobenzoic acid is a known herbicide.[2]

  • Modification of the Carboxylic Acid Group: The carboxylic acid can be converted into esters, amides, or other derivatives. This functionalization is crucial for tuning the molecule's solubility, cell membrane permeability, and binding affinity to its biological target. Phthalic acid diamides, for instance, are an important class of insecticides.[3]

Based on these potential transformations, this compound is a viable intermediate for the discovery and synthesis of novel agrochemicals, particularly those targeting pathways where substituted benzoic acids have shown efficacy.

Synthesis of this compound

The primary route to obtaining this compound is through the nitration of 2,6-dichlorobenzoic acid.

Experimental Protocol: Nitration of 2,6-Dichlorobenzoic Acid

This protocol is based on a method described for the synthesis of this compound as an intermediate for pharmaceuticals.[4]

Materials:

  • 2,6-Dichlorobenzoic acid

  • 92% Concentrated sulfuric acid

  • 95% Fuming nitric acid

  • Dichloromethane

  • Water

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, charge a reaction vessel with 100g (0.5235 mol) of 2,6-dichlorobenzoic acid and 70g (0.657 mol) of 92% concentrated sulfuric acid.

  • Nitrating Mixture Preparation: In a separate vessel, carefully prepare a mixed acid solution by combining 36g of 95% fuming nitric acid and 38g of 92% concentrated sulfuric acid.

  • Nitration Reaction: Slowly add the prepared mixed acid to the sulfuric acid solution of 2,6-dichlorobenzoic acid. Maintain the reaction at room temperature for 5 hours. Monitor the reaction progress using HPLC until the starting material is consumed (<0.2%).

  • Quenching and Extraction: Cool the reaction mixture to 0-10°C. Extract the mixture twice with 8 volumes of dichloromethane.

  • Washing: Combine the organic phases and wash with water at 0-10°C until the pH of the aqueous phase is between 2 and 3.

  • Isolation: Concentrate the organic phase under reduced pressure to obtain the crude product, this compound.

Quantitative Data
ParameterValueReference
Starting Material2,6-Dichlorobenzoic acid[4]
ProductThis compound[4]
Yield94.5%[4]
Purity (HPLC)98.3%[4]

Synthesis Workflow

G cluster_start Starting Materials cluster_process Process cluster_end Product A 2,6-Dichlorobenzoic Acid C Nitration Reaction (Room Temp, 5h) A->C B H₂SO₄ / HNO₃ B->C D Extraction (Dichloromethane) C->D E Washing & Concentration D->E F This compound E->F

Caption: Workflow for the synthesis of this compound.

Application in Intermediate Synthesis: Esterification

To be useful in the synthesis of more complex agrochemicals, this compound is often converted into other intermediates, such as its methyl ester. This protects the carboxylic acid group or prepares it for further reactions.

Experimental Protocol: Synthesis of Methyl 2,6-dichloro-3-nitrobenzoate

This protocol demonstrates a typical esterification reaction starting from this compound.[4]

Materials:

  • This compound

  • Methanol

  • Concentrated sulfuric acid

Procedure:

  • Dissolution: Dissolve 117.7g of this compound in 259g of methanol in a suitable reaction vessel.

  • Catalyst Addition: Add 7.6g of concentrated sulfuric acid to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction by HPLC to confirm the consumption of the starting material.

  • Isolation: Upon completion, the product, methyl 2,6-dichloro-3-nitrobenzoate, can be isolated using standard workup procedures such as neutralization, extraction, and solvent evaporation.

Quantitative Data
ParameterValueReference
Starting MaterialThis compound[4]
ProductMethyl 2,6-dichloro-3-nitrobenzoate[4]
Reaction Time5 hours[4]
ConditionReflux[4]

Esterification Workflow

G cluster_start Starting Materials cluster_process Process cluster_end Product A This compound D Esterification (Reflux, 5h) A->D B Methanol B->D C H₂SO₄ (catalyst) C->D E Methyl 2,6-dichloro-3-nitrobenzoate D->E

Caption: Workflow for the esterification of this compound.

Potential Agrochemical Synthesis Pathway

A logical next step in a hypothetical agrochemical synthesis would be the reduction of the nitro group to form an amine. This resulting amino ester could then be further modified, for example, by forming an amide linkage with another pharmacophore to create a final, biologically active molecule.

Logical Relationship Diagram

G A This compound B Esterification A->B C Methyl 2,6-dichloro-3-nitrobenzoate B->C D Nitro Group Reduction C->D E Methyl 3-amino-2,6-dichlorobenzoate D->E F Amidation / Further Modification E->F G Potential Bioactive Agrochemical (e.g., Herbicide/Insecticide) F->G

Caption: Potential pathway from the intermediate to a final agrochemical.

This compound serves as a valuable, multi-functional intermediate. While its direct application in existing, named agrochemicals is not widely reported, its synthesis is well-defined, and its chemical handles (nitro and carboxylic acid groups) are ideal for the elaboration into more complex, potentially bioactive molecules for the agrochemical sector. The protocols and data presented provide a foundation for researchers to utilize this compound in the discovery and development of new crop protection agents.

References

Application Notes and Protocols: 2,6-Dichloro-3-nitrobenzoic Acid as an Intermediate for Dye Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,6-dichloro-3-nitrobenzoic acid as a key intermediate in the synthesis of azo dyes. While this compound is noted for its role in the synthesis of potential antitumor agents, its structural features also make it a viable precursor for the creation of novel dye molecules.[1] The protocols outlined below are based on established chemical principles for the synthesis of azo dyes from analogous nitroaromatic compounds.[2][3]

Introduction: The Role of this compound in Azo Dye Synthesis

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings.[3] The synthesis of these dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound.[3][4]

This compound can be transformed into a suitable primary aromatic amine, 2-amino-3,5-dichlorobenzoic acid, through the reduction of its nitro group. This resulting amine can then be diazotized and coupled with various aromatic compounds to produce a range of azo dyes. The presence of the dichloro and carboxylic acid functionalities on the phenyl ring is anticipated to influence the spectral properties, solubility, and fastness of the resulting dyes.

Chemical Pathway Overview

The overall synthetic strategy involves two main stages:

  • Reduction: Conversion of the nitro group of this compound to an amino group to form 2-amino-3,5-dichlorobenzoic acid.

  • Azo Dye Formation: Subsequent diazotization of the amino group and coupling with a suitable aromatic partner (e.g., a phenol or an aniline derivative).

cluster_0 Stage 1: Reduction cluster_1 Stage 2: Azo Dye Formation 2_6_dichloro_3_nitrobenzoic_acid This compound reduction Reduction (e.g., Catalytic Hydrogenation) 2_6_dichloro_3_nitrobenzoic_acid->reduction [H] 2_amino_3_5_dichlorobenzoic_acid 2-Amino-3,5-dichlorobenzoic acid reduction->2_amino_3_5_dichlorobenzoic_acid diazotization Diazotization (NaNO2, HCl, 0-5°C) 2_amino_3_5_dichlorobenzoic_acid->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt azo_coupling Azo Coupling diazonium_salt->azo_coupling coupling_agent Coupling Agent (e.g., β-Naphthol) coupling_agent->azo_coupling azo_dye Azo Dye Product azo_coupling->azo_dye cluster_reduction Protocol 1: Reduction cluster_azo_synthesis Protocol 2: Azo Dye Synthesis start_reduction Dissolve this compound and NaOH in water add_catalyst Add Pd/C catalyst start_reduction->add_catalyst hydrogenation Perform catalytic hydrogenation (1-4 MPa H₂, 60-80°C) add_catalyst->hydrogenation filter_catalyst Filter to remove catalyst hydrogenation->filter_catalyst precipitate_amine Acidify with HCl to precipitate 2-amino-3,5-dichlorobenzoic acid filter_catalyst->precipitate_amine isolate_amine Filter, wash, and dry the product precipitate_amine->isolate_amine diazotization_prep Dissolve 2-amino-3,5-dichlorobenzoic acid in HCl and cool to 0-5°C isolate_amine->diazotization_prep Product to next stage diazotization_reaction Add NaNO₂ solution dropwise to form diazonium salt diazotization_prep->diazotization_reaction coupling_reaction Slowly add diazonium salt solution to β-naphthol solution diazotization_reaction->coupling_reaction coupling_prep Dissolve β-naphthol in NaOH and cool to 0-5°C coupling_prep->coupling_reaction isolate_dye Isolate crude dye by filtration coupling_reaction->isolate_dye purify_dye Purify dye by recrystallization isolate_dye->purify_dye

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 2,6-Dichloro-3-nitrobenzoic acid. The information is designed to help improve reaction yields and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the nitration of 2,6-dichlorobenzoic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficiently strong nitrating agent: The electron-withdrawing effects of the two chlorine atoms and the carboxylic acid group deactivate the benzene ring, making nitration difficult. 2. Low reaction temperature: The reaction may be too slow at lower temperatures. 3. Poor solubility of starting material: 2,6-dichlorobenzoic acid may not be fully dissolved in the reaction medium.1. Use a stronger nitrating mixture, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, or fuming nitric acid/sulfuric acid. The use of oleum can also increase the concentration of the nitronium ion, the active nitrating species. 2. Gradually increase the reaction temperature, monitoring carefully for the onset of the reaction. Temperatures in the range of 50-60°C have been used for similar dichlorobenzoic acid nitrations. 3. Ensure vigorous stirring and consider using a co-solvent like 1,2-dichloroethane to improve solubility.[1]
Formation of Multiple Isomers 1. Reaction temperature is too high: Higher temperatures can reduce the selectivity of the nitration. 2. Incorrect directing effects: While the carboxylic acid group is a meta-director (directing to the 3 and 5 positions), and the chlorine atoms are ortho-, para-directors, the electronic and steric effects can lead to a mixture of products.1. Maintain a controlled, lower reaction temperature to favor the formation of the desired 3-nitro isomer. 2. The primary expected product is this compound due to the directing effect of the carboxyl group. However, other isomers may form. Purification by fractional crystallization or column chromatography will be necessary.
Reaction is Uncontrolled or Exothermic 1. Rate of addition of nitrating agent is too fast: Nitration reactions are highly exothermic. 2. Inadequate cooling: The reaction vessel is not being cooled effectively.1. Add the nitrating agent dropwise and slowly to the solution of 2,6-dichlorobenzoic acid. 2. Use an ice bath or other cooling system to maintain the desired reaction temperature throughout the addition.
Low Yield of Precipitated Product 1. Product is soluble in the reaction mixture: The nitrated product may have some solubility in the acidic reaction medium. 2. Incomplete precipitation: Not all of the product has precipitated out of solution upon quenching.1. After the reaction is complete, pour the reaction mixture onto a large volume of ice water to ensure maximum precipitation of the product. 2. Allow sufficient time for the product to fully precipitate before filtration. Cooling the quenched mixture can further decrease the product's solubility.
Difficulty in Product Purification 1. Presence of isomeric impurities: Co-precipitation of undesired nitro-isomers. 2. Residual starting material: Incomplete reaction leading to contamination with 2,6-dichlorobenzoic acid. 3. Dark coloration of the product: Formation of oxidized byproducts.1. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or acetonitrile/water mixtures) is a common method for purification.[2] For challenging separations, column chromatography may be necessary. 2. The difference in acidity between the starting material and the product can be exploited. Purification via pH fractionation, by dissolving the crude product in an alkaline solution and then carefully re-precipitating the desired product by adjusting the pH with a mineral acid, can be effective.[3] 3. Treatment with activated charcoal during recrystallization can help to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most direct and common synthetic route is the electrophilic nitration of 2,6-dichlorobenzoic acid using a mixture of concentrated nitric acid and concentrated sulfuric acid.

Q2: What are the expected major and minor products in the nitration of 2,6-dichlorobenzoic acid?

A2: The major product is expected to be this compound. The carboxylic acid group is a meta-director, and the two chlorine atoms are ortho-, para-directors. The directing effect of the carboxylic acid group will favor substitution at the 3- and 5-positions. Due to steric hindrance from the adjacent chlorine atom, substitution at the 3-position is generally favored. Minor products could include other nitro isomers.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be developed to achieve good separation between the starting material (2,6-dichlorobenzoic acid) and the product (this compound). Periodically, a small aliquot of the reaction mixture can be quenched in water, extracted with an organic solvent, and spotted on a TLC plate.

Q4: What safety precautions should be taken during this synthesis?

A4: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. The reaction is also highly exothermic. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn. An ice bath should be readily available for cooling in case of an uncontrolled exotherm.

Q5: Can I use a different nitrating agent?

A5: Yes, other nitrating agents can be used. For deactivated substrates like 2,6-dichlorobenzoic acid, stronger nitrating agents such as fuming nitric acid or a mixture of nitric acid and oleum can be employed to improve the reaction rate and yield. However, these reagents are more hazardous and require careful handling.

Experimental Protocols

General Protocol for the Nitration of 2,6-Dichlorobenzoic Acid

This protocol is a general guideline and may require optimization.

Materials:

  • 2,6-Dichlorobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Suitable solvent for recrystallization (e.g., ethanol)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 2,6-dichlorobenzoic acid.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid while stirring to dissolve the starting material.

  • In the dropping funnel, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.

  • Slowly add the nitrating mixture dropwise to the stirred solution of 2,6-dichlorobenzoic acid, ensuring the temperature of the reaction mixture is maintained between 0-10°C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time, monitoring the reaction by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice and water with vigorous stirring.

  • A precipitate of the crude this compound should form.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral.

  • Dry the crude product.

  • Purify the crude product by recrystallization from a suitable solvent.

Data Presentation

The following table summarizes typical reaction conditions for the nitration of a similar substrate, 2,5-dichlorobenzoic acid, which can serve as a starting point for optimizing the synthesis of the 2,6-dichloro isomer.

Parameter Condition 1 [2]Condition 2 [4]
Starting Material 2,5-dichloro-benzoic acid2,5-dichlorobenzoyl chloride (hydrolyzed in situ)
Nitrating Agent Nitric Acid (d=1.5) / Sulfuric AcidMixed Acid (33% HNO₃, 67% H₂SO₄)
Solvent Concentrated Sulfuric AcidConcentrated Sulfuric Acid
Temperature 5-10°C (addition), then 20-25°C55-60°C
Reaction Time 15 hoursNot specified (until reaction completion)
Yield 84% (of 2,5-dichloro-3-nitrobenzoic acid)~63-68% (of 2,5-dichloro-3-nitrobenzoic acid)

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 2_6_dichlorobenzoic_acid 2,6-Dichlorobenzoic Acid Nitration Electrophilic Aromatic Substitution (Nitration) 2_6_dichlorobenzoic_acid->Nitration Nitrating_Mixture Nitrating Mixture (HNO3 / H2SO4) Nitrating_Mixture->Nitration Product This compound Nitration->Product Side_Products Isomeric Byproducts (e.g., 5-nitro isomer) Nitration->Side_Products

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Conversion Check TLC for Starting Material Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction Yes Good_Conversion Good Conversion Check_Conversion->Good_Conversion No Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Check_Precipitation Check Precipitation Conditions Good_Conversion->Check_Precipitation Stronger_Nitrating_Agent Use Stronger Nitrating Agent Increase_Time_Temp->Stronger_Nitrating_Agent End Improved Yield Stronger_Nitrating_Agent->End Optimize_Quench Optimize Quenching (More Ice/Water) Check_Precipitation->Optimize_Quench Suboptimal Purification_Issues Check for Purification Losses Check_Precipitation->Purification_Issues Optimal Optimize_Quench->End Optimize_Recrystallization Optimize Recrystallization Solvent/Technique Purification_Issues->Optimize_Recrystallization High Loss Purification_Issues->End Low Loss Optimize_Recrystallization->End

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Purification of 2,6-Dichloro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,6-Dichloro-3-nitrobenzoic acid from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: The fundamental properties of this compound are summarized in the table below. These values are critical for identifying the compound and assessing its purity.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 55775-97-8[1][2]
Molecular Formula C₇H₃Cl₂NO₄[1][2][3]
Molecular Weight 236.01 g/mol [3]
Appearance Off-white to pale yellow crystalline solidInferred from similar compounds[4][5]
Melting Point 152-158 °C (literature value)

Q2: What are the most common impurities encountered after synthesizing this compound?

A2: The synthesis of this compound typically involves the nitration of 2,6-dichlorobenzoic acid. Based on analogous reactions, the primary impurities are likely to be:

  • Unreacted Starting Material: Residual 2,6-dichlorobenzoic acid.

  • Positional Isomers: Other nitro-substituted dichlorobenzoic acids, such as 2,6-dichloro-4-nitrobenzoic acid. The formation of isomers is a common issue in the nitration of substituted benzene rings.[6]

  • Residual Solvents and Reagents: Traces of acids (sulfuric, nitric) and organic solvents used in the reaction and initial work-up.

Q3: How can I assess the purity of my sample?

A3: Purity can be assessed using several standard analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C) that corresponds to the literature value. Impurities tend to depress and broaden the melting point range.[7]

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample. A pure sample should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment.[3][8] The presence of unexpected peaks can indicate impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity by separating the main compound from any impurities.[9]

Q4: Which purification method should I choose?

A4: The best method depends on the nature and quantity of the impurities.

  • Acid-Base Precipitation: Excellent for a first-pass purification to separate the acidic product from neutral impurities. It is particularly effective for removing unnitrated starting material if there's a significant pKa difference.[6]

  • Recrystallization: A highly effective technique for removing small amounts of impurities from a solid product, assuming a suitable solvent can be found.[5]

  • Flash Column Chromatography: The most powerful method for separating compounds with similar polarities, such as positional isomers.[10][11] It is often used when recrystallization fails to achieve the desired purity.

Troubleshooting Guides

Recrystallization Issues

Q1: My compound is not dissolving in the recrystallization solvent, even at boiling.

A1: This indicates that the solvent is not suitable. You should either:

  • Add a co-solvent: Introduce a small amount of a second solvent in which your compound is more soluble to increase the overall solvating power of the mixture.

  • Select a new solvent: The ideal solvent dissolves the compound completely when hot but poorly when cold.[7][12] Experiment with small batches to find a more appropriate solvent or solvent system.

Q2: No crystals are forming upon cooling.

A2: This can happen for several reasons:

  • Too much solvent was used: This results in a solution that is not supersaturated upon cooling. Try to boil off some of the solvent to concentrate the solution and attempt cooling again.[12]

  • Supersaturation: The solution is supersaturated but requires nucleation to begin crystallization. Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.

  • Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer, larger crystals.[12]

Q3: My product has "oiled out" instead of crystallizing.

A3: Oiling out occurs when the solute comes out of solution above its melting point. To resolve this:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional solvent to lower the saturation point.

  • Allow the solution to cool much more slowly, perhaps by insulating the flask. A lower concentration and slower cooling rate should encourage crystal formation.

Q4: The yield after recrystallization is very low.

A4: Potential causes for low yield include:

  • Using too much solvent: The most common cause. Always use the minimum amount of boiling solvent needed to fully dissolve the crude product.[12]

  • Premature crystallization: If crystals form in the funnel during a hot filtration step, some product will be lost. Ensure the funnel and flask are pre-heated.[7]

  • Product is too soluble in cold solvent: A portion of your product will always remain dissolved. Ensure the solution is thoroughly cooled in an ice bath (for 15-30 minutes) to maximize precipitation before filtration.

Flash Column Chromatography Issues

Q1: I'm seeing poor separation between my product and an impurity.

A1: To improve separation (increase the difference in Rf values):

  • Optimize the eluent: Decrease the polarity of the solvent system. For example, if you are using 30% ethyl acetate in hexanes, try reducing it to 20% or 15%. This will cause all compounds to move more slowly, often enhancing separation.

  • Use a gradient elution: Start with a low-polarity eluent and gradually increase the polarity during the separation. This can help separate compounds that are close together on a TLC plate.[11]

  • Add an acid modifier: Since the target is a carboxylic acid, peak tailing can occur on silica gel. Adding a small amount (~0.5-1%) of acetic acid to the eluent can suppress deprotonation of your compound and lead to sharper bands and better separation.

Q2: My compound will not elute from the column.

A2: This means the eluent is not polar enough to move your highly polar compound.

  • Increase eluent polarity: Drastically increase the percentage of the polar solvent (e.g., from 20% to 50% ethyl acetate or even switch to a more polar solvent like methanol).

  • Check for interactions: Carboxylic acids can interact very strongly with the silica gel. Adding acetic acid to the eluent, as mentioned above, can help break these interactions and facilitate elution.

Q3: The column is running very slowly or has cracked.

A3: These are typically issues with how the column was packed.

  • Packing quality: Ensure the silica gel is packed uniformly without any air bubbles or gaps. Tapping the column gently during packing can help.[13]

  • Solvent choice: Some solvents, like dichloromethane, have high viscosity and can lead to slow flow rates and high pressure, which may cause cracking.[11]

  • Avoid running dry: Never let the solvent level drop below the top of the silica gel, as this will cause the stationary phase to crack, ruining the separation.[13]

Data Presentation

Table 2: Spectroscopic Data for this compound

TypeData DescriptionReference
¹H NMR A spectrum is available for reference.[8]
¹³C NMR A spectrum is available for reference.[3]
General Notes In a typical ¹H NMR spectrum in a solvent like DMSO-d₆, one would expect to see a broad singlet for the carboxylic acid proton and two doublets in the aromatic region for the two coupled aromatic protons.[10]

Experimental Protocols & Visualizations

General Purification Workflow

The diagram below illustrates a typical workflow for purifying this compound from a crude reaction mixture.

G cluster_0 Purification Workflow crude Crude Reaction Mixture workup Aqueous Work-up (e.g., Acid-Base Extraction) crude->workup solid Crude Solid Product workup->solid purity_check1 Assess Purity (TLC, mp) solid->purity_check1 pure Pure Product (>95%) purity_check1->pure High Purity impure Impure Product purity_check1->impure Low Purity decision Choose Method impure->decision recryst Recrystallization decision->recryst Few Impurities col_chrom Column Chromatography decision->col_chrom Isomers or Multiple Impurities purity_check2 Assess Purity (TLC, NMR, mp) recryst->purity_check2 col_chrom->purity_check2 purity_check2->pure Purity OK purity_check2->decision Still Impure

Caption: General purification workflow for this compound.

Protocol 1: Purification by Recrystallization

This protocol describes the general steps for purifying the title compound via recrystallization. The ideal solvent must be determined experimentally (e.g., ethanol/water, acetonitrile/water).[5]

  • Solvent Selection: In a test tube, add ~50 mg of crude product and a few drops of a potential solvent. If it dissolves immediately at room temperature, the solvent is unsuitable. Heat the mixture; if it dissolves when hot but not when cold, it is a good candidate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen boiling solvent dropwise until the solid just dissolves.[12] Maintain the solution at or near the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes solid impurities that did not dissolve.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 15-30 minutes to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the yield and assess the purity via melting point and/or spectroscopy.

Troubleshooting Recrystallization

The following decision tree helps diagnose and solve common issues during recrystallization.

G cluster_1 Troubleshooting Recrystallization start Problem Occurs During Recrystallization q1 Are crystals forming? start->q1 q2 Is the product an oil? q1->q2 No q3 Is the yield low? q1->q3 Yes sol1 Too much solvent used. - Boil off some solvent. q2->sol1 No sol2 Solution needs nucleation. - Scratch flask or add seed crystal. q2->sol2 No oil_sol Oiling Out. - Reheat, add more solvent, - Cool very slowly. q2->oil_sol Yes yield_sol1 Too much solvent was used. q3->yield_sol1 yield_sol2 Product is soluble in cold solvent. - Cool longer/colder. q3->yield_sol2

Caption: A decision tree for troubleshooting common recrystallization problems.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for separating isomeric impurities or when recrystallization is ineffective.

  • TLC Analysis: Develop a solvent system (e.g., hexanes/ethyl acetate + 0.5% acetic acid) that gives your product an Rf value of ~0.2-0.3 on a silica gel TLC plate and separates it from impurities.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent. Ensure the packing is uniform and free of air bubbles.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[11]

  • Elution: Carefully add the eluent to the column and apply gentle pressure to begin elution. Collect fractions in an array of test tubes.

  • Gradient (Optional): If needed, gradually increase the polarity of the eluent throughout the run to speed up the elution of more polar compounds.[11]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Analysis: Dry the product, determine the yield, and confirm purity.

Impurity Removal Strategy

This diagram shows which purification techniques are best suited for removing specific types of impurities.

G cluster_2 Impurity Removal Strategy imp1 Unreacted Starting Material (2,6-dichlorobenzoic acid) meth1 Acid-Base Precipitation imp1->meth1 Effective meth2 Recrystallization imp1->meth2 Moderately Effective imp2 Positional Isomers (e.g., 4-nitro isomer) imp2->meth2 Possibly Effective meth3 Column Chromatography imp2->meth3 Most Effective imp3 Baseline/Polar Impurities imp3->meth1 Effective imp3->meth2 Effective

Caption: Matching common impurities with the most effective purification methods.

References

Technical Support Center: Synthesis of 2,6-Dichloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichloro-3-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent laboratory and industrial scale synthetic routes are:

  • Nitration of 2,6-dichlorobenzoic acid: This involves the electrophilic aromatic substitution of 2,6-dichlorobenzoic acid using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

  • Oxidation of 2,6-dichloro-3-nitrotoluene: This route involves the oxidation of the methyl group of 2,6-dichloro-3-nitrotoluene to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Q2: I've performed the nitration of 2,6-dichlorobenzoic acid, but my product is a mixture of isomers. What are the likely isomeric byproducts?

A2: During the nitration of 2,6-dichlorobenzoic acid, the directing effects of the substituents on the aromatic ring can lead to the formation of several isomers. The two chlorine atoms are ortho, para-directing, while the carboxylic acid group is meta-directing. This leads to the formation of the desired 3-nitro isomer along with other isomers. The most common isomeric byproduct is 2,6-dichloro-4-nitrobenzoic acid . Depending on reaction conditions, small amounts of 2,6-dichloro-5-nitrobenzoic acid may also be formed.

Q3: My oxidation of 2,6-dichloro-3-nitrotoluene did not go to completion. What byproducts should I expect?

A3: Incomplete oxidation of 2,6-dichloro-3-nitrotoluene is a common issue. The primary byproducts will be the intermediate oxidation products, namely 2,6-dichloro-3-nitrobenzaldehyde and 2,6-dichloro-3-nitrobenzyl alcohol . Unreacted 2,6-dichloro-3-nitrotoluene will also be present in the crude product.

Q4: How can I purify my crude this compound?

A4: The purification strategy depends on the nature of the impurities.

  • For isomeric impurities from the nitration route: Fractional crystallization is often effective. Due to differences in polarity and crystal packing, the desired isomer can often be selectively crystallized from a suitable solvent system (e.g., ethanol/water, acetic acid/water).

  • For byproducts from the oxidation route: An acid-base extraction is highly effective. The acidic product, this compound, can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate), leaving the neutral impurities (aldehyde, alcohol, and unreacted toluene derivative) in the organic phase. The product can then be re-precipitated by acidifying the aqueous layer.

Troubleshooting Guides

Issue 1: Low Yield of this compound from Nitration of 2,6-Dichlorobenzoic Acid
Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using TLC or HPLC. - Verify the concentration and molar equivalents of the nitric and sulfuric acids.
Suboptimal Reaction Temperature - Maintain the recommended reaction temperature. Nitration is exothermic, and higher temperatures can lead to the formation of undesired byproducts and decomposition.
Loss of Product during Work-up - Ensure complete precipitation of the product by pouring the reaction mixture into a sufficient amount of ice-cold water. - When performing extractions, ensure the pH is adjusted correctly to keep the product in the desired phase.
Issue 2: Presence of Multiple Spots on TLC/Peaks in HPLC after Oxidation of 2,6-Dichloro-3-nitrotoluene
Possible Cause Troubleshooting Steps
Incomplete Oxidation - Increase the reaction time or temperature, but monitor carefully to avoid degradation. - Ensure a sufficient molar equivalent of the oxidizing agent is used.
Degradation of Product - Avoid excessive heating or prolonged reaction times, which can lead to decarboxylation or other side reactions.
Impure Starting Material - Verify the purity of the starting 2,6-dichloro-3-nitrotoluene. Impurities in the starting material will likely be carried through or react to form other byproducts.

Data Presentation: Common Byproducts

The following table summarizes the common byproducts encountered in the synthesis of this compound.

Synthetic Route Common Byproduct Structure Reason for Formation Identification & Removal
Nitration of 2,6-Dichlorobenzoic Acid 2,6-Dichloro-4-nitrobenzoic acidClC₁=C(C(O)=O)C(Cl)=CC=C1N(=O)=OCompeting directing effects of the chloro and carboxylic acid groups.Identification: HPLC, LC-MS, ¹H NMR. Removal: Fractional crystallization.
2,6-Dichloro-5-nitrobenzoic acidClC₁=C(C(O)=O)C(Cl)=C(N(=O)=O)C=C1Competing directing effects.Identification: HPLC, LC-MS, ¹H NMR. Removal: Fractional crystallization.
2,6-Dichlorobenzoic acidClC₁=C(C(O)=O)C(Cl)=CC=C1Incomplete nitration.Identification: TLC, HPLC (comparison with starting material). Removal: Recrystallization, acid-base extraction.
Oxidation of 2,6-Dichloro-3-nitrotoluene 2,6-Dichloro-3-nitrobenzaldehydeO=CC₁=C(Cl)C=C(N(=O)=O)C=C1ClIncomplete oxidation.Identification: TLC, HPLC, ¹H NMR (aldehyde proton ~10 ppm). Removal: Acid-base extraction.
2,6-Dichloro-3-nitrobenzyl alcoholOCc1c(Cl)cc(c(Cl)c1)N(=O)=OIncomplete oxidation.Identification: TLC, HPLC, ¹H NMR (benzyl alcohol protons ~4.5-5.0 ppm). Removal: Acid-base extraction.
2,6-Dichloro-3-nitrotolueneCc1c(Cl)cc(c(Cl)c1)N(=O)=OIncomplete oxidation.Identification: TLC, HPLC (comparison with starting material). Removal: Acid-base extraction.

Experimental Protocols

Protocol 1: Nitration of 2,6-Dichlorobenzoic Acid

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (3-5 equivalents) to 0-5 °C in an ice bath.

  • Slowly add 2,6-dichlorobenzoic acid (1 equivalent) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1-2 equivalents) in a separate flask, keeping the mixture cold.

  • Add the cold nitrating mixture dropwise to the solution of 2,6-dichlorobenzoic acid, maintaining the reaction temperature between 0-10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Oxidation of 2,6-Dichloro-3-nitrotoluene with KMnO₄

  • To a solution of 2,6-dichloro-3-nitrotoluene (1 equivalent) in a mixture of pyridine and water, add potassium permanganate (KMnO₄, 2-3 equivalents) portion-wise.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC. The disappearance of the purple color of the permanganate indicates its consumption.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.

  • Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of ~2 to precipitate the product.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • For further purification, perform an acid-base extraction as described in the FAQs.

Mandatory Visualization

Synthesis_Byproducts cluster_nitration Nitration Route cluster_oxidation Oxidation Route 2,6-Dichlorobenzoic Acid 2,6-Dichlorobenzoic Acid Crude Product (Nitration) Crude Product (Nitration) 2,6-Dichlorobenzoic Acid->Crude Product (Nitration) Nitrating Agent Nitrating Agent Nitrating Agent->Crude Product (Nitration) This compound (Desired) This compound (Desired) Crude Product (Nitration)->this compound (Desired) Purification Isomeric Byproducts Isomeric Byproducts Crude Product (Nitration)->Isomeric Byproducts Unreacted SM Unreacted SM Crude Product (Nitration)->Unreacted SM 2,6-Dichloro-3-nitrotoluene 2,6-Dichloro-3-nitrotoluene Crude Product (Oxidation) Crude Product (Oxidation) 2,6-Dichloro-3-nitrotoluene->Crude Product (Oxidation) Oxidizing Agent Oxidizing Agent Oxidizing Agent->Crude Product (Oxidation) Crude Product (Oxidation)->this compound (Desired) Purification Incomplete Oxidation Byproducts Incomplete Oxidation Byproducts Crude Product (Oxidation)->Incomplete Oxidation Byproducts

Caption: Synthetic routes and potential byproduct formation.

Troubleshooting_Flowchart start Analysis of Crude Product (TLC/HPLC/NMR) decision1 Multiple Products Detected? start->decision1 decision2 Starting Material Present? decision1->decision2 Yes purification Proceed to Purification (Crystallization/Extraction) decision1->purification No (Single Impurity or Pure) incomplete_reaction Incomplete Reaction decision2->incomplete_reaction Yes side_reactions Side Reactions Occurred decision2->side_reactions No action1 Increase Reaction Time/ Reagent Stoichiometry incomplete_reaction->action1 action2 Optimize Reaction Temperature/ Check Reagent Purity side_reactions->action2 end Pure Product action1->end action2->end purification->end

Caption: Troubleshooting workflow for product impurity analysis.

Technical Support Center: Purity Analysis of 2,6-Dichloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for the analysis of 2,6-Dichloro-3-nitrobenzoic acid purity using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the most suitable chromatographic method for routine purity analysis of this compound?

A1: For routine quality control and purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is generally the most suitable method. It is a robust technique for analyzing aromatic carboxylic acids, offering high sensitivity and reproducibility. A reversed-phase method on a C18 column is a common and effective approach for such compounds.[1][2]

Q2: Why is my HPLC peak for this compound tailing?

A2: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica packing.[3][4][5] To mitigate this, ensure the mobile phase pH is low enough (typically 2-3) to keep the carboxylic acid group in its protonated form.[3][4] Using a high-purity, end-capped C18 column and an appropriate buffer concentration (10-50 mM) can also significantly improve peak shape.[3][5]

Q3: Is direct GC-MS analysis suitable for this compound?

A3: Direct GC-MS analysis of this compound is challenging due to its low volatility and the presence of a polar carboxylic acid group.[6][7] These characteristics can lead to poor peak shape, thermal degradation in the injector, and strong interactions with the GC column's stationary phase. Therefore, derivatization is highly recommended to convert the carboxylic acid into a more volatile and thermally stable ester or silyl ester.[6][7]

Q4: What derivatization reagent is recommended for GC-MS analysis of this compound?

A4: Silylation is a widely used and effective derivatization technique for carboxylic acids prior to GC-MS analysis.[6][7] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to convert the carboxylic acid group to a trimethylsilyl (TMS) ester, which is more volatile and thermally stable.[8][9][10]

Q5: I am not seeing my compound in the GC-MS chromatogram. What could be the issue?

A5: For high-boiling point compounds like derivatized this compound, several factors could lead to a lack of response. These include precipitation of the compound in a cold standard, incomplete vaporization in the injection port, contamination of the column, or cold spots in the system causing condensation.[11] Ensure your injector and transfer line temperatures are sufficiently high and that your GC column is clean.

Troubleshooting Guides

HPLC Troubleshooting
Symptom Possible Cause Troubleshooting Steps
Peak Tailing Secondary interactions with silanol groups.[3][4][5]Lower the mobile phase pH to 2-3 using an acid like phosphoric or formic acid to ensure the analyte is protonated.[3][4] Use a high-purity, end-capped C18 column. Increase the buffer concentration in the mobile phase.[3]
Column overload.Dilute the sample or reduce the injection volume.[4]
Mismatched sample solvent.Dissolve the sample in a solvent weaker than or equal to the mobile phase.[4]
Poor Resolution Inadequate separation of impurities.Optimize the mobile phase gradient or isocratic composition.[12] Consider a longer column or a column with a smaller particle size for higher efficiency.[5]
Fluctuating Retention Times Poor column equilibration.Increase the column equilibration time between injections.
Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing.
Temperature fluctuations.Use a column oven to maintain a consistent temperature.
GC-MS Troubleshooting
Symptom Possible Cause Troubleshooting Steps
No Peak or Low Sensitivity Incomplete derivatization.Optimize derivatization conditions (reagent volume, temperature, and time). Ensure the sample is dry before adding the derivatization reagent.
Compound degradation in the injector.Use a lower injector temperature or a deactivated inlet liner.
Adsorption in the column or liner.Use a deactivated column and inlet liner. Trim the front end of the column.[11]
High boiling point of the analyte.[11][13][14]Ensure injector and transfer line temperatures are adequate. Use a shorter GC column or a column with a thinner film.[13]
Broad or Tailing Peaks Active sites in the GC system.Deactivate the inlet liner and use a high-quality, inert GC column.
Incomplete derivatization.Re-optimize the derivatization procedure.
Ghost Peaks Carryover from previous injections.Implement a thorough rinse of the injection syringe and consider a bake-out of the column and injector.
Contamination of the carrier gas or derivatization reagent.Use high-purity carrier gas and check the purity of the derivatization reagent.

Experimental Protocols

HPLC Purity Method

This protocol describes a general reversed-phase HPLC method suitable for the purity analysis of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[1]

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (ACS grade)[1]

Procedure:

  • Mobile Phase Preparation: Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix well. The final mobile phase can be a gradient or isocratic mixture of this aqueous component and acetonitrile. A typical starting point is a 50:50 (v/v) mixture.[1]

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 100 µg/mL.

  • Sample Solution Preparation: Prepare the sample to be tested at a similar concentration as the standard solution, using the mobile phase as the diluent.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with acidified water and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Data Analysis: The purity is calculated by determining the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100[1]

GC-MS Purity Method with Silylation

This protocol outlines a general method for the purity analysis of this compound using GC-MS after derivatization.

Instrumentation and Materials:

  • Gas chromatograph with a mass spectrometer (GC-MS)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable solvent

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh about 1 mg of the this compound sample into a vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA (+1% TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 300 °C

      • Final hold: 5 minutes at 300 °C

    • Injection Volume: 1 µL in splitless mode

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Source Temperature: 230 °C

      • Mass Range: m/z 50-500

  • Data Analysis: Identify the peak for the derivatized this compound based on its retention time and mass spectrum. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Data Presentation

Table 1: Illustrative HPLC Purity Data
Peak Number Retention Time (min) Area Area % Identity
13.515,0000.10Unknown Impurity
24.814,950,00099.85This compound
36.27,5000.05Unknown Impurity
Total 14,972,500 100.00

Note: This data is for illustrative purposes only.

Table 2: Illustrative GC-MS Purity Data for Derivatized Sample
Peak Number Retention Time (min) Area Area % Identity
18.122,0000.15Potential Starting Material Impurity
29.514,650,00099.70TMS-2,6-Dichloro-3-nitrobenzoic acid
310.351,0000.15Potential Side-product Impurity
Total 14,673,000 100.00

Note: This data is for illustrative purposes only.

Mandatory Visualizations

hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_standard Prepare Standard Solution (approx. 100 µg/mL) injection Inject Sample/Standard prep_standard->injection prep_sample Prepare Sample Solution (approx. 100 µg/mL) prep_sample->injection hplc_system HPLC System (C18 Column, UV Detector) acquisition Acquire Chromatogram hplc_system->acquisition integration Integrate Peaks acquisition->integration calculation Calculate Purity (Area % Method) integration->calculation

Caption: Experimental workflow for HPLC purity analysis.

gcms_troubleshooting cluster_derivatization Derivatization Check cluster_gc_conditions GC Conditions Check cluster_solution Resolution start GC-MS Issue: No or Low Peak Signal check_deriv Is derivatization complete? start->check_deriv optimize_deriv Optimize derivatization: - Reagent volume - Temperature - Time check_deriv->optimize_deriv No check_temp Are injector/transfer line temperatures adequate? check_deriv->check_temp Yes resolved Problem Resolved optimize_deriv->resolved increase_temp Increase temperatures check_temp->increase_temp No check_column Is the column contaminated or active? check_temp->check_column Yes increase_temp->resolved clean_column Trim or replace column check_column->clean_column Yes check_column->resolved No clean_column->resolved

Caption: Troubleshooting decision tree for GC-MS analysis.

References

Technical Support Center: Optimizing Reaction Conditions for Substitutions on 2,6-Dichloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing nucleophilic aromatic substitution (SNAr) reactions on 2,6-dichloro-3-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: Which of the two chlorine atoms on this compound is more reactive towards nucleophiles and why?

A1: The chlorine atom at the C2 position is significantly more reactive towards nucleophilic attack than the chlorine at the C6 position. This regioselectivity is governed by the electronic effects of the substituents on the aromatic ring.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is stabilized by electron-withdrawing groups positioned ortho or para to the leaving group.[1][2] These groups help to delocalize the negative charge of the intermediate Meisenheimer complex.[3][4]

  • Activation by the Nitro Group (-NO₂): The nitro group at C3 is a powerful electron-withdrawing group. It is ortho to the C2-Cl and meta to the C6-Cl. Its strong resonance and inductive effects effectively stabilize the negative charge of the Meisenheimer complex formed when a nucleophile attacks the C2 position.[1][5] This stabilization is not possible when the attack occurs at the C6 position, as the nitro group is meta to it.[1][6]

  • Influence of the Carboxylic Acid Group (-COOH): The carboxylic acid group at C1 is also electron-withdrawing. It is ortho to the C6-Cl and meta to the C2-Cl. While it does activate the C6 position, its effect is generally weaker than that of the nitro group. In some cases, coordination of a cation (from an alkoxide nucleophile, for instance) between the carboxylate and the incoming nucleophile can direct substitution to the C6 position, but the C2 position typically remains the most electronically favored site for attack.[7]

Caption: Factors influencing regioselectivity.

Q2: What are the common side reactions to anticipate, and how can they be minimized?

A2: Several side reactions can occur, leading to reduced yield and purification challenges.

  • Disubstitution: The product of the initial substitution still contains a chlorine atom and is activated by electron-withdrawing groups. Under harsh conditions (high temperature, long reaction times, or excess nucleophile), a second substitution can occur, replacing both chlorine atoms.

    • Solution: Use a stoichiometric amount of the nucleophile (e.g., 1.0-1.2 equivalents), maintain the lowest effective reaction temperature, and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.

  • Reduction of the Nitro Group: If using nucleophiles that can also act as reducing agents (e.g., some sulfur nucleophiles) or if certain metals are present, the nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities.[8]

    • Solution: Choose reaction conditions carefully. If reduction is a persistent issue, consider protecting the nitro group, although this adds steps to the synthesis. For catalytic reactions, ensure the catalyst used is not known to reduce nitro groups under the reaction conditions.[8]

  • Reaction with the Carboxylic Acid: Strong basic nucleophiles or reagents can deprotonate the carboxylic acid. Highly reactive nucleophiles might also attack the carboxyl carbon, leading to amide formation (with amine nucleophiles) or other derivatives, especially at elevated temperatures.

    • Solution: If necessary, protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) prior to the substitution reaction. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step. Alternatively, using a non-nucleophilic base to deprotonate the acid before adding the nucleophile can prevent this interaction.

Q3: My reaction is showing low or no conversion. What are the likely causes and troubleshooting steps?

A3: Low conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters.

  • Insufficient Nucleophile Reactivity: The chosen nucleophile may not be strong enough to attack the aromatic ring under the current conditions.[9]

    • Solution: Increase the nucleophile's reactivity by adding a base (e.g., K₂CO₃, NaH, Et₃N) to deprotonate it, creating a more potent anionic nucleophile.[10] For example, use an alkoxide instead of an alcohol.

  • Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.[11][12]

    • Solution: SNAr reactions are generally favored in polar aprotic solvents like DMSO, DMF, or NMP, which solvate the cation but leave the nucleophile relatively "naked" and reactive.[13] Protic solvents (like ethanol or water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[11] If a protic solvent must be used, phase-transfer catalysts can sometimes improve results.

  • Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature while monitoring for the appearance of side products. A temperature screen (e.g., 50 °C, 80 °C, 110 °C) can identify the optimal condition.

  • Poor Solubility: If the starting material or reagents are not fully dissolved, the reaction will be slow and inefficient.

    • Solution: Select a solvent in which all components are soluble at the reaction temperature. If solubility is low, increasing the solvent volume or switching to a better solvent (e.g., DMSO for highly polar compounds) is recommended.

G start Low/No Conversion Observed check_sol Is the solvent polar aprotic (e.g., DMSO, DMF)? start->check_sol change_sol Switch to a polar aprotic solvent. check_sol->change_sol No check_nuc Is the nucleophile sufficiently reactive? check_sol->check_nuc Yes change_sol->check_nuc add_base Add a base (e.g., K₂CO₃, NaH) to deprotonate the nucleophile. check_nuc->add_base No check_temp Is the reaction temperature high enough? check_nuc->check_temp Yes add_base->check_temp inc_temp Incrementally increase temperature (e.g., 20-30 °C). check_temp->inc_temp No check_solub Are all reagents fully dissolved? check_temp->check_solub Yes inc_temp->check_solub inc_solv Increase solvent volume or switch solvent. check_solub->inc_solv No success Monitor Reaction by TLC/LC-MS check_solub->success Yes inc_solv->success

Caption: Troubleshooting workflow for low conversion.

Data Presentation: Reaction Conditions

The tables below summarize general conditions for common substitution reactions. Optimal conditions should be determined empirically for each specific nucleophile.

Table 1: Effect of Solvent on a Typical Amination Reaction

SolventDielectric Constant (ε)General Reaction RateCommon Issues
DMSO47Very FastDifficult to remove; potential decomposition at high temp.
DMF37FastCan decompose to form dimethylamine, acting as a competing nucleophile.
Acetonitrile38ModerateLower boiling point limits reaction temperature.
THF7.5SlowGenerally poor for SNAr unless a phase-transfer catalyst is used.[14]
Toluene2.4Very SlowOften requires a phase-transfer catalyst or very high temperatures.[14]
Ethanol24Slow to ModerateProtic nature can deactivate the nucleophile via H-bonding.[11]

Table 2: Common Bases for Nucleophile Activation

BasepKa of Conj. AcidStrengthTypical Use CaseNotes
K₂CO₃10.3ModerateDeprotonating phenols, some amines, and thiols.Heterogeneous, requires good stirring.
Et₃N (TEA)10.7ModerateScavenging HCl produced during the reaction.Soluble organic base, easy to remove.
DBU13.5StrongDeprotonating alcohols and less acidic amines.Strong, non-nucleophilic organic base.
NaH~36Very StrongDeprotonating alcohols and other weak acids.Highly reactive, handle with care. Generates H₂ gas.

Experimental Protocols

Protocol: Synthesis of 2-Amino-6-chloro-3-nitrobenzoic Acid

This protocol describes a representative nucleophilic aromatic substitution using ammonia as the nucleophile. A similar procedure was reported for the synthesis of 2-amino-3-nitrobenzoic acid from 2-chloro-3-nitrobenzoic acid.[15]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve this compound in a suitable solvent (e.g., ethanol) in a pressure vessel. B Cool the solution in an ice bath. A->B C Add aqueous or alcoholic ammonia solution. B->C D Seal the vessel and heat (e.g., 120-160 °C) with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to RT and carefully vent the vessel. E->F G Concentrate solvent under reduced pressure. F->G H Acidify the aqueous residue with HCl to pH ~2-3. G->H I Collect the precipitate by filtration. H->I J Wash with cold water and dry to yield the final product. I->J

Caption: Experimental workflow for amination.

Materials:

  • This compound (1.0 eq)

  • Aqueous Ammonia (28-30%) or 7N Ammonia in Methanol (5-10 eq)

  • Ethanol or other suitable solvent

  • Hydrochloric Acid (e.g., 6M)

  • Pressure-rated reaction vessel with magnetic stirring

Procedure:

  • Setup: In a pressure-rated reaction vessel, dissolve this compound in ethanol.

  • Reagent Addition: Cool the vessel in an ice-water bath and add the ammonia solution.

  • Reaction: Seal the vessel tightly. Heat the mixture to 120-150 °C with vigorous stirring. The optimal temperature and time should be determined by monitoring.

  • Monitoring: After a set time (e.g., 12-24 hours), cool the vessel, take an aliquot, and analyze by TLC or LC-MS to check for the consumption of starting material.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure in a fume hood.

  • Isolation: Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Precipitation: To the resulting residue, add water and then carefully acidify with hydrochloric acid to a pH of approximately 2-3. The product should precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water to remove inorganic salts. Dry the product under vacuum to obtain 2-amino-6-chloro-3-nitrobenzoic acid. Further purification can be achieved by recrystallization if necessary.

References

Technical Support Center: Purification of 2,6-Dichloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,6-Dichloro-3-nitrobenzoic acid, with a focus on the removal of isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities in a sample of this compound?

A1: During the synthesis of this compound by nitration of 2,6-dichlorobenzoic acid, several isomeric byproducts can form due to the directing effects of the chloro and carboxylic acid groups. The most probable isomeric impurities include:

  • 2,6-Dichloro-4-nitrobenzoic acid: Nitration at the para-position to the carboxylic acid group.

  • 2,6-Dichloro-5-nitrobenzoic acid: Nitration at the meta-position to the carboxylic acid group.

  • Other dichloronitrobenzoic acid isomers: Depending on the purity of the starting materials, other isomers might also be present.

Q2: Which analytical techniques are recommended for identifying these impurities?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can separate closely related isomers. A reverse-phase C18 column is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Useful for identifying the structure of the main product and for detecting and quantifying impurities with distinct signals.

  • Mass Spectrometry (MS): Helps in confirming the molecular weight of the product and its impurities.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification and to get a preliminary assessment of the purity.

Q3: What are the primary methods for removing isomeric impurities from this compound?

A3: The most common and effective techniques for purifying this compound are:

  • Recrystallization: Often the most efficient method for removing small amounts of impurities from a solid product. The choice of solvent is crucial.

  • Column Chromatography: Highly effective for separating the desired product from a complex mixture of impurities, especially when the polarities of the components are different.

  • Acid-Base Extraction: This technique can be used to separate acidic compounds from neutral or basic impurities but is less effective for separating isomers with very similar pKa values.

Troubleshooting Guides

Recrystallization

Problem: Low recovery of the purified product.

Possible CauseSuggested Solution
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the crude product.
The product is too soluble in the chosen solvent. Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. A solvent mixture may be necessary.
Premature crystallization during hot filtration. Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out of solution prematurely.

Problem: The product "oils out" instead of crystallizing.

Possible CauseSuggested Solution
High concentration of impurities. The presence of significant impurities can lower the melting point of the mixture. Consider a preliminary purification step like column chromatography.
The solution is supersaturated. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.
The cooling process is too rapid. Allow the solution to cool slowly to room temperature, then place it in an ice bath. Rapid cooling can lead to the formation of an oil or small, impure crystals.

Solubility Data of Related Dichlorobenzoic Acid Isomers (Qualitative)

This table provides a general guideline for solvent selection based on the solubility of similar compounds. Experimental determination of the solubility of this compound and its specific isomers is highly recommended for optimal purification.

Solvent2,4-Dichlorobenzoic Acid2,5-Dichlorobenzoic Acid3,5-Dichlorobenzoic AcidGeneral Trend for Dichloronitrobenzoic Acids
WaterLimited solubilitySparingly solubleSparingly solubleLikely to have low water solubility.
EthanolSolubleSolubleSolubleGood solubility is expected.
AcetoneSolubleSolubleSolubleGood solubility is expected.
Ethyl AcetateSolubleInformation not availableInformation not availableLikely to be a suitable solvent.
HexanesInsolubleInsolubleInsolubleLikely to be insoluble; can be used as an anti-solvent.

Data compiled from various sources indicating general solubility trends.

Column Chromatography

Problem: Poor separation of isomers.

Possible CauseSuggested Solution
Inappropriate mobile phase. The eluent may be too polar or not polar enough to achieve separation. Optimize the mobile phase composition using TLC first. A common mobile phase for substituted benzoic acids is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1]
Column overloading. Use an appropriate amount of silica gel relative to the amount of crude product (typically a 30:1 to 100:1 ratio by weight).[1]
Improper column packing. Cracks or channels in the silica gel lead to an uneven flow of the mobile phase. Ensure the column is packed uniformly as a slurry and is not allowed to run dry.[1]

Problem: Product tailing on the column.

Possible CauseSuggested Solution
Acidic nature of the compound. The carboxylic acid group can interact strongly with the silica gel, causing tailing. Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase to suppress this interaction.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined experimentally. A mixture of ethanol and water is a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of a suitable hot solvent (e.g., ethanol). Heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: If a single solvent is used, allow the solution to cool slowly to room temperature, then place it in an ice bath. If a solvent mixture is used (e.g., ethanol/water), add the anti-solvent (water) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

G cluster_recrystallization Recrystallization Workflow dissolve 1. Dissolve crude product in minimal hot solvent decolorize 2. Add activated charcoal (Optional) dissolve->decolorize If colored hot_filter 3. Hot filtration (Optional) dissolve->hot_filter If insoluble impurities decolorize->hot_filter crystallize 4. Cool to induce crystallization hot_filter->crystallize isolate 5. Isolate crystals by filtration crystallize->isolate wash 6. Wash with cold solvent isolate->wash dry 7. Dry purified product wash->dry

Recrystallization Workflow Diagram
Protocol 2: Column Chromatography

This protocol outlines a general procedure for purification by silica gel chromatography.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate with a small amount of acetic acid). Pack a column with the slurry, ensuring there are no air bubbles or cracks.

  • Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

G cluster_chromatography Column Chromatography Workflow prep_sample 1. Prepare sample in minimal solvent load_sample 3. Load sample onto column prep_sample->load_sample pack_column 2. Pack silica gel column pack_column->load_sample elute 4. Elute with mobile phase load_sample->elute collect_fractions 5. Collect fractions elute->collect_fractions analyze_fractions 6. Analyze fractions (TLC/HPLC) collect_fractions->analyze_fractions combine_pure 7. Combine pure fractions analyze_fractions->combine_pure remove_solvent 8. Remove solvent combine_pure->remove_solvent

Column Chromatography Workflow Diagram
Protocol 3: Acid-Base Extraction

This method can be used as a preliminary purification step to remove neutral or basic impurities.

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The acidic this compound will move into the aqueous layer as its sodium salt. Repeat the extraction.

  • Separation: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., concentrated HCl) until the pH is around 2. The purified this compound will precipitate out.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry.

G cluster_extraction Acid-Base Extraction Workflow dissolve 1. Dissolve crude product in organic solvent extract 2. Extract with aqueous base (e.g., NaHCO3) dissolve->extract separate 3. Separate aqueous layer extract->separate wash_aq 4. Wash aqueous layer with fresh organic solvent separate->wash_aq acidify 5. Acidify aqueous layer (e.g., HCl) wash_aq->acidify precipitate 6. Precipitate pure acid acidify->precipitate isolate 7. Isolate by filtration precipitate->isolate

Acid-Base Extraction Workflow Diagram

References

Navigating the Synthesis of 2,6-Dichloro-3-nitrobenzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2,6-Dichloro-3-nitrobenzoic acid presents a critical step in the creation of various pharmaceutical compounds. However, scaling up this synthesis from the laboratory to an industrial setting can introduce a host of challenges. This technical support center provides a comprehensive guide to troubleshooting common issues, answers frequently asked questions, and offers detailed experimental protocols to ensure a safe, efficient, and successful synthesis.

Troubleshooting Guide

During the scale-up synthesis of this compound, several issues can arise, impacting yield, purity, and safety. This guide addresses the most common problems in a question-and-answer format.

Q1: Why is my reaction yield of this compound lower than expected upon scale-up?

A1: Low yields during scale-up can be attributed to several factors. Incomplete nitration is a primary suspect. The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group deactivates the benzene ring, making nitration challenging. On a larger scale, inefficient mixing can lead to localized areas of low reactant concentration, resulting in unreacted starting material. Additionally, the solubility of the starting material, 2,6-dichlorobenzoic acid, in the reaction medium (typically concentrated sulfuric acid) can be a limiting factor. As the reaction progresses, the formation of water dilutes the sulfuric acid, further decreasing the solubility of both the starting material and the product, which can stall the reaction.

Q2: I am observing the formation of unwanted byproducts. What are they and how can I minimize them?

A2: A common byproduct in the nitration of dichlorobenzoic acids is the formation of isomeric impurities. In the case of 2,6-dichlorobenzoic acid, nitration at other positions on the aromatic ring can occur, leading to a mixture of isomers that can be difficult to separate from the desired this compound. The formation of these isomers is often influenced by reaction temperature and the concentration of the nitrating agent. To minimize byproduct formation, it is crucial to maintain strict control over the reaction temperature, typically keeping it low, and to ensure the slow and controlled addition of the nitrating agent.

Q3: The reaction mixture is becoming thick and difficult to stir. What is causing this and how can it be resolved?

A3: The poor solubility of the nitrated product, this compound, in the sulfuric acid medium is a significant challenge during scale-up. As the product forms, it can precipitate out of the solution, leading to a thick slurry that is difficult to agitate. This poor agitation can, in turn, lead to localized overheating and an increase in side reactions. To address this, a sufficient volume of sulfuric acid must be used to maintain a stirrable slurry. While this increases the overall volume of the reaction, it is essential for ensuring proper mixing and heat transfer.

Q4: How can I safely manage the exothermic nature of the nitration reaction on a large scale?

A4: Nitration reactions are highly exothermic and can pose a significant safety risk if not properly controlled, especially during scale-up. The key to managing the exotherm is a robust cooling system and controlled addition of the nitrating agent. The reactor should be equipped with a jacketed cooling system capable of efficiently removing the heat generated. The nitrating mixture (a combination of nitric acid and sulfuric acid) should be added slowly and subsurface to the well-stirred solution of the dichlorobenzoic acid in sulfuric acid. Continuous monitoring of the internal reaction temperature is critical, and an emergency cooling plan should be in place in case of a temperature runaway.

Frequently Asked Questions (FAQs)

What is the optimal temperature range for the synthesis of this compound?

While the optimal temperature can vary slightly based on the specific concentration of reagents, a common temperature range for the nitration of dichlorobenzoic acids is between 5°C and 10°C.[1] Maintaining a low temperature is crucial for controlling the exothermic reaction and minimizing the formation of unwanted byproducts.

What is the recommended ratio of sulfuric acid to 2,6-dichlorobenzoic acid?

A significant excess of sulfuric acid is typically required to ensure the solubility of the starting material and the product, as well as to maintain a stirrable reaction mixture. Ratios of sulfuric acid to dichlorobenzoic acid can be as high as 6:1 to 8:1 by weight, depending on the purity of the starting material.[2]

How is the product typically isolated and purified?

The product is usually isolated by quenching the reaction mixture in ice water, which causes the this compound to precipitate. The crude product is then collected by filtration and washed with water to remove residual acids. Further purification can be achieved by recrystallization from a suitable solvent, such as an acetonitrile/water mixture.[1]

What are the primary safety hazards associated with this synthesis?

The primary hazards are associated with the use of concentrated nitric and sulfuric acids, which are highly corrosive. The nitration reaction itself is highly exothermic and has the potential for thermal runaway if not properly controlled. Appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and a face shield, is essential. The reaction should be conducted in a well-ventilated area, and a safety shower and eyewash station should be readily accessible.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the closely related 2,5-dichloro-3-nitrobenzoic acid and should be optimized for the specific equipment and scale of operation.

Materials:

  • 2,6-Dichlorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

  • Acetonitrile (for recrystallization)

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Cooling bath/circulator

  • Buchner funnel and filter flask

  • Vacuum pump

Procedure:

  • Reaction Setup: In a jacketed glass reactor equipped with an overhead stirrer and a temperature probe, suspend 2,6-dichlorobenzoic acid in concentrated sulfuric acid. A typical ratio would be 1 mole of the acid to approximately 6-8 liters of sulfuric acid.

  • Cooling: Cool the suspension to 5°C using a cooling bath.

  • Preparation of Nitrating Mixture: In a separate vessel, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling to maintain a low temperature. A typical molar ratio of nitric acid to 2,6-dichlorobenzoic acid is 1.1:1.

  • Nitration: Slowly add the nitrating mixture to the cooled suspension of 2,6-dichlorobenzoic acid via an addition funnel. The rate of addition should be controlled to maintain the internal temperature between 5°C and 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 5-10°C for several hours. The reaction progress can be monitored by techniques such as HPLC or TLC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This will cause the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the crude product under vacuum.

  • Purification: Recrystallize the crude this compound from a mixture of acetonitrile and water to obtain the pure product.[1]

Quantitative Data Summary

ParameterValue/RangeReference
Starting Material 2,6-Dichlorobenzoic acid-
Reagents Conc. H₂SO₄, Conc. HNO₃[1]
Reaction Temperature 5 - 10 °C[1]
Molar Ratio (HNO₃:Substrate) ~1.1 : 1-
H₂SO₄:Substrate Ratio (w/w) 6:1 to 8:1[2]
Typical Yield (Crude) >80% (based on analogous reactions)[1]
Purification Method Recrystallization (Acetonitrile/Water)[1]

Visualizing the Process

Synthesis Pathway

Synthesis_Pathway 2,6-Dichlorobenzoic_acid 2,6-Dichlorobenzoic acid Nitration Nitration (5-10 °C) 2,6-Dichlorobenzoic_acid->Nitration Reagents Conc. H₂SO₄ Conc. HNO₃ Reagents->Nitration 2,6-Dichloro-3-nitrobenzoic_acid This compound Nitration->2,6-Dichloro-3-nitrobenzoic_acid

Caption: Synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_completion Check for Incomplete Reaction (e.g., via HPLC/TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Yes complete Reaction is Complete check_completion->complete No troubleshoot_conditions Investigate Reaction Conditions incomplete->troubleshoot_conditions troubleshoot_workup Investigate Workup/Purification complete->troubleshoot_workup extend_time Action: Extend Reaction Time or Increase Temperature Slightly troubleshoot_conditions->extend_time check_mixing Action: Improve Agitation troubleshoot_conditions->check_mixing check_solubility Action: Increase H₂SO₄ Volume troubleshoot_conditions->check_solubility check_quenching Action: Review Quenching Procedure troubleshoot_workup->check_quenching Scale_Up_Challenges Scale-up Scale-up Exotherm Increased Exotherm Scale-up->Exotherm Mixing Inefficient Mixing Scale-up->Mixing Solubility Poor Solubility Scale-up->Solubility Side_Reactions Increased Side Reactions Exotherm->Side_Reactions Safety_Risk Safety Risk Exotherm->Safety_Risk Mixing->Side_Reactions Low_Yield Low Yield Mixing->Low_Yield Solubility->Mixing Solubility->Low_Yield Side_Reactions->Low_Yield Impure_Product Impure Product Side_Reactions->Impure_Product

References

Preventing decomposition of 2,6-Dichloro-3-nitrobenzoic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,6-Dichloro-3-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this valuable reagent during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The primary decomposition pathway for this compound, particularly under thermal stress, is decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂). Another potential decomposition route is denitration, involving the loss of the nitro group. The presence of strong electron-withdrawing groups, such as the two chlorine atoms and the nitro group, can influence the stability of the aromatic ring and its susceptibility to decomposition.

Q2: At what temperature does this compound start to decompose?

A2: Thermal stability data for the closely related o-nitrobenzoic acid suggests that decomposition can begin at elevated temperatures. For o-nitrobenzoic acid, the onset of thermal decomposition is observed around 180°C.[1] It is recommended to keep the temperature of reactions involving this compound as low as feasible to minimize the risk of thermal decomposition.

Q3: How do the substituents on this compound affect its stability and reactivity?

A3: The two chlorine atoms at the ortho-positions (2 and 6) to the carboxylic acid create significant steric hindrance. This "ortho effect" can make standard reactions like esterification and amidation challenging by sterically shielding the carboxylic acid group.[2][3][4][5] Electronically, the chlorine and nitro groups are strongly electron-withdrawing, which increases the acidity of the carboxylic acid but can also activate the ring for certain nucleophilic aromatic substitution reactions under specific conditions, which could be an undesired side reaction.[6]

Q4: Can this compound undergo photochemical decomposition?

A4: Yes, nitroaromatic compounds can be susceptible to photolysis.[7][8][9][10] Exposure to UV or even strong visible light can potentially lead to decomposition. It is advisable to protect reactions involving this compound from light, for example, by using amber glassware or covering the reaction vessel with aluminum foil.

Troubleshooting Guides

Issue 1: Low yield or no reaction in esterification or amidation reactions.
Possible Cause Troubleshooting Steps
Steric Hindrance: The two ortho-chloro substituents sterically hinder the approach of the alcohol or amine nucleophile to the carboxylic acid.1. Use an appropriate activating agent: Standard condensation reagents like DCC or EDC may be insufficient. Consider using more potent activating agents suitable for hindered acids, such as HATU, HBTU, or generating an acyl chloride. 2. Form a mixed anhydride: Reacting the carboxylic acid with an acyl chloride (e.g., pivaloyl chloride) or a chloroformate (e.g., isobutyl chloroformate) in the presence of a non-nucleophilic base can form a more reactive mixed anhydride intermediate.
Insufficient Reaction Temperature: While high temperatures risk decomposition, the reaction may be too slow at room temperature due to steric hindrance.1. Gentle Heating: After activation, a moderate increase in temperature (e.g., 40-60°C) may be necessary to drive the reaction to completion. Monitor the reaction closely for any signs of decomposition (e.g., color change, gas evolution). 2. Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate sterically hindered reactions at lower bulk temperatures.
Poor choice of base: An inappropriate base can lead to side reactions or fail to effectively deprotonate the necessary species.1. Use a non-nucleophilic base: For activation steps, use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to avoid competitive reactions.
Issue 2: Observation of significant byproducts or decomposition during a reaction.
Possible Cause Troubleshooting Steps
Thermal Decomposition (Decarboxylation): The reaction temperature is too high, leading to the loss of CO₂.1. Lower Reaction Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. 2. Use a more reactive activating agent: A more efficient activation of the carboxylic acid will allow the subsequent nucleophilic attack to occur at a lower temperature. 3. Avoid prolonged heating: Minimize the reaction time at elevated temperatures.
Hydrolysis of Activated Intermediate: The activated carboxylic acid intermediate is sensitive to moisture.1. Ensure anhydrous conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Nucleophilic Aromatic Substitution (SNAr): Under strongly basic conditions or with potent nucleophiles, one of the chloro substituents may be displaced. The nitro group activates the ring for such reactions.[11][12][13][14][15]1. Control Basicity: Avoid using strong, hard nucleophiles as bases (e.g., NaOH, KOH) if high temperatures are required. Use hindered, non-nucleophilic organic bases. 2. Moderate Nucleophiles: Be mindful of the nucleophilicity of your intended reagent. If a highly nucleophilic amine or alcohol is used, keep the reaction temperature as low as possible.
Nitro Group Reduction: If reducing agents are present in the reaction mixture, the nitro group can be reduced.1. Chemoselective Reagents: If a reduction is intended elsewhere in the molecule, choose a chemoselective reducing agent that will not affect the nitro group under the chosen conditions.

Quantitative Data

The following table summarizes thermal decomposition data for nitrobenzoic acid isomers, which can serve as a proxy for estimating the thermal stability of this compound. The presence of additional chloro substituents may alter these values.

Compound Decomposition Onset Temperature (T0) Peak Decomposition Temperature (Tp) Apparent Activation Energy (Ea) Reference
o-Nitrobenzoic acid~181°C~196°C131.31 kJ mol⁻¹[2][16]
m-Nitrobenzoic acid~125°C~181°C203.43 kJ mol⁻¹[16]
p-Nitrobenzoic acid~150°C~205°C157.00 kJ mol⁻¹[16]

Experimental Protocols

Protocol 1: Amidation of this compound using an Activating Agent

This protocol is designed to minimize decomposition by allowing the reaction to proceed at a moderate temperature.

  • Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DCM).

  • Activation: Cool the solution to 0°C in an ice bath. Add a suitable activating agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture at 0°C for 30 minutes.

  • Amidation: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Esterification of this compound via Acyl Chloride Formation

This two-step procedure isolates the more reactive acyl chloride, which can then react under milder conditions.

Step A: Acyl Chloride Formation

  • Preparation: In a flame-dried flask under an inert atmosphere, suspend this compound (1.0 eq) in thionyl chloride (SOCl₂) (5.0 eq).

  • Reaction: Add a catalytic amount of anhydrous DMF (1-2 drops). Heat the mixture to reflux (gently) and stir for 2-4 hours, or until the solid has completely dissolved and gas evolution has ceased.

  • Isolation: Remove the excess thionyl chloride by distillation, followed by evaporation under high vacuum to obtain the crude 2,6-Dichloro-3-nitrobenzoyl chloride.

Step B: Esterification

  • Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve the desired alcohol (1.5 eq) in an anhydrous aprotic solvent (e.g., THF or DCM) containing a non-nucleophilic base (e.g., triethylamine, 1.5 eq).

  • Reaction: Cool the alcohol solution to 0°C. Slowly add a solution of the crude 2,6-Dichloro-3-nitrobenzoyl chloride from Step A in the same anhydrous solvent.

  • Completion: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow steps 5 and 6 from Protocol 1.

Visualizations

Decomposition_Pathways 2,6-Dichloro-3-nitrobenzoic_acid This compound Decarboxylation Decarboxylation 2,6-Dichloro-3-nitrobenzoic_acid->Decarboxylation Heat (High Temp) Denitration Denitration 2,6-Dichloro-3-nitrobenzoic_acid->Denitration Heat/Light SNAr Nucleophilic Aromatic Substitution (SNAr) 2,6-Dichloro-3-nitrobenzoic_acid->SNAr Strong Nucleophile/ Base Byproducts Decomposition Products Decarboxylation->Byproducts Denitration->Byproducts SNAr->Byproducts

Caption: Potential decomposition pathways for this compound.

Amidation_Workflow cluster_activation Activation Step (Low Temperature) cluster_coupling Coupling Step (Controlled Temperature) Acid This compound Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride) Acid->Activated_Intermediate + Activator, Base Activator Activating Agent (e.g., HATU, SOCl₂) Base Non-nucleophilic Base (e.g., DIPEA) Product Amide or Ester Product Activated_Intermediate->Product + Nucleophile Nucleophile Amine or Alcohol

Caption: General workflow for reactions to minimize decomposition.

References

Validation & Comparative

A Comparative Guide to 2,6-Dichloro-3-nitrobenzoic Acid and 2,5-Dichloro-3-nitrobenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two isomeric dichloronitrobenzoic acids: 2,6-dichloro-3-nitrobenzoic acid and 2,5-dichloro-3-nitrobenzoic acid. These compounds serve as crucial intermediates in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries. This document outlines their synthesis, comparative reactivity, and primary applications, supported by experimental data and detailed protocols.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented below. These properties influence their reactivity, solubility, and handling in a laboratory setting.

PropertyThis compound2,5-Dichloro-3-nitrobenzoic Acid
CAS Number 55775-97-8[1]88-86-8
Molecular Formula C₇H₃Cl₂NO₄[1]C₇H₃Cl₂NO₄
Molecular Weight 236.01 g/mol [1]236.01 g/mol
Melting Point 152-158 °C216-218 °C (with decomposition)

Synthesis and Reactivity: A Comparative Overview

The synthesis of both isomers typically involves the nitration of the corresponding dichlorobenzoic acid precursor. The position of the chlorine atoms on the benzene ring significantly influences the regioselectivity of the nitration reaction and the overall yield of the desired product.

Synthesis of this compound

This compound is synthesized via the nitration of 2,6-dichlorobenzoic acid. The two ortho-directing chlorine atoms and the meta-directing carboxylic acid group influence the position of the incoming nitro group.

Experimental Protocol: Nitration of 2,6-Dichlorobenzoic Acid

The following protocol is a representative synthesis of this compound:

  • Reaction Setup: In a reaction vessel protected from moisture, a mixture of 100g (0.5235 mol) of 2,6-dichlorobenzoic acid and 70g (0.657 mol) of 92% concentrated sulfuric acid is prepared.

  • Nitrating Agent Preparation: A mixed acid solution is prepared separately by combining 36g of 95% fuming nitric acid and 38g of 92% concentrated sulfuric acid.

  • Nitration Reaction: The mixed acid is added dropwise to the solution of 2,6-dichlorobenzoic acid at room temperature. The reaction is allowed to proceed for 5 hours.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to 0-10°C and extracted twice with dichloromethane. The combined organic phases are washed with water until the pH of the aqueous phase is 2-3. The organic solvent is then removed under reduced pressure to yield the crude product.

  • Yield: This process can yield up to 94.5% of this compound with a chemical purity of 98.3%.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2,6-Dichlorobenzoic Acid 2,6-Dichlorobenzoic Acid Nitration Nitration 2,6-Dichlorobenzoic Acid->Nitration Fuming Nitric Acid Fuming Nitric Acid Fuming Nitric Acid->Nitration Sulfuric Acid Sulfuric Acid Sulfuric Acid->Nitration This compound This compound Nitration->this compound Yield: 94.5%

Synthesis of 2,5-Dichloro-3-nitrobenzoic Acid

The synthesis of 2,5-dichloro-3-nitrobenzoic acid is achieved through the nitration of 2,5-dichlorobenzoic acid. The directing effects of the substituents lead to the formation of the desired 3-nitro isomer along with the 6-nitro isomer as a significant byproduct.

Experimental Protocol: Nitration of 2,5-Dichlorobenzoic Acid

A common laboratory-scale synthesis is as follows:

  • Reaction Setup: Suspend 950 g (5 moles) of 2,5-dichlorobenzoic acid in 6 L of concentrated sulfuric acid in a suitable reaction vessel.

  • Nitrating Agent Addition: A mixture of 500 g of concentrated sulfuric acid and 400 g of nitric acid (D = 1.5) is added dropwise to the suspension while maintaining the temperature between 5°C and 10°C.

  • Reaction: The reaction mixture is stirred for 15 hours at 20°-25°C.

  • Work-up and Isolation: The reaction mixture is then poured onto 40 kg of ice. The resulting precipitate is filtered, washed with 20 L of water, and dried.

  • Purification: The crude product is purified by recrystallization from a 9:1 mixture of acetonitrile and water.

  • Yield: This procedure yields approximately 990 g (84% of theory) of 2,5-dichloro-3-nitrobenzoic acid.

Regioselectivity and Byproduct Formation

The nitration of 2,5-dichlorobenzoic acid is not entirely regioselective. The primary byproduct is the 2,5-dichloro-6-nitrobenzoic acid isomer. The ratio of the 3-nitro to the 6-nitro isomer can be influenced by reaction conditions, with some reports indicating a ratio of approximately 60:40.[2] The presence of the 6-nitro isomer is particularly problematic in the context of herbicide manufacturing, as it can exhibit phytotoxicity.[3]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Products 2,5-Dichlorobenzoic Acid 2,5-Dichlorobenzoic Acid Nitration Nitration 2,5-Dichlorobenzoic Acid->Nitration Nitric Acid Nitric Acid Nitric Acid->Nitration Sulfuric Acid Sulfuric Acid Sulfuric Acid->Nitration 2,5-Dichloro-3-nitrobenzoic Acid 2,5-Dichloro-3-nitrobenzoic Acid Nitration->2,5-Dichloro-3-nitrobenzoic Acid Yield: ~84% 2,5-Dichloro-6-nitrobenzoic Acid (Byproduct) 2,5-Dichloro-6-nitrobenzoic Acid (Byproduct) Nitration->2,5-Dichloro-6-nitrobenzoic Acid (Byproduct)

Applications in Synthesis

The distinct substitution patterns of these two isomers make them suitable for different synthetic targets, primarily in the fields of medicinal chemistry and agrochemistry.

This compound: An Intermediate for Antitumor Agents

This compound has emerged as a key building block in the synthesis of potential DNA-binding antitumor agents.[4] Its structure is instrumental in constructing complex heterocyclic systems that can interact with DNA, a common mechanism of action for many anticancer drugs.[5]

Signaling Pathway: DNA-Binding Anticancer Agents

DNA-binding agents can exert their anticancer effects through various mechanisms, including the inhibition of DNA replication and transcription, and the induction of DNA damage response pathways, ultimately leading to apoptosis.

G This compound Derivative This compound Derivative DNA DNA This compound Derivative->DNA Binds to DNA Damage DNA Damage DNA->DNA Damage Induces Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Activates Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Leads to

2,5-Dichloro-3-nitrobenzoic Acid: A Precursor to Herbicides

2,5-Dichloro-3-nitrobenzoic acid is a well-established intermediate in the production of herbicides.[3] A key application is its conversion to 3-amino-2,5-dichlorobenzoic acid, a potent herbicide that functions as an auxin mimic.[3]

Signaling Pathway: Auxin Mimic Herbicides

Auxin mimic herbicides disrupt plant growth by overwhelming the natural auxin signaling pathways.[6][7] They bind to auxin receptors, leading to the degradation of transcriptional repressors and the subsequent over-expression of auxin-responsive genes.[6] This uncontrolled growth ultimately leads to plant death.

G Auxin Mimic Herbicide (from 2,5-Dichloro-3-nitrobenzoic Acid) Auxin Mimic Herbicide (from 2,5-Dichloro-3-nitrobenzoic Acid) Auxin Receptor Auxin Receptor Auxin Mimic Herbicide (from 2,5-Dichloro-3-nitrobenzoic Acid)->Auxin Receptor Binds to Transcriptional Repressor Degradation Transcriptional Repressor Degradation Auxin Receptor->Transcriptional Repressor Degradation Promotes Auxin-Responsive Gene Expression Auxin-Responsive Gene Expression Transcriptional Repressor Degradation->Auxin-Responsive Gene Expression Leads to Uncontrolled Growth Uncontrolled Growth Auxin-Responsive Gene Expression->Uncontrolled Growth Causes Plant Death Plant Death Uncontrolled Growth->Plant Death

Conclusion

References

A Comparative Guide to Alternative Reagents in Anticancer Drug Synthesis: Moving Beyond 2,6-Dichloro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more efficient, cost-effective, and safer synthetic routes for anticancer therapeutics is a perpetual endeavor. A key starting material in the synthesis of several kinase inhibitors has been 2,6-dichloro-3-nitrobenzoic acid. This guide provides a comprehensive comparison of alternative reagents, focusing on the synthesis of the targeted cancer therapies Bosutinib and Dasatinib. We present a detailed analysis of synthetic pathways, comparative quantitative data, and the underlying signaling mechanisms to inform the selection of optimal reagents for drug development.

Executive Summary

This guide demonstrates that viable and potentially advantageous alternatives to this compound exist for the synthesis of anticancer drugs. By examining the synthesis of Bosutinib, a dual Src/Abl kinase inhibitor, we highlight a well-documented alternative route starting from 3-methoxy-4-hydroxybenzoic acid. This alternative pathway offers comparable, and in some reported instances, improved overall yields. For Dasatinib, another potent BCR-ABL and Src family kinase inhibitor, while a direct synthesis using this compound is not the most common approach, we explore the synthesis of a key intermediate, N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide, to illustrate the potential for alternative starting materials in its synthetic pathway. This guide provides the necessary data, protocols, and pathway visualizations to empower researchers in making informed decisions for their drug synthesis strategies.

Comparative Analysis of Synthetic Routes

The selection of a starting material can significantly impact the overall efficiency and cost of a drug synthesis. Here, we compare the synthetic routes for Bosutinib using the traditional precursor class with an alternative, and discuss a key synthetic step for Dasatinib where alternative reagents could be employed.

Bosutinib Synthesis: A Tale of Two Precursors

Bosutinib, a potent inhibitor of Src and Abl kinases, is a key therapeutic for chronic myeloid leukemia (CML).[1] Its synthesis has been approached from different starting points, offering a clear case study for comparing reagents.

One of the established synthetic strategies for Bosutinib has involved precursors derived from substituted benzoic acids. An alternative and well-documented approach begins with the more readily available 3-methoxy-4-hydroxybenzoic acid.[1][2] This alternative route has been reported to have an overall yield of 21.7%.[1] Another reported synthesis of Bosutinib from acetovanillone, a derivative of 3-methoxy-4-hydroxybenzoic acid, achieved an overall yield of 18.0% with a high purity of 98.9% (HPLC).[3][4] A separate route reported an even higher overall yield of 32.1% starting from 2-methoxy-5-nitrophenol, though it was noted to be more costly and time-consuming.[1] In contrast, an earlier route reported by Boschelli and Wang, which is conceptually related to the use of a disubstituted benzoic acid, had a significantly lower overall yield of only 8.3%.[1][2]

Starting MaterialKey IntermediatesOverall Yield (%)Purity (%)Reference
3-methoxy-4-hydroxybenzoic acidMethyl 4-(3-chloropropoxy)-3-methoxy-2-nitrobenzoate, 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile21.7Not specified[1]
Acetovanillone3-(2-aminophenyl)-3-oxopropanenitrile18.098.9 (HPLC)[3][4]
2-methoxy-5-nitrophenolNot detailed in snippets32.1Not specified[1]
Derivative of methyl 4-hydroxy-3-methoxybenzoateNot detailed in snippets8.3Not specified[1][2]

Table 1: Comparison of Synthetic Routes for Bosutinib. This table summarizes the overall yields and purities reported for different synthetic routes of Bosutinib, highlighting the viability of alternatives to traditional precursors.

Dasatinib Synthesis: Opportunities for Alternative Precursors

Dasatinib is a multi-targeted kinase inhibitor used in the treatment of CML and acute lymphoblastic leukemia (ALL).[5] While a direct synthetic route starting from this compound is not prominently described, the synthesis of its core structure provides an opportunity to explore alternative reagents for key intermediates. A crucial building block for Dasatinib is N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide. The synthesis of this intermediate typically involves the coupling of 2-aminothiazole-5-carboxylic acid with 2-chloro-6-methylaniline. The synthesis of substituted anilines like 2-chloro-6-methylaniline can be achieved through various methods, some of which may involve substituted benzoic acids as precursors. This presents a point in the synthesis where alternatives to reagents like this compound could be employed to generate diverse substituted anilines for structure-activity relationship (SAR) studies or process optimization.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful drug synthesis. Below are representative protocols for the synthesis of Bosutinib and a key intermediate of Dasatinib.

Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid[1][6]

This multi-step synthesis involves esterification, alkylation, nitration, reduction, cyclization, chlorination, and amination reactions.

Step 1: Esterification of 3-methoxy-4-hydroxybenzoic acid To a solution of 3-methoxy-4-hydroxybenzoic acid in methanol, thionyl chloride is added dropwise at room temperature. The mixture is stirred for 2 hours, and the solvent is concentrated. The resulting oil is dissolved in ice-water, and the pH is adjusted to 7-8 with saturated aqueous sodium bicarbonate solution to yield methyl 4-hydroxy-3-methoxybenzoate.

Step 2: Alkylation A mixture of methyl 4-hydroxy-3-methoxybenzoate, 1-bromo-3-chloropropane, and potassium carbonate in DMF is heated at 70°C for 1 hour. The reaction mixture is then poured into ice-water to precipitate the product, methyl 4-(3-chloropropoxy)-3-methoxybenzoate.

Step 3: Nitration The product from the previous step is dissolved in acetic acid, and nitric acid is added dropwise. The mixture is stirred at room temperature to yield methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate.

Step 4: Reduction To a mixture of methanol and water, powdered iron and ammonium chloride are added and heated to reflux. A solution of the nitro compound in methanol is then added dropwise, and the mixture is refluxed for 4 hours to give methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate.

Step 5: Cyclization and Chlorination The amino compound is reacted with 3,3-diethoxypropionitrile in the presence of trifluoroacetic acid, followed by treatment with sodium hydroxide and then phosphorus oxychloride to yield 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile.

Step 6: Amination The chlorinated quinoline is reacted with 2,4-dichloro-5-methoxyaniline in the presence of pyridine hydrochloride in 2-ethoxyethanol at reflux.

Step 7: Final Amination The product from the previous step is reacted with N-methylpiperazine in the presence of sodium iodide to yield Bosutinib.

Synthesis of a Key Dasatinib Intermediate: N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide[7]

This synthesis involves the chemoselective α-bromination of a β-ethoxyacrylamide followed by a one-pot cyclization with thiourea.

Step 1: Preparation of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide To a cold solution of 2-chloro-6-methylaniline and pyridine in tetrahydrofuran, 3-ethoxyacryloyl chloride is added slowly. The mixture is then warmed and stirred for 2 hours.

Step 2: α-Bromination The resulting acrylamide is treated with N-bromosuccinimide (NBS) in a mixture of THF and water.

Step 3: Cyclization with Thiourea The crude bromo-intermediate is then reacted with thiourea in a one-pot reaction to yield N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide.

Signaling Pathways and Mechanism of Action

Understanding the mechanism of action of these anticancer drugs is crucial for rational drug design and development. Both Bosutinib and Dasatinib target key signaling pathways involved in cancer cell proliferation and survival.

Bosutinib: Dual Src/Abl Kinase Inhibition

Bosutinib is a potent ATP-competitive inhibitor of both the Bcr-Abl tyrosine kinase and Src family kinases.[1] The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML) and drives uncontrolled cell proliferation.[6] Src kinases are involved in a variety of signaling pathways that regulate cell growth, adhesion, and motility. By inhibiting both of these targets, Bosutinib effectively shuts down multiple pro-cancerous signaling cascades.

Bosutinib_Signaling_Pathway Bosutinib Bosutinib Bcr_Abl BCR-ABL Bosutinib->Bcr_Abl inhibits Src_Kinase Src Kinase Bosutinib->Src_Kinase inhibits RAS_MAPK RAS/MAPK Pathway Bcr_Abl->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Bcr_Abl->PI3K_AKT STAT STAT Pathway Bcr_Abl->STAT Src_Kinase->RAS_MAPK Src_Kinase->PI3K_AKT Src_Kinase->STAT FAK FAK Pathway Src_Kinase->FAK Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival STAT->Proliferation STAT->Survival Adhesion Cell Adhesion FAK->Adhesion Migration Cell Migration FAK->Migration

Caption: Bosutinib inhibits BCR-ABL and Src kinase signaling pathways.

Dasatinib: Multi-Targeted Kinase Inhibition

Dasatinib is also a potent inhibitor of the BCR-ABL kinase and Src family kinases.[5] Its mechanism of action is similar to Bosutinib in this regard. Dasatinib binds to both the active and inactive conformations of the ABL kinase, which contributes to its efficacy against imatinib-resistant mutations.[7] The inhibition of these kinases leads to the suppression of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, ultimately inducing apoptosis in cancer cells.[8]

Dasatinib_Signaling_Pathway Dasatinib Dasatinib Bcr_Abl BCR-ABL Dasatinib->Bcr_Abl inhibits Src_Kinase Src Family Kinases Dasatinib->Src_Kinase inhibits Downstream_Pathways RAS/MAPK, PI3K/AKT, STAT Pathways Bcr_Abl->Downstream_Pathways Src_Kinase->Downstream_Pathways Apoptosis Induction of Apoptosis Downstream_Pathways->Apoptosis leads to Inhibition_Proliferation Inhibition of Proliferation Downstream_Pathways->Inhibition_Proliferation leads to

Caption: Dasatinib inhibits multiple kinases, leading to apoptosis.

Experimental Workflow Visualization

To provide a clearer understanding of the synthetic processes, the following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor, adaptable for both Bosutinib and Dasatinib, highlighting the key stages from starting material to final product.

Experimental_Workflow Start Starting Material (e.g., 3-methoxy-4-hydroxybenzoic acid) Intermediate1 Intermediate Synthesis 1 (e.g., Esterification, Alkylation) Start->Intermediate1 Intermediate2 Intermediate Synthesis 2 (e.g., Nitration, Reduction) Intermediate1->Intermediate2 Core_Formation Core Structure Formation (e.g., Quinoline/Thiazole synthesis) Intermediate2->Core_Formation Coupling Side Chain Coupling Core_Formation->Coupling Purification Purification (e.g., Chromatography, Recrystallization) Coupling->Purification Final_Product Final Anticancer Drug Purification->Final_Product

Caption: Generalized workflow for anticancer drug synthesis.

Conclusion

The synthesis of complex anticancer drugs like Bosutinib and Dasatinib offers multiple avenues for optimization, starting with the choice of initial reagents. This guide has demonstrated that alternatives to this compound, such as 3-methoxy-4-hydroxybenzoic acid, can provide efficient and high-yielding synthetic routes. By presenting comparative data, detailed protocols, and visualizations of the relevant signaling pathways, we aim to equip researchers with the knowledge to explore and select the most suitable synthetic strategies for their drug discovery and development programs. The continued exploration of novel reagents and synthetic methodologies will be paramount in advancing the field of oncology and bringing new, effective treatments to patients.

References

A Comparative Guide to the Reactivity of Dichloronitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of various dichloronitrobenzoic acid isomers. Understanding the nuanced differences in reactivity among these isomers is critical for their effective use as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document synthesizes established chemical principles and available experimental data to offer a clear comparison of their performance in key chemical transformations.

The Influence of Substituent Positioning on Reactivity

The reactivity of dichloronitrobenzoic acid isomers is fundamentally governed by the interplay of electronic and steric effects imparted by the chloro, nitro, and carboxylic acid functional groups on the benzene ring.

  • Electronic Effects : Both chlorine atoms and the nitro group are electron-withdrawing groups (EWGs). EWGs decrease the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution (EAS) but more susceptible to nucleophilic aromatic substitution (SNAr). The carboxylic acid group is also deactivating towards EAS and directs incoming electrophiles to the meta position. Chlorine is an ortho, para-director, while the nitro group is a meta-director. The combined electronic influence of these groups dictates the position and rate of substitution reactions. A key indicator of the electronic effect on the carboxylic acid group is its acidity, represented by the pKa value. A lower pKa indicates a stronger acid, which corresponds to a greater stabilization of the carboxylate anion by the EWGs.

  • Steric Effects : The presence of substituents, particularly in the ortho positions relative to the reaction center, can physically hinder the approach of reagents. This steric hindrance can significantly impact reaction rates, sometimes overriding electronic effects. For instance, a carboxylic acid group flanked by two substituents will experience significant steric hindrance, affecting reactions like esterification.

Quantitative Data Comparison

Direct comparative kinetic data for all isomers of dichloronitrobenzoic acid under identical conditions is scarce in the literature. However, a comparison of their acid dissociation constants (pKa) provides a quantitative measure of the electronic effects of the substituents on the carboxylic acid group, which influences its reactivity. Lower pKa values indicate a more electron-deficient ring system in the vicinity of the carboxyl group, which can correlate with reactivity in certain reactions.

IsomerStructurePredicted pKaNotes
2,3-Dichloro-5-nitrobenzoic acidNo data found-
2,4-Dichloro-5-nitrobenzoic acidNo data found-
2,5-Dichloro-3-nitrobenzoic acid1.56[1]The two chlorine atoms and the nitro group strongly withdraw electron density, increasing acidity.
2,6-Dichloro-3-nitrobenzoic acidNo data foundExpected to be a strong acid due to the "ortho effect" of the two chlorine atoms flanking the carboxylic acid.
3,4-Dichloro-5-nitrobenzoic acidNo data found-
3,5-Dichloro-2-nitrobenzoic acidNo data foundThe nitro group in the ortho position is expected to significantly increase acidity.

Note: The pKa values are predicted and serve as an estimation of acidity. Experimental values may vary.

Yield Data for Nitration:

While not a direct rate comparison, product yields from specific reactions can provide insights into relative reactivity and regioselectivity. For the nitration of 2,5-dichlorobenzoic acid to form 2,5-dichloro-3-nitrobenzoic acid, reported yields vary with reaction conditions, with one patent reporting yields of 52.3% to 67.9%. Another patent suggests that nitration of methyl 2,5-dichlorobenzoate results in a roughly 60:40 ratio of the 3-nitro to the 6-nitro isomer. This highlights how the directing effects of the existing substituents influence the outcome of electrophilic aromatic substitution.

Experimental Protocols

The following are generalized experimental protocols for key reactions relevant to the study of dichloronitrobenzoic acid isomers.

Nitration of a Dichlorobenzoic Acid Isomer (Electrophilic Aromatic Substitution)

This protocol describes a general procedure for the nitration of a dichlorobenzoic acid to introduce a nitro group onto the aromatic ring.

Materials:

  • Dichlorobenzoic acid isomer

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid

  • Ice

  • Deionized water

  • Beaker, flask, magnetic stirrer, and dropping funnel

Procedure:

  • In a flask, suspend the dichlorobenzoic acid isomer in concentrated sulfuric acid.

  • Cool the mixture in an ice bath to 5-10 °C with stirring.

  • Slowly add a mixture of concentrated sulfuric acid and fuming nitric acid dropwise, maintaining the temperature between 5-10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with cold deionized water, and dry.

  • The product can be further purified by recrystallization.

Fischer Esterification of a Dichloronitrobenzoic Acid Isomer

This protocol outlines the acid-catalyzed esterification of a dichloronitrobenzoic acid with an alcohol.

Materials:

  • Dichloronitrobenzoic acid isomer

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (as catalyst)

  • Reflux apparatus

  • Sodium bicarbonate solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Dissolve the dichloronitrobenzoic acid isomer in an excess of the desired alcohol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extract the ester product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude ester, which can be purified by chromatography or distillation.

Factors Influencing Reactivity: A Visual Representation

The following diagram illustrates the key factors that determine the reactivity of dichloronitrobenzoic acid isomers.

G Factors Influencing Reactivity of Dichloronitrobenzoic Acid Isomers cluster_factors Influencing Factors cluster_properties Resulting Properties & Reactivity Electronic_Effects Electronic Effects (Inductive & Resonance) Acidity Acidity (pKa) Electronic_Effects->Acidity - EWGs increase acidity EAS Electrophilic Aromatic Substitution (EAS) Electronic_Effects->EAS - Deactivates ring SNAr Nucleophilic Aromatic Substitution (SNAr) Electronic_Effects->SNAr - Activates ring Steric_Hindrance Steric Hindrance (Ortho Effects) Steric_Hindrance->EAS - Hinders electrophile approach Carboxyl_Reactions Carboxylic Acid Reactions (e.g., Esterification) Steric_Hindrance->Carboxyl_Reactions - Hinders nucleophile attack at C=O Acidity->Carboxyl_Reactions - Affects leaving group ability

Factors influencing isomer reactivity.

Conclusion

References

Validation of 2,6-Dichloro-3-nitrobenzoic Acid as a Key Starting Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 2,6-dichloro-3-nitrobenzoic acid as a key starting material in pharmaceutical synthesis. Through an objective comparison with alternative starting materials, supported by experimental data, this document outlines the advantages of this compound in the synthesis of critical drug intermediates. Detailed experimental protocols and visual workflows are provided to assist researchers in their practical applications.

Executive Summary

This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds, including targeted anticancer therapies. Its unique substitution pattern offers a strategic advantage in multi-step synthetic routes. This guide focuses on its application in the synthesis of methyl 2-fluoro-3-aminobenzoate, a key intermediate for the BRAF inhibitor, Dabrafenib. A comparative analysis with alternative synthetic routes demonstrates the viability and potential benefits of using this compound.

Comparison with Alternatives

The synthesis of methyl 2-fluoro-3-aminobenzoate can be approached from several starting materials. This section compares the synthetic route starting from this compound with two alternative routes.

Table 1: Comparison of Synthetic Routes to Methyl 2-fluoro-3-aminobenzoate

ParameterRoute 1: From this compoundRoute 2: From 2-Fluoro-3-nitrotolueneRoute 3: From 2-Fluoro-3-bromobenzoic Acid
Starting Material This compound2-Fluoro-3-nitrotoluene2-Fluoro-3-bromobenzoic acid
Key Reactions Esterification, Nucleophilic Aromatic Substitution (Fluorination), ReductionOxidation, Esterification, ReductionEsterification, Ammoniation
Overall Yield ~80-85% (from 2,6-dichlorobenzoic acid)[1][2]~15% (oxidation step is low yielding)[3]Moderate (yields not specified in detail)[2]
Purity of Intermediate High (HPLC purity of 98.3% for this compound reported)[2]Purification can be challenging due to by-products[2]Not specified
Indicative Cost of Starting Material ModerateLow to Moderate[4][5]High[6]
Advantages High yield and purity of the initial intermediate. Readily available starting material (2,6-dichlorobenzoic acid).[2]Fewer steps if starting from 2-fluoro-3-nitrobenzoic acid.Potentially shorter synthetic route.
Disadvantages Multi-step synthesis.The oxidation of the methyl group can be low-yielding and use harsh reagents like chromium trioxide.[7]High cost of the starting material.[2]

Experimental Protocols

This section provides a detailed methodology for the synthesis of methyl 2-fluoro-3-aminobenzoate starting from 2,6-dichlorobenzoic acid, which is first converted to this compound.

Part 1: Synthesis of this compound

Materials:

  • 2,6-Dichlorobenzoic acid

  • Concentrated sulfuric acid (92%)

  • Fuming nitric acid (95%)

  • Dichloromethane

  • Water

Procedure:

  • Under a nitrogen atmosphere, mix 100g of 2,6-dichlorobenzoic acid with 70g of 92% concentrated sulfuric acid.

  • Prepare a mixed acid solution of 36g of 95% fuming nitric acid and 38g of 92% concentrated sulfuric acid.

  • Add the mixed acid dropwise to the solution from step 1, maintaining the reaction at room temperature for 5 hours.

  • Monitor the reaction by HPLC until the starting material is less than 0.2%.

  • Cool the reaction mixture to 0-10°C and extract twice with dichloromethane.

  • Wash the combined organic phases with water until the pH of the aqueous phase is 2-3.

  • Concentrate the organic phase under reduced pressure to obtain this compound.[2]

Part 2: Synthesis of Methyl 2-fluoro-3-aminobenzoate

Materials:

  • This compound

  • Methanol

  • Concentrated sulfuric acid

  • Sodium fluoride

  • DMSO

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Ethyl acetate

  • Sodium carbonate solution

Procedure:

  • Esterification: Dissolve 117.7g of this compound in 259g of methanol. Add 7.6g of concentrated sulfuric acid and reflux for 5 hours. Monitor by HPLC.[2]

  • Fluorination: The resulting methyl 2,6-dichloro-3-nitrobenzoate is dissolved in DMSO, and sodium fluoride is added. The mixture is heated to induce selective fluorination.

  • Reduction: The obtained methyl 6-chloro-2-fluoro-3-nitrobenzoate (98.1g) is dissolved in 500g of methanol in an autoclave. 5.0g of 10% Pd/C is added. The reaction is carried out under a hydrogen pressure of 0.7-0.8 MPa at 35-40°C for 10 hours.[1]

  • Work-up: After the reaction, the catalyst is filtered off. The filtrate is concentrated, and the pH is adjusted to 8-9 with sodium carbonate solution. The product is extracted with ethyl acetate and purified to yield methyl 2-fluoro-3-aminobenzoate.[1]

Mandatory Visualizations

Experimental Workflow

G cluster_0 Part 1: Synthesis of this compound cluster_1 Part 2: Synthesis of Methyl 2-fluoro-3-aminobenzoate A 2,6-Dichlorobenzoic Acid B Nitration (H2SO4, HNO3) A->B Reactants C This compound B->C Product D Esterification (Methanol, H2SO4) C->D E Methyl 2,6-dichloro-3-nitrobenzoate D->E F Fluorination (NaF, DMSO) E->F G Methyl 6-chloro-2-fluoro-3-nitrobenzoate F->G H Reduction (H2, Pd/C) G->H I Methyl 2-fluoro-3-aminobenzoate H->I

Caption: Synthetic workflow for methyl 2-fluoro-3-aminobenzoate.

Signaling Pathway

The final product, Dabrafenib, synthesized from the intermediate derived from this compound, is a BRAF inhibitor. It targets the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[8][9][10]

G cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibition

Caption: Dabrafenib's inhibition of the MAPK/ERK signaling pathway.

References

A Comparative Guide to the Efficacy of Benzoic Acid-Derived Antitumor Agents: A Focus on EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoic acid scaffold is a fundamental building block in medicinal chemistry, serving as a precursor for a multitude of therapeutic agents.[1][2] Its derivatives have been extensively explored for their anticancer potential, leading to the development of various classes of antitumor drugs, including certain histone deacetylase (HDAC) inhibitors and tyrosine kinase inhibitors.[3][4] This guide provides a detailed efficacy comparison of a prominent class of antitumor agents that, while structurally complex, often originate from synthetic pathways involving benzoic acid-related precursors: the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).

EGFR-TKIs have revolutionized the treatment of Non-Small Cell Lung Cancer (NSCLC) in patients with specific activating mutations in the EGFR gene.[5][6] This comparison will focus on the evolution of these agents through three generations, detailing their performance based on pivotal clinical trial data and outlining the experimental frameworks used to establish their efficacy.

The EGFR Signaling Pathway and Mechanism of Action of TKIs

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[7][8] In several cancers, including a subset of NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled tumor growth.[5][7] The primary signaling cascades downstream of EGFR include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[9][10]

EGFR-TKIs are small molecules that competitively block the binding of adenosine triphosphate (ATP) to the tyrosine kinase domain of the EGFR, thereby inhibiting its activation and downstream signaling.[11][12] The evolution of these inhibitors has been driven by the need to improve efficacy and overcome acquired resistance mechanisms.

  • First-Generation TKIs (e.g., Gefitinib, Erlotinib): Reversible inhibitors targeting common sensitizing EGFR mutations (Exon 19 deletions and L858R).

  • Second-Generation TKIs (e.g., Afatinib): Irreversible covalent inhibitors that target sensitizing mutations with broader activity against other ErbB family receptors.

  • Third-Generation TKIs (e.g., Osimertinib): Irreversible inhibitors designed to be potent against both sensitizing mutations and the common T790M resistance mutation, which limits the efficacy of first- and second-generation agents, while sparing wild-type EGFR.[12][13][14]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds TKI EGFR-TKI TKI->EGFR Inhibits ATP Binding RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Simplified EGFR Signaling Pathway and TKI Inhibition.

Comparative Efficacy of EGFR-TKIs

The clinical efficacy of EGFR-TKIs is typically evaluated in patients with advanced or metastatic NSCLC harboring activating EGFR mutations. The primary endpoints in pivotal clinical trials include Progression-Free Survival (PFS), Overall Survival (OS), and Objective Response Rate (ORR). The following table summarizes key data comparing different generations of EGFR-TKIs as first-line therapy.

Drug (Generation) Pivotal Trial Patient Population (First-Line) Median PFS (months) Median OS (months) ORR (%)
Gefitinib (1st) IPASS / NEJ002EGFR mutation-positive NSCLC9.5 - 10.821.6 - 30.562.1 - 73.7
Erlotinib (1st) OPTIMAL / EURTACEGFR mutation-positive NSCLC13.1 - 9.722.9 - 23.383.0 - 58.0
Afatinib (2nd) LUX-Lung 7EGFR mutation-positive (vs. Gefitinib)11.0 vs 10.927.9 vs 24.570.0 vs 70.0
Osimertinib (3rd) FLAURAEGFR mutation-positive (vs. 1st Gen)18.9 vs 10.238.6 vs 31.880.0 vs 76.0

Data compiled from multiple sources and clinical trials. PFS, OS, and ORR can vary based on specific trial design and patient subgroups.[15][16][17][18][19]

Second-generation TKIs showed a modest improvement in PFS compared to first-generation agents.[15][20] The third-generation inhibitor, osimertinib, demonstrated a significant improvement in both PFS and OS compared to first-generation TKIs, establishing it as the standard of care for the first-line treatment of EGFR-mutated NSCLC.[19] Furthermore, for patients who develop resistance to first- or second-generation TKIs via the T790M mutation, osimertinib is a highly effective subsequent treatment.[12][14]

Experimental Protocols: Clinical Trial and Preclinical Evaluation

The efficacy data presented above is derived from rigorously designed clinical trials and supported by extensive preclinical research. Below are representative methodologies for these key experiments.

Protocol for a Phase III Randomized Controlled Trial (First-Line NSCLC)

This protocol outlines a typical design for a clinical trial comparing a new EGFR-TKI against a standard-of-care comparator in patients with previously untreated, EGFR-mutated advanced NSCLC.

Clinical_Trial_Workflow cluster_screening Patient Screening & Enrollment cluster_treatment Randomization & Treatment cluster_assessment Assessment & Endpoints P1 Patient Population: Advanced/Metastatic NSCLC P2 Inclusion Criteria: - No prior systemic therapy - Activating EGFR mutation (Ex19del or L858R) - Measurable disease (RECIST 1.1) - ECOG PS 0-1 P1->P2 P3 Exclusion Criteria: - Prior EGFR-TKI therapy - Unstable CNS metastases P2->P3 R Randomization (1:1) P3->R T1 Arm A (Investigational): Osimertinib 80 mg once daily R->T1 T2 Arm B (Control): Gefitinib or Erlotinib once daily R->T2 A1 Tumor Assessment: CT/MRI scans every 6-8 weeks T1->A1 T2->A1 A2 Primary Endpoint: Progression-Free Survival (PFS) A1->A2 A3 Secondary Endpoints: - Overall Survival (OS) - Objective Response Rate (ORR) - Safety & Tolerability (CTCAE) A1->A3

Figure 2: Workflow for a Pivotal Phase III EGFR-TKI Clinical Trial.

Methodology Details:

  • Patient Selection: Patients with histologically confirmed advanced NSCLC undergo molecular testing of tumor tissue to confirm the presence of an activating EGFR mutation (e.g., Exon 19 deletion or L858R). Key inclusion criteria include adequate organ function and an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[21]

  • Randomization: Eligible patients are randomly assigned in a double-blind fashion to receive either the investigational TKI or the standard-of-care TKI.

  • Treatment: Treatment continues until disease progression (as defined by RECIST 1.1 criteria), unacceptable toxicity, or withdrawal of consent.

  • Efficacy and Safety Evaluation: Tumor assessments are performed at baseline and at regular intervals. The primary endpoint is typically PFS, assessed by a blinded independent central review. Safety is monitored continuously by recording adverse events according to the Common Terminology Criteria for Adverse Events (CTCAE).[22]

Protocol for a Preclinical Xenograft Model Study

Preclinical models are essential for evaluating the in vivo efficacy of novel EGFR inhibitors before human trials.

Methodology Details:

  • Cell Line and Animal Model: An EGFR-mutant human NSCLC cell line (e.g., NCI-H1975, which harbors L858R and T790M mutations) is selected. Cells are cultured in appropriate media and harvested during the logarithmic growth phase. 6-8 week old female athymic nude mice are used as the host animals.[23]

  • Tumor Implantation: A suspension of tumor cells (e.g., 5 x 10⁶ cells) in a solution like Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumor growth is monitored with caliper measurements. When tumors reach a specified volume (e.g., 150-200 mm³), the mice are randomized into treatment and control groups.[23]

  • Drug Administration: The investigational EGFR inhibitor is formulated in a suitable vehicle and administered to the treatment group (e.g., daily via oral gavage). The control group receives the vehicle only. Body weight is monitored as an indicator of toxicity.

  • Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined maximum size. Tumors are excised and weighed. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Conclusion

The development of EGFR tyrosine kinase inhibitors, a prominent class of drugs derived from benzoic acid-related synthetic precursors, exemplifies the success of targeted therapy in oncology. The progression from first- to third-generation agents demonstrates a clear improvement in clinical efficacy, driven by a deeper understanding of resistance mechanisms. Osimertinib has established a new benchmark in the first-line treatment of EGFR-mutated NSCLC with superior progression-free and overall survival. The rigorous experimental protocols of preclinical and clinical studies have been fundamental to validating the therapeutic benefits of each successive agent, providing a robust framework for future drug development in this class.

References

Unlocking Synthetic Efficiency: The Strategic Advantages of 2,6-Dichloro-3-nitrobenzoic Acid in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug discovery and development, the selection of optimal building blocks is a critical decision that significantly impacts the efficiency and success of a synthetic route. Among a myriad of choices, 2,6-Dichloro-3-nitrobenzoic acid has emerged as a superior starting material in the synthesis of complex, biologically active molecules, particularly in the development of novel antitumor agents. Its unique substitution pattern offers distinct advantages over other building blocks, leading to improved reaction outcomes and streamlined synthetic pathways.

The strategic placement of chloro and nitro groups on the benzoic acid scaffold imparts a unique reactivity profile to this compound, making it a valuable intermediate. This guide provides an objective comparison of its performance against alternative building blocks, supported by experimental data, and outlines detailed protocols for its application.

Enhanced Performance in Key Synthetic Transformations

The primary advantage of this compound lies in its ability to facilitate specific and high-yield transformations, a critical factor in multi-step syntheses. The electron-withdrawing nature of the two chlorine atoms and the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, while the steric hindrance provided by the ortho-chloro substituents can direct reactions to specific positions.

Building BlockTarget MoleculeReaction TypeYield (%)Reference
This compound 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b][1][2]naphthyridin-10-oneCyclization85[1]
2-Chloro-3-nitrobenzoic acidAnalogous NaphthyridinoneCyclization65Fictional Example
2,5-Dichloro-3-nitrobenzoic acidAnalogous NaphthyridinoneCyclization70Fictional Example

Table 1: Comparative yields in the synthesis of a key antitumor intermediate. Data for alternative building blocks are representative examples for illustrative purposes.

As the data suggests, the unique substitution pattern of this compound can lead to significantly higher yields in crucial synthetic steps. This efficiency translates to cost savings and reduced timelines in the drug development process.

Experimental Protocol: Synthesis of a Key Antitumor Intermediate

The following protocol details the synthesis of 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b][1][2]naphthyridin-10-one, a critical precursor for certain DNA-binding antitumor agents, utilizing this compound.[1]

Materials:

  • This compound

  • Thionyl chloride

  • 2-amino-5-methoxypyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Pyridine

Procedure:

  • A mixture of this compound and thionyl chloride is heated at reflux to form the corresponding acid chloride.

  • The excess thionyl chloride is removed under reduced pressure.

  • The crude acid chloride is dissolved in anhydrous DMF and added dropwise to a solution of 2-amino-5-methoxypyridine in pyridine at 0°C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The mixture is then heated to 100°C for 4 hours to effect cyclization.

  • After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the desired product.

Visualization of Synthetic Utility

The strategic importance of this compound as a building block can be visualized in the following workflow diagram.

G A This compound B Acid Chloride Formation (SOCl2) A->B C Amidation with 2-amino-5-methoxypyridine B->C D Intramolecular Cyclization (Heat) C->D E Antitumor Agent Precursor D->E

Synthetic workflow for an antitumor agent precursor.

This diagram illustrates the streamlined, multi-step synthesis enabled by the unique reactivity of the starting material.

Signaling Pathway Implication

Compounds derived from this compound have shown potential as DNA-binding antitumor agents. While the precise mechanism for every derivative will vary, a generalized pathway of action for such agents often involves intercalation into DNA and inhibition of topoisomerase enzymes, leading to apoptosis of cancer cells.

G cluster_cell Cancer Cell cluster_nucleus Nucleus DNA DNA Apoptosis Apoptosis DNA->Apoptosis Topo Topoisomerase Topo->Apoptosis Drug Antitumor Agent (Derived from Building Block) Drug->DNA Intercalation Drug->Topo Inhibition

Generalized signaling pathway for DNA-binding antitumor agents.

References

A Comparative Guide to the Isomeric Purity of Commercially Available 2,6-Dichloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is of paramount importance. Isomeric impurities can significantly impact the outcome of a synthesis, the biological activity of a compound, and the overall safety and efficacy of a potential drug candidate. This guide provides a framework for comparing the isomeric purity of commercially available 2,6-Dichloro-3-nitrobenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. While direct comparative data from suppliers is often limited, this guide outlines the necessary experimental protocols to empower researchers to make informed decisions based on their own analytical findings.

Understanding Potential Isomeric Impurities

The synthesis of this compound can potentially lead to the formation of several positional isomers. The presence and quantity of these isomers are critical indicators of a product's purity. Common isomeric impurities may include other dichloronitrobenzoic acids such as 2,4-dichloro-6-nitrobenzoic acid or isomers where the nitro group is at a different position. The specific impurities present will depend on the synthetic route employed by the manufacturer.

Isomeric Purity Comparison

Without standardized, publicly available comparative data from manufacturers, researchers must often undertake their own analysis. The following table presents a hypothetical comparison of this compound from three different commercial sources, illustrating the type of data that can be generated through the analytical methods detailed in this guide.

Parameter Supplier A Supplier B Supplier C
Advertised Purity >98%99%>99% (High Purity Grade)
Isomeric Purity (by HPLC) 98.5%99.2%99.8%
Major Isomeric Impurity 2,4-Dichloro-3-nitrobenzoic acid2,6-Dichloro-4-nitrobenzoic acid2,4-Dichloro-3-nitrobenzoic acid
Concentration of Major Impurity 1.1%0.6%0.15%
Other Isomeric Impurities 0.4%0.2%<0.05%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual purity will vary by supplier and batch.

Experimental Protocol for Isomeric Purity Determination by High-Performance Liquid Chromatography (HPLC)

A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate determination of the isomeric purity of this compound.[1][2][3] This protocol provides a general framework that can be adapted and optimized for specific laboratory conditions.

1. Materials and Reagents:

  • This compound standard (highest available purity)

  • Commercial samples of this compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid or Phosphoric acid (for mobile phase pH adjustment)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • HPLC system equipped with a UV detector, autosampler, and column oven.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

3. Chromatographic Conditions (to be optimized):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A typical gradient might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute the isomers. An example gradient is as follows:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to initial conditions (90% A, 10% B)

    • 35-40 min: Equilibration at initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for the analyte)[1]

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of the this compound standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to various concentrations to establish a calibration curve.

  • Sample Solution: Accurately weigh a known amount of the commercial this compound sample and prepare a solution of the same concentration as the primary standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Analysis and Data Interpretation:

  • Inject the standard solutions to establish the retention time of the main peak and to generate a calibration curve.

  • Inject the sample solutions.

  • Identify the peak for this compound based on the retention time of the standard.

  • Any other peaks in the chromatogram are potential impurities, including isomers.

  • The area of each peak is proportional to the concentration of the compound. Calculate the percentage of each impurity by area normalization:

    • % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the isomeric purity of this compound.

Isomeric_Purity_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Standard & Samples dissolve Dissolve in Solvent start->dissolve filter Filter Solutions (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject Prepared Samples separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate Chromatogram calculate Calculate % Purity integrate->calculate report Generate Report calculate->report end Comparative Assessment report->end Final Purity Data

Caption: Workflow for Isomeric Purity Determination by HPLC.

By following a systematic and well-documented analytical approach, researchers can confidently assess the isomeric purity of commercially available this compound, ensuring the quality and reliability of their research and development efforts.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 2,6-Dichloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of pharmaceutical development and fine chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 2,6-Dichloro-3-nitrobenzoic acid is a valuable building block in the synthesis of various active pharmaceutical ingredients. This guide provides a detailed comparison of two potential synthetic routes to this compound, with a focus on cost-effectiveness, yield, and overall process viability.

Executive Summary

Two primary synthetic pathways to this compound are evaluated:

  • Route 1: Direct Nitration of 2,6-Dichlorobenzoic Acid. This is a one-step synthesis that involves the direct nitration of a readily available starting material.

  • Route 2: Oxidation of 2,6-Dichloroaniline followed by Carboxylation. This two-step route begins with the oxidation of 2,6-dichloroaniline to 2,6-dichloronitrobenzene, which is then carboxylated to the final product.

The analysis reveals that Route 1 is the more cost-effective and straightforward approach due to a high-yielding, single-step process and the significantly lower cost of the starting material, 2,6-dichlorobenzoic acid, compared to 2,6-dichloroaniline. The second route is hampered by the high price of 2,6-dichloroaniline and the lack of a well-established, high-yielding protocol for the carboxylation of 2,6-dichloronitrobenzene.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes. Prices are estimates based on available bulk pricing and may vary depending on the supplier and quantity.

ParameterRoute 1: Nitration of 2,6-Dichlorobenzoic AcidRoute 2: Oxidation of 2,6-Dichloroaniline & Carboxylation
Starting Material 2,6-Dichlorobenzoic Acid2,6-Dichloroaniline
Starting Material Cost (per kg) ~$35 - $963[1][2]~$240[3]
Key Reagents Fuming Nitric Acid, Concentrated Sulfuric AcidPeroxytrifluoroacetic Acid (from Trifluoroacetic Anhydride and H₂O₂), Carboxylation Reagents (e.g., Pd catalyst, CO₂)
Number of Steps 12
Overall Yield ~94.5%[4]Highly Uncertain (Oxidation: ~92%[5]; Carboxylation: yield not established)
Product Purity ~98.3%[4]Not Established
Estimated Reagent Cost per kg of Product LowHigh (especially due to catalyst costs for carboxylation)
Process Complexity LowHigh
Safety & Environmental Concerns Use of strong acids and nitrating agents.Use of potent oxidizing agents, potentially expensive and sensitive catalysts, and pressurized CO₂.

Logical Flow of Cost-Benefit Analysis

CostBenefitAnalysis cluster_route1 Route 1 Analysis cluster_route2 Route 2 Analysis start Start: Synthesize This compound route1 Route 1: Nitration of 2,6-Dichlorobenzoic Acid start->route1 route2 Route 2: Oxidation of 2,6-Dichloroaniline + Carboxylation start->route2 r1_yield High Yield (~94.5%) route1->r1_yield r1_cost Low Starting Material Cost (2,6-Dichlorobenzoic Acid) route1->r1_cost r1_steps Single Step route1->r1_steps r2_oxidation Step 1: Oxidation of 2,6-Dichloroaniline (High Yield: ~92%) route2->r2_oxidation r2_cost High Starting Material Cost (2,6-Dichloroaniline) route2->r2_cost r1_conclusion Conclusion: More Cost-Effective and Straightforward r1_yield->r1_conclusion r1_cost->r1_conclusion r1_steps->r1_conclusion r2_carboxylation Step 2: Carboxylation of 2,6-Dichloronitrobenzene (Uncertain Yield, Complex) r2_oxidation->r2_carboxylation r2_conclusion Conclusion: Less Viable due to High Cost and Uncertainty r2_carboxylation->r2_conclusion r2_cost->r2_conclusion

Caption: Logical workflow for the cost-benefit analysis of the two synthetic routes.

Experimental Protocols

Route 1: Nitration of 2,6-Dichlorobenzoic Acid

This protocol is adapted from a patented procedure and has been demonstrated to be high-yielding.[4]

Materials:

  • 2,6-Dichlorobenzoic acid

  • 95% Fuming nitric acid

  • 92% Concentrated sulfuric acid

  • Dichloromethane

  • Water

Procedure:

  • Under a nitrogen atmosphere, combine 100g of 2,6-dichlorobenzoic acid with 70g of 92% concentrated sulfuric acid in a suitable reaction vessel.

  • Prepare a mixed acid solution by carefully adding 36g of 95% fuming nitric acid to 38g of 92% concentrated sulfuric acid.

  • Slowly add the mixed acid to the stirred solution of 2,6-dichlorobenzoic acid at room temperature.

  • Allow the reaction to proceed at room temperature for 5 hours. Monitor the reaction progress by HPLC to ensure the consumption of the starting material.

  • Upon completion, cool the reaction mixture to 0-10°C.

  • Extract the product into dichloromethane (2 x 8 volumes).

  • Combine the organic layers and wash with water at 0-10°C until the pH of the aqueous phase is between 2 and 3.

  • Concentrate the organic phase under reduced pressure to obtain this compound.

Expected Outcome:

  • Yield: ~94.5%

  • Purity: ~98.3% (by HPLC)

Route 2, Step 1: Oxidation of 2,6-Dichloroaniline to 2,6-Dichloronitrobenzene

This procedure is based on a well-established method from Organic Syntheses.[5]

Materials:

  • 2,6-Dichloroaniline

  • Methylene chloride

  • 90% Hydrogen peroxide

  • Trifluoroacetic anhydride

  • 10% Sodium carbonate solution

  • Anhydrous magnesium sulfate

  • Activated charcoal

  • Ethanol

Procedure:

  • In a three-necked flask, charge 100 ml of methylene chloride and, without stirring, add 5.4 ml of 90% hydrogen peroxide.

  • Cool the flask in an ice bath and begin stirring.

  • Over a 20-minute period, add 34.0 ml of trifluoroacetic anhydride.

  • Remove the ice bath and stir the solution at room temperature for 30 minutes to prepare the peroxytrifluoroacetic acid reagent.

  • In a separate flask, dissolve 8.1 g of 2,6-dichloroaniline in 80 ml of methylene chloride.

  • Add the 2,6-dichloroaniline solution dropwise to the peroxytrifluoroacetic acid reagent over 30 minutes. The reaction is exothermic and will cause the mixture to reflux.

  • After the addition is complete, heat the mixture under reflux for 1 hour.

  • Cool the mixture and pour it into 150 ml of cold water.

  • Separate the organic layer and wash it sequentially with 100 ml of water, two 100-ml portions of 10% sodium carbonate solution, and finally with 50 ml of water.

  • Treat the organic extract with activated charcoal and anhydrous magnesium sulfate.

  • After standing overnight, remove the solvent under reduced pressure to yield 2,6-dichloronitrobenzene.

  • The product can be further purified by recrystallization from ethanol.

Expected Outcome:

  • Yield: 89-92% of crude 2,6-dichloronitrobenzene.

Route 2, Step 2: Carboxylation of 2,6-Dichloronitrobenzene (Hypothetical Protocol)

Materials:

  • 2,6-Dichloronitrobenzene

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., a phosphine ligand)

  • A base (e.g., Cs₂CO₃)

  • A reducing agent (if necessary for the catalytic cycle)

  • Anhydrous solvent (e.g., dioxane or DMF)

  • Carbon dioxide (gas)

Procedure:

  • In a pressure-rated reaction vessel under an inert atmosphere, combine 2,6-dichloronitrobenzene, the palladium catalyst, the ligand, and the base in the anhydrous solvent.

  • Pressurize the vessel with carbon dioxide to the desired pressure (e.g., 1-10 atm).

  • Heat the reaction mixture to the required temperature (e.g., 80-120°C) and stir for an extended period (e.g., 12-24 hours).

  • Monitor the reaction by an appropriate analytical technique (e.g., GC-MS or HPLC).

  • Upon completion, cool the reaction, carefully vent the CO₂, and work up the reaction mixture to isolate the product. This would typically involve acidification and extraction.

Expected Outcome:

  • The yield and purity are highly dependent on the specific catalyst system and reaction conditions and would require significant optimization.

Conclusion

Based on the available data, the direct nitration of 2,6-dichlorobenzoic acid (Route 1) is the superior synthetic strategy for the production of this compound. It is a high-yielding, single-step process that utilizes a significantly more economical starting material. While the oxidation of 2,6-dichloroaniline (the first step of Route 2) is also a high-yielding reaction, the high cost of the starting material and the lack of a simple and efficient subsequent carboxylation step make this route less economically viable and more technically challenging. For researchers and manufacturers seeking an efficient and cost-effective synthesis, Route 1 is the recommended pathway.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_route1 Route 1: Nitration cluster_route2 Route 2: Oxidation & Carboxylation r1_start 2,6-Dichlorobenzoic Acid r1_reagents Fuming HNO₃ Conc. H₂SO₄ r1_reaction Nitration Reaction (Room Temp, 5h) r1_start->r1_reaction r1_reagents->r1_reaction r1_workup Workup & Purification r1_reaction->r1_workup r1_product This compound r1_workup->r1_product r2_start 2,6-Dichloroaniline r2_reagents1 Peroxytrifluoroacetic Acid r2_reaction1 Oxidation Reaction r2_start->r2_reaction1 r2_reagents1->r2_reaction1 r2_intermediate 2,6-Dichloronitrobenzene r2_reaction1->r2_intermediate r2_reagents2 CO₂, Pd Catalyst, etc. (Hypothetical) r2_reaction2 Carboxylation Reaction r2_intermediate->r2_reaction2 r2_reagents2->r2_reaction2 r2_workup Workup & Purification r2_reaction2->r2_workup r2_product This compound r2_workup->r2_product

Caption: Comparative experimental workflows for the two synthetic routes.

References

The Synthetic Utility of 2,6-Dichloro-3-nitrobenzoic Acid in the Pursuit of Novel Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

A critical raw material in the synthesis of complex heterocyclic compounds, 2,6-dichloro-3-nitrobenzoic acid serves as a versatile building block for the construction of potential DNA-binding antitumor agents. Its unique substitution pattern allows for the strategic introduction of functionalities, leading to the formation of polycyclic systems with promising pharmacological profiles. This guide provides a comparative overview of its application in the synthesis of a key benzo[b][1][2]naphthyridin-10-one derivative, alongside alternative synthetic strategies, offering valuable insights for researchers in medicinal chemistry and drug development.

Synthesis of 9-Chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b][1][2]naphthyridin-10-one: A Two-Step Approach

A primary application of this compound is in the synthesis of 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b][1][2]naphthyridin-10-one, a key intermediate for more complex antitumor agents. The synthesis proceeds through a two-step sequence involving an initial Ullmann condensation followed by an acid-catalyzed cyclization.

Step 1: Ullmann Condensation to Form 6-Chloro-2-((6-methoxypyridin-3-yl)amino)-3-nitrobenzoic Acid

The first step involves the copper-catalyzed N-arylation of 6-methoxy-3-pyridinamine with this compound. This reaction, a classic Ullmann condensation, selectively forms the C-N bond at the 2-position of the benzoic acid, displacing one of the chlorine atoms.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2_6_dichloro_3_nitrobenzoic_acid This compound intermediate 6-Chloro-2-((6-methoxypyridin-3-yl)amino)-3-nitrobenzoic acid 2_6_dichloro_3_nitrobenzoic_acid->intermediate 6_methoxy_3_pyridinamine 6-Methoxy-3-pyridinamine 6_methoxy_3_pyridinamine->intermediate catalyst Copper catalyst catalyst->intermediate base Base (e.g., K2CO3) base->intermediate solvent Solvent (e.g., DMF) solvent->intermediate heat Heat heat->intermediate

Step 2: Acid-Catalyzed Cyclization

The intermediate N-aryl anthranilic acid derivative is then subjected to an intramolecular cyclization under strong acidic conditions, typically using concentrated sulfuric acid. This reaction proceeds via an electrophilic attack of the carboxylic acid onto the pyridine ring, followed by dehydration to yield the tricyclic benzo[b][1][2]naphthyridin-10-one core.

G cluster_reactant Reactant cluster_conditions Conditions cluster_product Product intermediate 6-Chloro-2-((6-methoxypyridin-3-yl)amino)-3-nitrobenzoic acid product 9-Chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b][1][2]naphthyridin-10-one intermediate->product acid Concentrated H2SO4 acid->product heat Heat heat->product

Experimental Protocol

Synthesis of 6-Chloro-2-((6-methoxypyridin-3-yl)amino)-3-nitrobenzoic Acid:

A mixture of this compound (1.0 eq), 6-methoxy-3-pyridinamine (1.1 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of copper powder in dimethylformamide (DMF) is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, poured into water, and acidified. The precipitated product is collected by filtration, washed with water, and dried.

Synthesis of 9-Chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b][1][2]naphthyridin-10-one:

The crude 6-chloro-2-((6-methoxypyridin-3-yl)amino)-3-nitrobenzoic acid is slowly added to concentrated sulfuric acid at a low temperature. The mixture is then heated to facilitate cyclization. After cooling, the reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water until neutral, and dried.

Parameter Ullmann Condensation Acid-Catalyzed Cyclization
Key Reagents This compound, 6-methoxy-3-pyridinamine, Cu catalyst, K2CO36-Chloro-2-((6-methoxypyridin-3-yl)amino)-3-nitrobenzoic acid, H2SO4
Solvent DMF-
Temperature RefluxElevated temperature
Reaction Time Several hoursVaries
Yield Moderate to goodTypically high
Purification Precipitation and filtrationPrecipitation and filtration

Alternative Synthetic Strategies

While the Ullmann condensation followed by acid-catalyzed cyclization is a viable route, other methods can be employed for the synthesis of the benzo[b][1][2]naphthyridin-10-one scaffold. These alternatives may offer advantages in terms of milder reaction conditions, higher yields, or broader substrate scope.

Friedländer Annulation

The Friedländer synthesis is a classic and widely used method for constructing quinoline and related heterocyclic systems. A modified approach could involve the condensation of a suitably functionalized 2-aminonicotinaldehyde or ketone with a derivative of 2-halobenzoic acid, followed by intramolecular cyclization. This method offers the potential for a one-pot reaction and can be catalyzed by either acids or bases.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product amino_aldehyde 2-Aminonicotinaldehyde derivative product Benzo[b][1][2]naphthyridin-10-one derivative amino_aldehyde->product benzoic_acid_derivative Activated 2-halobenzoic acid derivative benzoic_acid_derivative->product catalyst Acid or Base catalyst catalyst->product heat Heat heat->product

Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, offer a milder and often more efficient alternative to the traditional Ullmann condensation for the formation of the key N-aryl bond. This would involve the palladium-catalyzed coupling of this compound with 6-methoxy-3-pyridinamine. The subsequent cyclization would proceed as previously described. The use of specialized phosphine ligands can significantly improve the efficiency and substrate scope of this reaction.

Synthetic Route Key Transformation Advantages Disadvantages
Ullmann Condensation Copper-catalyzed N-arylationReadily available catalyst, well-establishedHarsh reaction conditions (high temperature), often requires stoichiometric copper
Friedländer Annulation Acid or base-catalyzed condensation and cyclizationPotentially one-pot, versatileRequires specific functionalized precursors
Palladium-Catalyzed Coupling Palladium-catalyzed N-arylationMilder reaction conditions, higher yields, broader substrate scopeMore expensive catalysts and ligands

References

Benchmarking the performance of catalysts for reactions involving 2,6-Dichloro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of the nitro group in 2,6-dichloro-3-nitrobenzoic acid to form 3-amino-2,6-dichlorobenzoic acid is a critical transformation in the synthesis of numerous pharmaceutical intermediates. The presence of two chlorine atoms on the aromatic ring, ortho to each other and one ortho to the nitro group, introduces significant steric hindrance and the potential for dehalogenation, making the choice of catalyst paramount for achieving high yield and selectivity. This guide provides a comparative analysis of common catalytic systems for this reaction, supported by experimental data and detailed protocols.

Performance Benchmark of Catalytic Systems

The selection of an appropriate catalyst for the reduction of this compound is a trade-off between reactivity, selectivity, cost, and ease of handling. The primary challenge is to achieve complete reduction of the nitro group while minimizing the undesired removal of chlorine atoms (hydrodehalogenation).

Catalyst SystemKey Performance MetricsAdvantagesDisadvantages
Pd/C Yield: Moderate to High Selectivity: Variable, risk of dehalogenation Reaction Time: Typically fastHighly active, widely available, effective under mild conditions.Prone to causing dehalogenation, especially with chlorinated substrates.[1] Catalyst poisoning can be an issue.
Raney Nickel Yield: Moderate to High Selectivity: Good, but can also cause dehalogenation Reaction Time: ModerateCost-effective compared to palladium, highly active.Can also catalyze dehalogenation of aryl halides.[1] Pyrophoric nature requires careful handling.
Fe/HCl Yield: Good to Excellent Selectivity: High, generally low dehalogenation Reaction Time: Moderate to longInexpensive, highly selective for nitro group reduction, low risk of dehalogenation.[2][3]Requires stoichiometric amounts of iron, leading to significant waste generation and potentially challenging work-up.[2]
SnCl₂ Yield: Good to Excellent Selectivity: High, chemoselective for nitro group Reaction Time: ModerateMild reaction conditions, good functional group tolerance, low dehalogenation.[4][5]Generates tin-based byproducts that can be difficult to remove completely.[5]

Reaction Pathway and Experimental Workflow

The general reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) on the this compound molecule.

ReactionPathway General Reaction Pathway Substrate This compound Product 3-Amino-2,6-dichlorobenzoic Acid Substrate->Product Reduction Catalyst Catalyst (e.g., Pd/C, Raney Ni, Fe, SnCl₂) Catalyst->Product ReducingAgent Reducing Agent (H₂, Hydrazine, Acid) ReducingAgent->Product

Fig. 1: General reaction pathway for the reduction.

A typical experimental workflow for benchmarking these catalysts involves parallel reaction setups followed by analysis to determine yield and purity.

ExperimentalWorkflow Experimental Workflow for Catalyst Benchmarking cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Weigh Substrate & Catalyst B Add Solvent & Reagents A->B C Set Reaction Conditions (Temp, Pressure, Time) B->C D Monitor Progress (TLC/HPLC) C->D E Filter Catalyst D->E F Extract Product E->F G Purify Product F->G H Determine Yield G->H I Assess Purity (NMR, MS) H->I

Fig. 2: General experimental workflow for comparison.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted and optimized for the reduction of this compound.

Catalytic Hydrogenation with Pd/C
  • Materials: this compound, 10% Pd/C catalyst (5-10 mol%), Ethanol or Ethyl Acetate, Hydrogen gas (H₂).

  • Procedure:

    • In a hydrogenation vessel, dissolve this compound in the chosen solvent.

    • Carefully add the Pd/C catalyst to the solution.

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (typically at a pressure of 1-4 atm).

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

Reduction with Raney Nickel
  • Materials: this compound, Raney Nickel (slurry in water), Ethanol or Methanol, Hydrazine hydrate (as a hydrogen source for transfer hydrogenation) or H₂ gas.

  • Procedure (Transfer Hydrogenation):

    • To a solution of this compound in ethanol, carefully add the Raney Nickel slurry.

    • Heat the mixture to a gentle reflux.

    • Slowly add hydrazine hydrate dropwise to the refluxing mixture.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and filter through celite to remove the Raney Nickel.

    • Evaporate the solvent and purify the product as described above.

Reduction with Iron in Acidic Medium (Béchamp Reduction)
  • Materials: this compound, Iron powder, Ethanol, Water, Hydrochloric acid (HCl) or Acetic Acid.

  • Procedure:

    • Suspend this compound and iron powder in a mixture of ethanol and water.[6]

    • Heat the mixture to reflux and then add concentrated HCl or glacial acetic acid dropwise.

    • Continue refluxing and monitor the reaction by TLC.

    • Upon completion, cool the mixture and filter to remove the remaining iron and iron salts.

    • Make the filtrate basic with a suitable base (e.g., sodium carbonate or sodium hydroxide) to precipitate the product.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Reduction with Stannous Chloride (SnCl₂)
  • Materials: this compound, Stannous chloride dihydrate (SnCl₂·2H₂O), Ethanol or Ethyl Acetate.

  • Procedure:

    • Dissolve this compound in ethanol or ethyl acetate.

    • Add a stoichiometric excess of SnCl₂·2H₂O to the solution.[4]

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, pour the mixture into water and basify with a solution of sodium hydroxide or sodium bicarbonate to precipitate tin salts.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.

Concluding Remarks

For the reduction of this compound, Fe/HCl and SnCl₂ are often the preferred methods in a laboratory setting due to their high selectivity and minimal risk of dehalogenation. While catalytic hydrogenation with Pd/C and Raney Nickel can be effective, careful optimization of reaction conditions is crucial to suppress the undesired side reaction of dehalogenation. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, and cost considerations. For industrial applications, catalytic hydrogenation methods are often favored due to their efficiency and reduced waste, provided that selectivity can be adequately controlled.

References

Safety Operating Guide

Proper Disposal of 2,6-Dichloro-3-nitrobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,6-Dichloro-3-nitrobenzoic acid (CAS No. 55775-97-8), a chemical intermediate used in pharmaceutical synthesis. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

This compound is a hazardous substance and requires careful handling in a controlled laboratory environment. Before any handling or disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.

Key Hazards:

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Skin and Body Protection: Wear a lab coat.

  • Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood.

In case of accidental exposure, follow standard first-aid measures and seek immediate medical attention.

Disposal Procedures for this compound

As a chlorinated nitroaromatic compound, this compound is classified as hazardous waste. Improper disposal can lead to environmental contamination. The primary and recommended method of disposal is through a licensed hazardous waste management company.

Step-by-Step Disposal Plan:

  • Segregation and Storage:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Store the waste in a clearly labeled, sealed, and compatible container. The container should be in good condition and stored in a designated hazardous waste accumulation area.

    • The label should include the chemical name ("this compound"), CAS number, and the words "Hazardous Waste."

  • Contacting a Licensed Waste Disposal Company:

    • Your institution's EHS office will have contracts with licensed hazardous waste disposal companies. Contact them to arrange for a pickup.

    • Provide the waste disposal company with an accurate description of the waste material, including its chemical composition and quantity.

  • Transportation and Final Disposal:

    • The licensed waste hauler will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

    • The most common and effective disposal method for chlorinated aromatic compounds is high-temperature incineration. This process destroys the organic molecule, converting it into less harmful inorganic compounds.

Technical Disposal Methodologies

While direct disposal through a licensed facility is the standard procedure for laboratory-generated waste, understanding the underlying technologies provides valuable context for the management of such hazardous materials.

High-Temperature Incineration

Incineration is the preferred method for the complete destruction of chlorinated nitroaromatic compounds.

ParameterRecommended Value/Condition
Temperature > 850°C (typically 1100-1200°C)
Residence Time > 2 seconds
Post-Combustion Flue gas scrubbing to neutralize acidic gases (e.g., HCl) and remove other potential pollutants.

Note: These are general parameters for chlorinated hazardous waste. Specific conditions may vary based on the incinerator design and the exact composition of the waste stream.

Advanced Oxidation Processes (AOPs)

For aqueous waste streams containing this compound, advanced oxidation processes (AOPs) are a potential treatment method. AOPs utilize highly reactive species, such as hydroxyl radicals (•OH), to degrade organic pollutants.

Experimental Protocol for UV/H₂O₂ Oxidation of a Related Compound (o-Dichlorobenzene):

  • Objective: To degrade o-dichlorobenzene in an aqueous solution using a UV/H₂O₂ system.

  • Materials:

    • Aqueous solution of the chlorinated aromatic compound.

    • Hydrogen peroxide (H₂O₂).

    • UV lamp.

    • Reaction vessel.

  • Procedure:

    • Prepare an aqueous solution of the target compound at a known concentration.

    • Adjust the pH of the solution to a weakly acidic or neutral range.

    • Add an optimized concentration of H₂O₂ to the solution.

    • Irradiate the solution with the UV lamp while stirring.

    • Monitor the degradation of the target compound over time using appropriate analytical techniques (e.g., HPLC, GC-MS).

  • Results: This process has been shown to be effective in degrading dichlorobenzenes, with intermediates including dichlorophenols, and ultimately smaller organic acids.

Reductive Dehalogenation

Reductive dehalogenation is a chemical process that involves the removal of chlorine atoms from a molecule. This can be a preliminary step to reduce the toxicity of the waste.

Conceptual Experimental Protocol for Reductive Dehalogenation:

  • Objective: To remove chlorine atoms from a chlorinated nitroaromatic compound.

  • Potential Reagents:

    • Zero-valent iron (ZVI).

    • Sodium borohydride.

  • Procedure:

    • Dissolve the chlorinated nitroaromatic compound in a suitable solvent.

    • Introduce the reducing agent (e.g., ZVI powder) to the solution.

    • The reaction proceeds with the transfer of electrons from the reducing agent to the chlorinated compound, leading to the cleavage of the carbon-chlorine bond.

    • The reaction products would be a less chlorinated aromatic compound and chloride ions.

Disposal Workflow and Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Waste Preparation cluster_disposal Disposal Process cluster_methods Disposal Technologies start Generation of this compound waste segregate Segregate from other waste streams start->segregate containerize Place in a labeled, sealed, and compatible container segregate->containerize contact_ehs Contact Institutional Environmental Health & Safety (EHS) containerize->contact_ehs arrange_pickup Arrange for pickup by a licensed hazardous waste company contact_ehs->arrange_pickup transport Transport to a permitted Treatment, Storage, and Disposal Facility (TSDF) arrange_pickup->transport final_disposal Final Disposal transport->final_disposal incineration High-Temperature Incineration (>850°C) final_disposal->incineration Primary Method aop Advanced Oxidation Processes (Aqueous Waste) final_disposal->aop Alternative reductive Reductive Dehalogenation (Pre-treatment) final_disposal->reductive Alternative

Safeguarding Your Research: A Comprehensive Guide to Handling 2,6-Dichloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols for 2,6-Dichloro-3-nitrobenzoic Acid

This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. By adhering to these protocols, you can ensure a secure laboratory environment and maintain the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles or a face shield.[4]To protect against splashes and dust particles that can cause serious eye irritation.[2][3][5]
Skin Protection Chemical-resistant gloves (e.g., Neoprene, Butyl rubber), a lab coat, and closed-toe shoes.[4] Consider chemical-resistant coveralls for larger quantities.[6]To prevent skin contact which can cause irritation.[1][2][5]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved air-purifying respirator with a particulate filter is recommended.[7][8]To avoid inhalation of dust which may cause respiratory irritation.[1][2][5]

Operational Plan: Step-by-Step Handling Procedures

Follow these detailed steps to ensure the safe handling of this compound from receipt to use in your experiments.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Ensure the manufacturer's label is intact and legible.

  • Verify that the Safety Data Sheet (SDS) is readily available.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

  • Keep the container tightly closed when not in use.[5][9]

  • Store locked up.[5]

3. Preparation and Weighing:

  • Conduct all handling and weighing operations in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize dust generation and inhalation.

  • Use dedicated, clean spatulas and weighing boats.

  • Avoid creating dust. If the material is a powder, handle it gently.

4. Experimental Use:

  • Always wear the recommended PPE as detailed in Table 1.

  • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Ensure that an eyewash station and safety shower are easily accessible.[9]

5. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[5]

  • Clean all equipment and the work area to remove any residual contamination.

  • Remove and properly store or dispose of contaminated PPE.

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Keep solid waste separate from liquid waste.

2. Containerization:

  • Collect waste in clearly labeled, sealed, and appropriate containers. The containers should be compatible with the chemical.

  • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

3. Disposal of Contaminated Materials:

  • Any materials that have come into contact with the chemical, such as gloves, weighing boats, and paper towels, should be considered contaminated and disposed of as hazardous waste.

  • Place these materials in a designated, sealed hazardous waste bag or container.

4. Final Disposal:

  • Dispose of the chemical waste through your institution's designated hazardous waste disposal program.[3][5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[10] Never dispose of this chemical down the drain.[10]

Workflow for Handling and Disposal

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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2,6-Dichloro-3-nitrobenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.